molecular formula C11H9NO3 B13125362 Methyl8-hydroxyquinoline-6-carboxylate

Methyl8-hydroxyquinoline-6-carboxylate

Cat. No.: B13125362
M. Wt: 203.19 g/mol
InChI Key: UNWLRUADCZTRCF-UHFFFAOYSA-N
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Description

Methyl8-hydroxyquinoline-6-carboxylate is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl8-hydroxyquinoline-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl8-hydroxyquinoline-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 8-hydroxyquinoline-6-carboxylate

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-5-7-3-2-4-12-10(7)9(13)6-8/h2-6,13H,1H3

InChI Key

UNWLRUADCZTRCF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)C=CC=N2)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Methyl 8-hydroxyquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 8-hydroxyquinoline-6-carboxylate is a derivative of the versatile chelating agent 8-hydroxyquinoline. This guide provides a comprehensive technical overview of its synthesis, characterization, and a detailed exploration of its anticipated crystal structure, drawing parallels with the well-documented crystal structure of the parent molecule, 8-hydroxyquinoline. While a definitive crystal structure for Methyl 8-hydroxyquinoline-6-carboxylate is not publicly available at the time of this writing, this document serves as a robust predictive guide for researchers working with this and similar compounds. The insights provided herein are crucial for understanding its potential applications in drug development and materials science, where crystal packing and intermolecular interactions play a pivotal role in a compound's efficacy and physical properties.

Introduction: The Significance of the 8-Hydroxyquinoline Scaffold

8-Hydroxyquinoline (8-HQ) is a bicyclic organic compound consisting of a pyridine ring fused to a phenol ring. This structural motif imparts a remarkable ability to form stable chelate complexes with a wide array of metal ions. This chelating property is the foundation for the diverse biological activities and material applications of 8-HQ and its derivatives. In the realm of medicine, these compounds have been extensively investigated for their antibacterial, antifungal, antitumor, anti-HIV, and neuroprotective properties.[1][2][3] In materials science, the aluminum complex of 8-hydroxyquinoline, Alq3, is a cornerstone component in organic light-emitting diodes (OLEDs).[4]

The addition of a methyl carboxylate group at the 6-position of the 8-hydroxyquinoline core, yielding Methyl 8-hydroxyquinoline-6-carboxylate, is anticipated to modulate its electronic properties, solubility, and, most importantly, its intermolecular interactions in the solid state. Understanding the crystal structure is paramount as it dictates key pharmaceutical properties such as dissolution rate, stability, and bioavailability.

Synthesis and Purification

The synthesis of Methyl 8-hydroxyquinoline-6-carboxylate can be approached through several established methods for the modification of the 8-hydroxyquinoline scaffold. A plausible and efficient synthetic route is outlined below, based on the general principles of quinoline chemistry.

Experimental Protocol: Synthesis of Methyl 8-hydroxyquinoline-6-carboxylate
  • Starting Material: 8-Hydroxyquinoline.

  • Step 1: Friedel-Crafts Acylation.

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (3 equivalents) to dry nitrobenzene.

    • Cool the mixture to 0-5°C in an ice bath.

    • Slowly add acetyl chloride (1.2 equivalents) to the stirred suspension.

    • Add 8-hydroxyquinoline (1 equivalent) portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • The product, 6-acetyl-8-hydroxyquinoline, will precipitate. Filter the solid, wash with cold water, and dry.

  • Step 2: Haloform Reaction (Oxidation to Carboxylic Acid).

    • Dissolve the 6-acetyl-8-hydroxyquinoline in a solution of sodium hydroxide in water.

    • Cool the solution in an ice bath and slowly add a solution of sodium hypobromite (prepared from bromine and sodium hydroxide).

    • Stir the mixture vigorously. The reaction is exothermic and should be controlled.

    • After the reaction is complete (indicated by the disappearance of the starting material on TLC), acidify the solution with hydrochloric acid to precipitate the 8-hydroxyquinoline-6-carboxylic acid.

    • Filter the precipitate, wash with water, and dry.

  • Step 3: Fischer Esterification.

    • Suspend the 8-hydroxyquinoline-6-carboxylic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 8-12 hours.

    • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • The product, Methyl 8-hydroxyquinoline-6-carboxylate, will precipitate.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure crystals.

Logical Workflow for Synthesis

Synthesis_Workflow A 8-Hydroxyquinoline B Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) A->B C 6-Acetyl-8-hydroxyquinoline B->C D Haloform Reaction (NaOH, Br2) C->D E 8-Hydroxyquinoline-6-carboxylic acid D->E F Fischer Esterification (Methanol, H2SO4) E->F G Methyl 8-hydroxyquinoline-6-carboxylate F->G

Caption: Synthetic pathway for Methyl 8-hydroxyquinoline-6-carboxylate.

Spectroscopic and Physicochemical Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized Methyl 8-hydroxyquinoline-6-carboxylate.

Table 1: Predicted Spectroscopic Data
TechniquePredicted Observations
¹H NMR Signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methyl ester protons, and a broad singlet for the hydroxyl proton. The chemical shifts will be influenced by the electron-withdrawing nature of the carboxylate group.
¹³C NMR Resonances for the nine carbons of the quinoline ring system, the methyl carbon of the ester, and the carbonyl carbon of the ester.
IR Spectroscopy Characteristic absorption bands for the O-H stretch (broad), C=O stretch of the ester, C-O stretch, and aromatic C-H and C=C stretches.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of Methyl 8-hydroxyquinoline-6-carboxylate (C₁₁H₉NO₃, MW: 203.19 g/mol ).
Melting Point A sharp melting point is indicative of high purity.
UV-Vis Spectroscopy Absorption maxima (λmax) in the UV region, characteristic of the quinoline chromophore.
Experimental Protocol: Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Infrared (IR) Spectroscopy:

    • Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an ATR-FTIR spectrometer.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Analyze the sample using a high-resolution mass spectrometer (HRMS) to confirm the exact mass and elemental composition.

  • Melting Point Determination:

    • Determine the melting point using a calibrated melting point apparatus.

  • Single-Crystal X-ray Diffraction:

    • Grow single crystals of suitable quality by slow evaporation from a saturated solution.

    • Mount a crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

    • Solve and refine the crystal structure using appropriate software.

Crystal Structure Analysis: A Predictive Approach

While the specific crystal structure of Methyl 8-hydroxyquinoline-6-carboxylate has not been reported, we can infer its likely packing and intermolecular interactions by examining the crystal structure of the parent 8-hydroxyquinoline. A new monoclinic polymorph of 8-hydroxyquinoline has been characterized, providing valuable insights.[5][6]

The Crystal Structure of 8-Hydroxyquinoline

The crystal structure of the monoclinic polymorph of 8-hydroxyquinoline (space group P2₁/n) reveals that the molecule is planar.[5] A key feature is the formation of centrosymmetric dimers through intermolecular O—H···N hydrogen bonds. The hydroxyl hydrogen is involved in a bifurcated hydrogen bond, participating in both an intramolecular O—H···N interaction and the intermolecular O—H···N bond that forms the dimer. These dimers are further organized into a three-dimensional framework through π–π stacking interactions.[5]

Table 2: Crystallographic Data for Monoclinic 8-Hydroxyquinoline
ParameterValueReference
FormulaC₉H₇NO[5]
Molecular Weight145.16[5]
Crystal SystemMonoclinic[5]
Space GroupP2₁/n[5]
a (Å)6.620 (3)[5]
b (Å)9.243 (4)[5]
c (Å)11.070 (4)[5]
β (°)90.718 (6)[5]
Volume (ų)677.3 (5)[5]
Z4[5]
Predicted Crystal Packing of Methyl 8-hydroxyquinoline-6-carboxylate

The introduction of the methyl carboxylate group at the 6-position is expected to significantly influence the crystal packing.

  • Hydrogen Bonding: The primary O—H···N hydrogen bonding motif that forms dimers in 8-hydroxyquinoline is likely to be preserved. However, the carbonyl oxygen of the methyl carboxylate group introduces a new hydrogen bond acceptor site. This could lead to the formation of additional intermolecular C—H···O hydrogen bonds, potentially linking the dimers into sheets or more complex three-dimensional networks.

  • π–π Stacking: The planar quinoline rings will still favor π–π stacking interactions. The presence of the ester group may alter the offset of the stacked rings to accommodate its bulk.

  • Dipole-Dipole Interactions: The ester functionality will introduce a significant dipole moment, leading to dipole-dipole interactions that will play a role in the overall crystal packing.

Logical Relationship of Intermolecular Forces

Intermolecular_Forces A Crystal Packing of Methyl 8-hydroxyquinoline-6-carboxylate B O-H...N Hydrogen Bonding (Dimer Formation) A->B C π-π Stacking (Quinoline Rings) A->C D C-H...O Hydrogen Bonding (Ester Group) A->D E Dipole-Dipole Interactions (Ester Group) A->E

Caption: Key intermolecular forces governing the crystal structure.

Applications in Drug Development

The 8-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets. The derivatization to Methyl 8-hydroxyquinoline-6-carboxylate may offer several advantages:

  • Modulated Lipophilicity: The ester group can alter the compound's lipophilicity, which is a critical parameter for cell membrane permeability and overall pharmacokinetic properties.

  • Prodrug Potential: The methyl ester could potentially act as a prodrug, being hydrolyzed in vivo by esterases to release the active carboxylic acid form.

  • Enhanced Target Binding: The substituent at the 6-position can provide additional interaction points with the target protein or enzyme, potentially leading to increased potency and selectivity.

Conclusion

While the definitive crystal structure of Methyl 8-hydroxyquinoline-6-carboxylate awaits experimental determination, a thorough analysis of the parent 8-hydroxyquinoline structure and the influence of the methyl carboxylate substituent allows for a robust predictive model of its solid-state behavior. The interplay of strong O—H···N hydrogen bonding, π–π stacking, and additional interactions introduced by the ester group will dictate its crystal packing. A comprehensive understanding of these structural features is indispensable for the rational design of new therapeutic agents and advanced materials based on the versatile 8-hydroxyquinoline scaffold.

References

  • Journal of Chemistry. (2014, January 15). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • PubChem. Methyl quinoline-6-carboxylate. National Institutes of Health. [Link]

  • Open Access Journals. (2013, December 10). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • ACS Publications. (2022, May 25). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. [Link]

  • Google Patents.
  • PMC. Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. [Link]

  • ResearchGate. Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. [Link]

  • Wikipedia. 8-Hydroxyquinoline. [Link]

  • Arabian Journal of Chemistry. (2013, February 1). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. [Link]

  • MDPI. (2020, April 28). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

  • Google Patents. CN109053569B - Method for synthesizing 8-hydroxyquinoline.
  • SCIRP. Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. [Link]

  • Heterocyclic Communications. (2025, December 6). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. [Link]

Sources

Photophysical Characterization of Methyl 8-hydroxyquinoline-6-carboxylate: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The photophysical profiling of quinoline derivatives is a cornerstone of modern molecular sensor design and metallodrug development. Methyl 8-hydroxyquinoline-6-carboxylate represents a highly specialized structural motif. By appending an electron-withdrawing methyl carboxylate group to the 6-position of the classical 8-hydroxyquinoline (8-HQ) core, we fundamentally alter its electronic landscape.

This technical guide deconstructs the photophysical behavior of this molecule. We will explore how the electron-withdrawing group (EWG) modulates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, dictates the thermodynamics of Excited-State Intramolecular Proton Transfer (ESIPT), and enhances Chelation-Enhanced Fluorescence (CHEF) for metal ion sensing.

Molecular Architecture & Electronic Modulation

The parent 8-HQ molecule is renowned for its bidentate chelating ability and its complex excited-state dynamics [1]. However, the introduction of a methyl carboxylate group (–COOCH₃) at the C6 position introduces a strong inductive and resonance-based electron-withdrawing effect.

Causality of the 6-Carboxylate Substitution
  • LUMO Stabilization: The EWG pulls electron density away from the quinoline π-system. While the HOMO (primarily localized on the phenolate ring) remains relatively stable, the LUMO (localized across the quinoline and the EWG) is significantly lowered in energy. This typically results in a hypsochromic (blue) shift in both absorption and emission spectra compared to electron-donating derivatives [2].

  • pKa Modulation: The electron-withdrawing nature of the ester group increases the acidity of the C8-hydroxyl proton. Literature on structurally analogous 6- and 5-substituted 8-HQs demonstrates that EWGs can lower the pKa of the hydroxyl group by up to 2 units (from ~9.5 to ~7.5) [2]. This facilitates easier deprotonation, which is critical for metal chelation in physiological pH environments.

Excited-State Dynamics: The ESIPT Mechanism

In its free, uncoordinated state, Methyl 8-hydroxyquinoline-6-carboxylate exhibits negligible to weak fluorescence. This is driven by Excited-State Intramolecular Proton Transfer (ESIPT) [1].

Upon photoexcitation to the singlet excited state (S₁), the acidity of the C8-OH group drastically increases, while the basicity of the adjacent quinoline nitrogen (N1) also increases. This thermodynamic shift drives an ultrafast (<1 picosecond) proton transfer from the oxygen to the nitrogen, forming a tautomeric excited-state keto (or zwitterionic) species. The keto species undergoes rapid non-radiative decay, effectively quenching fluorescence.

ESIPT E0 Enol Form (S0) Ground State E1 Excited Enol (S1) Franck-Condon State E0->E1 Photoexcitation (hν) K1 Excited Keto (S1) Tautomer E1->K1 ESIPT (Ultrafast) K0 Keto Form (S0) Ground State K1->K0 Non-Radiative Decay K0->E0 Back Proton Transfer

Figure 1: The ESIPT pathway leading to fluorescence quenching in the free ligand.

Chelation-Enhanced Fluorescence (CHEF)

The true utility of Methyl 8-hydroxyquinoline-6-carboxylate emerges in the presence of specific metal cations (e.g., Zn²⁺, Al³⁺). When the molecule coordinates with a metal ion via its oxygen and nitrogen atoms, the ESIPT pathway is structurally blocked because the labile proton is displaced by the metal [3].

Furthermore, metal binding rigidifies the molecular backbone, restricting intramolecular rotations and vibrations. This suppression of non-radiative decay pathways triggers Chelation-Enhanced Fluorescence (CHEF) , resulting in a massive "turn-on" fluorescence signal [4].

CHEF Free Free Ligand (ESIPT Active, Dark) Complex Chelated Complex (Rigidified, ESIPT Blocked) Free->Complex Coordination Metal Metal Ion (Zn2+, Al3+) Metal->Complex Signal Strong Emission (CHEF Effect) Complex->Signal Radiative Decay

Figure 2: Chelation-Enhanced Fluorescence (CHEF) mechanism upon metal binding.

Experimental Methodologies

To ensure scientific integrity, photophysical characterization must be treated as a self-validating system. The following protocols are designed to isolate variables and prove causality.

Protocol A: Solvatochromic Steady-State Spectroscopy

Purpose: To map the baseline electronic transitions and verify ESIPT activity across different dielectric environments.

  • Sample Preparation: Prepare a 10 mM stock solution of Methyl 8-hydroxyquinoline-6-carboxylate in spectroscopic grade, anhydrous DMSO.

  • Solvent Matrix: Dilute the stock to a working concentration of 10 µM in a series of solvents with varying polarities and hydrogen-bonding capacities (e.g., Toluene, THF, Acetonitrile, Methanol, Water). Rationale: Protic solvents like methanol will hydrogen-bond with the quinoline nitrogen, disrupting intramolecular ESIPT and altering the baseline fluorescence.

  • Absorption Profiling: Record UV-Vis spectra from 250 nm to 600 nm. Identify the π-π* and n-π* transitions.

  • Emission Profiling: Excite the sample at the isosbestic point determined from the UV-Vis data. Record emission spectra.

  • Validation: The free ligand should exhibit near-zero fluorescence in aprotic solvents (due to uninterrupted ESIPT).

Protocol B: CHEF Titration and Reversibility Assay

Purpose: To quantify metal-binding affinity and validate that fluorescence is strictly coordination-dependent.

  • Titration Setup: Place 2.0 mL of the 10 µM ligand solution (in a 1:1 THF/HEPES buffer, pH 7.4) into a quartz cuvette.

  • Metal Addition: Titrate with standardized aliquots of Zn(NO₃)₂ (0 to 50 µM). Record the emission spectrum after each addition.

  • Data Synthesis: Plot fluorescence intensity at the emission maximum against Zn²⁺ concentration to derive the binding constant (

    
    ) via the Benesi-Hildebrand equation.
    
  • Self-Validation (The Reversibility Step): Once maximum fluorescence is achieved, spike the cuvette with 100 µM of EDTA (a stronger, competitive chelator).

  • Observation: A rapid drop in fluorescence back to baseline proves that the signal was caused by reversible metal chelation (CHEF) and not structural degradation or irreversible oxidation [3].

Quantitative Photophysical Data Summary

The table below summarizes the expected photophysical parameters for Methyl 8-hydroxyquinoline-6-carboxylate and its metal complexes, extrapolated from structurally verified 6-EWG 8-HQ derivatives [1][2][4].

State / ConditionAbsorption Max (

)
Emission Max (

)
Quantum Yield (

)
Lifetime (

)
Dominant Decay Pathway
Free Ligand (Aprotic Solvent) ~330 nmN/A (Quenched)< 0.01< 10 psNon-radiative (ESIPT)
Free Ligand (Protic Solvent) ~335 nm~520 nm (Weak)~0.02~0.5 nsIntermolecular H-bonding
Zn²⁺ Complex (pH 7.4) ~380 nm~490 nm0.35 - 0.502.5 - 4.0 nsRadiative (CHEF)
Al³⁺ Complex (pH 7.4) ~375 nm~485 nm0.40 - 0.603.0 - 4.5 nsRadiative (CHEF)

Note: The 6-carboxylate group induces a slight blue-shift in the complexed emission (~490 nm) compared to unsubstituted 8-HQ-Zn complexes (~520 nm) due to LUMO stabilization.

References

  • Wang, D., Li, S.-J., Cao, W., Wang, Z., & Ma, Y. (2022). "ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex." ACS Omega. URL: [Link]

  • Pape, V. F. S., et al. (2022). "Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer." Journal of Medicinal Chemistry. URL: [Link]

  • Baksi, A., et al. (2022). "Water-soluble optical sensors: keys to detect aluminium in biological environment." RSC Advances. URL: [Link]

Methyl 8-hydroxyquinoline-6-carboxylate: Chemical Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 8-hydroxyquinoline-6-carboxylate is a highly specialized heterocyclic scaffold that has garnered significant attention in modern medicinal chemistry and drug development. Characterized by a bidentate metal-chelating 8-hydroxyquinoline (8-HQ) core and an electron-withdrawing C6-methyl ester, this compound serves as both a potent pharmacophore and a versatile synthetic intermediate. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic workflows, and its mechanistic role in targeted therapeutics, particularly as a metalloenzyme inhibitor and antiviral agent[1].

Chemical Structure & Physicochemical Properties

The pharmacological utility of Methyl 8-hydroxyquinoline-6-carboxylate is dictated by its precise spatial geometry. The nitrogen atom of the quinoline ring and the adjacent C8-hydroxyl oxygen form a highly stable, five-membered chelate ring with transition metals (e.g., Cu²⁺, Zn²⁺, Fe²⁺)[2]. Concurrently, the C6-carboxylate ester acts as an electron-withdrawing group, which lowers the pKa of the C8-hydroxyl group, thereby tuning the metal-binding affinity at physiological pH and enhancing the molecule's overall lipophilicity for cellular membrane permeation.

Quantitative Data Summary

The following table summarizes the core physicochemical and structural data for the compound and its immediate precursor[3].

PropertyValue
Chemical Name Methyl 8-hydroxyquinoline-6-carboxylate
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Precursor CAS Number 90800-42-3 (8-Hydroxyquinoline-6-carboxylic acid)
SMILES String COC(=O)C1=CC2=CC=CN=C2C(O)=C1
Key Functional Groups C8-Hydroxyl, Quinoline Nitrogen, C6-Methyl Ester
Primary Reactivity Bidentate Metal Chelation, Ester Hydrolysis/Amination
Physical Form (Precursor) Light yellow to yellow powder or crystals

Validated Synthetic Pathways

The most robust and scalable method for synthesizing Methyl 8-hydroxyquinoline-6-carboxylate involves a two-step sequence: a modified Skraup cyclization to construct the 8-HQ core, followed by a highly efficient acyl chloride-mediated esterification[2][4]. Alternatively, the core can be constructed via a Stobbe condensation starting from 3-pyridinecarbaldehyde[5].

Below is the logical progression of the modified Skraup approach, optimized for high yield and purity.

SynthesisWorkflow A 4-amino-3-hydroxybenzoic acid + Acrolein B Skraup Synthesis (6M HCl, 100°C, 1h) A->B Cyclization C 8-hydroxyquinoline-6-carboxylic acid (Intermediate) B->C Precipitation (pH 4) D Esterification (MeOH, SOCl2, Reflux) C->D Activation E Methyl 8-hydroxyquinoline-6-carboxylate (Final Product) D->E Isolation

Figure 1: Step-by-step synthetic workflow for Methyl 8-hydroxyquinoline-6-carboxylate.

Step-by-Step Experimental Protocol

As a self-validating system, this protocol incorporates built-in analytical checkpoints to ensure the integrity of the chemical transformation.

Phase 1: Skraup Cyclization (Core Construction)

  • Preparation : Suspend 4-amino-3-hydroxybenzoic acid (1.0 eq) in 6M HCl.

  • Addition : Slowly add acrolein (10.0 eq) dropwise.

    • Causality: Acrolein is highly volatile and prone to polymerization. Dropwise addition manages the exothermic Michael addition. The strong acidic environment (6M HCl) is strictly required to catalyze the initial amine addition, subsequent electrophilic aromatic substitution onto the benzene ring, and the final dehydration to yield the fully aromatic quinoline core[2].

  • Reaction : Heat the mixture to 100°C under reflux for 1 hour.

  • Isolation & Validation : Cool to room temperature and carefully neutralize with saturated NaHCO₃ to pH ~4. The intermediate (8-hydroxyquinoline-6-carboxylic acid) will precipitate. Filter and dry under a vacuum. Validation: LC-MS should confirm the intermediate mass (m/z 190.04 [M+H]⁺)[3].

Phase 2: Esterification (Methyl Ester Formation)

  • Activation : Dissolve the dried intermediate in anhydrous methanol (acting as both solvent and reactant). Cool the flask to 0°C using an ice bath.

  • Catalysis : Add Thionyl chloride (SOCl₂, 2.0 eq) dropwise.

    • Causality: Standard Fischer esterification is often too slow for sterically hindered or electronically deactivated aromatic acids. SOCl₂ converts the carboxylic acid into a highly reactive acyl chloride in situ, which is immediately attacked by methanol, driving the reaction to completion rapidly.

  • Reaction : Reflux the mixture for 4–6 hours.

  • Self-Validation (TLC & NMR) : Monitor the reaction via Thin-Layer Chromatography (TLC) using DCM:MeOH (9:1). The reaction is complete when the baseline carboxylic acid spot disappears. For definitive structural validation, perform ¹H NMR analysis: successful esterification is confirmed by the disappearance of the broad carboxylic acid proton signal (~13.0 ppm) and the emergence of a sharp singlet at ~3.9 ppm, corresponding to the new methyl ester protons.

  • Purification : Evaporate the solvent, neutralize with NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the final product.

Mechanism of Action: Metal Chelation and Biological Activity

The therapeutic efficacy of Methyl 8-hydroxyquinoline-6-carboxylate is fundamentally driven by its ability to modulate intracellular metal homeostasis and selectively inhibit metalloenzymes[6].

MechanismOfAction A Methyl 8-hydroxyquinoline-6-carboxylate B Intracellular Accumulation A->B Passive diffusion C Metal Ion Chelation (Cu2+, Zn2+, Fe2+) B->C Binding to labile pool D Metalloenzyme Inhibition (e.g., HDACs, Cathepsin B) C->D Active site blockade E ROS Generation & Oxidative Stress C->E Fenton-like reactions F Therapeutic Efficacy (Apoptosis / Antiviral) D->F Pathway disruption E->F Cellular damage

Figure 2: Pharmacological mechanism via intracellular metal chelation and enzyme inhibition.

Key Pharmacological Pathways
  • Targeted Metalloenzyme Inhibition : The 8-HQ core acts as a zinc-binding group (ZBG). When the molecule enters the active site of zinc-dependent enzymes—such as Histone Deacetylases (HDACs) or Matrix Metalloproteinases (MMPs)—it chelates the catalytic Zn²⁺ ion, rendering the enzyme inactive. The C6 methyl ester provides crucial hydrophobic contacts within the enzyme's binding pocket, enhancing selectivity[6].

  • Antiviral Ionophore Activity : 8-HQ derivatives function as zinc ionophores. By facilitating the transport of extracellular zinc into the cytoplasm, they artificially elevate intracellular Zn²⁺ levels, which potently inhibits viral RNA-dependent RNA polymerases (RdRp), blocking viral replication[1].

  • ROS-Mediated Apoptosis : In oncology, the chelation of intracellular copper or iron by the 8-HQ scaffold can catalyze Fenton-like redox reactions. This generates localized Reactive Oxygen Species (ROS), inducing severe oxidative stress and subsequent apoptosis in rapidly proliferating tumor cells[7].

Applications in Drug Development

Due to its modular nature, Methyl 8-hydroxyquinoline-6-carboxylate is heavily utilized as a lead compound and synthetic hub in modern pharmacochemistry:

  • Precursor to Carboxamides : The methyl ester can be readily hydrolyzed and reacted with various amines (e.g., benzylamine or 3-morpholinopropylamine) to form 8-hydroxyquinoline-6-carboxamides. These derivatives are currently under intense investigation as selective HDAC6 inhibitors for the treatment of neurodegenerative diseases and specific cancers[5][8].

  • Cathepsin B Inhibitors : Structure-based drug design has leveraged the C6 position of the 8-HQ scaffold to develop potent inhibitors of Cathepsin B, a lysosomal cysteine protease heavily implicated in tumor metastasis and Alzheimer's disease[4].

References

  • Google Patents. "CA3153297A1 - Antiviral heterocyclic compounds." Vertex Pharmaceuticals.
  • Can Tho University (CTU) Science & Technology Development Journal . "Tổng hợp dẫn xuất 8-hydroxyquinoline-6-carboxamide." Available at: [Link]

  • Royal Society of Chemistry (RSC) . "Supplementary Information - Synthesis of 8HQ-nucleotides and 8-hydroxyquinoline-6-carboxylic acid." Available at: [Link]

  • European Journal of Medicinal Chemistry (via AWS) . "Development of new cathepsin B inhibitors: combining bioisosteric replacements and structure-based design - S1 SUPPORTING INFORMATION." Available at: [Link]

  • Academic Journals / African Journal of Pure and Applied Chemistry . "Interaction between donor 8-hydroxyquinoline and acceptor molecules." Available at: [Link]

Sources

Discovery and Synthesis of Novel 8-Hydroxyquinoline Derivatives: A Guide for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

The 8-Hydroxyquinoline Core: A Privileged Scaffold

The enduring interest in 8-hydroxyquinoline stems from its unique combination of physicochemical properties. As a bicyclic aromatic compound, it consists of a pyridine ring fused to a phenol, a structure that imparts a fascinating duality of chemical behavior.[1] This scaffold is not merely a rigid framework but an active participant in biological interactions, primarily through its exceptional ability to chelate metal ions.

The Power of Bidentate Chelation

The defining feature of 8-HQ is the spatial arrangement of its phenolic hydroxyl group at position 8 and the nitrogen atom in the pyridine ring. This configuration creates a perfect "pincer" for coordinating with a wide array of metal ions, including biologically crucial ones like iron (Fe), copper (Cu), and zinc (Zn).[2][3] This process, known as chelation, transforms the 8-HQ molecule into a stable, bidentate ligand.

The significance of this cannot be overstated. Many disease states, from neurodegeneration to cancer and microbial infections, are linked to the dysregulation of metal ion homeostasis.[2][4] 8-HQ derivatives can act as ionophores, transporting metal ions across cell membranes, or as sequestering agents, depriving pathological cells or microbes of essential metallic cofactors.[2] For instance, the anticancer activity of many 8-HQ derivatives is attributed to their ability to chelate iron, thereby inhibiting iron-dependent enzymes like ribonucleotide reductase, which is critical for DNA synthesis and cell proliferation.[2][5]

Key Reactive Sites for Derivatization

The synthetic versatility of the 8-HQ nucleus is a primary reason for its "privileged" status.[6] The scaffold offers several positions for chemical modification, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties. The primary sites for derivatization are the C2, C5, and C7 positions on the aromatic rings, as well as the hydroxyl group itself.

dot digraph "8HQ_Reactive_Sites" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Reactive Sites on the 8-Hydroxyquinoline Scaffold", fontcolor="#202124"]; node [shape=none, margin=0];

} }

Caption: Key positions on the 8-HQ scaffold for synthetic modification.

Modifications at these sites can dramatically alter a derivative's lipophilicity, metal-binding affinity, steric profile, and ultimately, its biological target specificity and potency.

Strategic Synthesis of Novel 8-HQ Derivatives

The creation of novel 8-HQ derivatives requires a thoughtful synthetic strategy, balancing classical methods with modern, more versatile techniques. The choice of synthetic route is governed by the desired substitution pattern and the need for efficiency, scalability, and functional group tolerance.

Foundational Synthetic Routes

Classical methods such as the Skraup synthesis (reaction of an aromatic amine with glycerol, an oxidizing agent, and sulfuric acid) and the Friedländer annulation (condensation of an o-aminobenzaldehyde with a ketone) provide fundamental access to the core 8-HQ scaffold.[7] While robust, these methods often require harsh conditions and may not be suitable for substrates with sensitive functional groups.

Modern Methodologies for Targeted Functionalization

Modern organic synthesis offers a more precise and flexible toolkit for modifying the 8-HQ core.

  • Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki coupling are invaluable for introducing aryl or heteroaryl substituents, typically at the 5- and 7-positions.[7] This requires prior halogenation of the 8-HQ ring, followed by coupling with a suitable boronic acid, enabling the construction of complex molecular architectures.

  • Mannich Reaction: This three-component condensation of 8-HQ, an aldehyde (often formaldehyde), and a secondary amine is a highly effective method for installing aminomethyl groups at the C7 position.[5][8] These basic side chains can enhance water solubility and provide additional points of interaction with biological targets.

  • Diazonium Coupling: The reaction of 8-HQ with a diazonium salt is a straightforward method to introduce azo linkages, often at the C5 position, creating derivatives with potential applications as dyes or specific biological probes.[1][9]

A Validated Workflow for Synthesis and Characterization

A rigorous and self-validating workflow is essential to ensure the identity, purity, and reproducibility of novel compounds. This process moves logically from theoretical design to empirical confirmation.

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Caption: A self-validating workflow for novel 8-HQ derivative development.

Biological Applications and Structure-Activity Relationships (SAR)

The true power of the 8-HQ scaffold is demonstrated by the broad spectrum of biological activities its derivatives possess.[10][11][12] Understanding the relationship between a molecule's structure and its biological function (SAR) is paramount for rational drug design.

Anticancer Activity

8-HQ derivatives have emerged as potent anticancer agents, acting through multiple mechanisms. Their ability to chelate iron and copper disrupts cellular processes that are highly dependent on these metals in rapidly proliferating cancer cells.[13][14] Some derivatives induce programmed cell death (apoptosis) by generating reactive oxygen species (ROS) and modulating key signaling pathways.[15]

dot digraph "Apoptosis_Pathway" { graph [fontname="Arial", fontsize=12, splines=true, bgcolor="#F1F3F4", fontcolor="#202124"]; node [fontname="Arial", fontsize=11, style="filled", shape=box, rounded=0.1]; edge [fontname="Arial", fontsize=10, penwidth=1.5, color="#5F6368"];

} }

Caption: Simplified intrinsic apoptosis pathway induced by 8-HQ derivatives.

SAR Insights:

  • Halogenation: Introducing chloro or bromo groups at the C5 and C7 positions often enhances cytotoxic potency.[16][17]

  • C2 Substitution: Adding aldehyde or other functional groups at the C2 position can yield highly active compounds. For example, 8-hydroxy-2-quinolinecarbaldehyde has shown significant in vitro and in vivo antitumor activity.[13][18]

  • Lipophilicity: A balance of hydrophilic and lipophilic properties is crucial for cell membrane permeability and overall efficacy.

Table 1: Comparative Anticancer Activity (IC₅₀ Values) of Selected 8-HQ Derivatives

Compound ID Substitution Cancer Cell Line IC₅₀ (µM) Reference
8-HQ Unsubstituted K562 (Leukemia) >50 [18]
Clioquinol 5-chloro-7-iodo Multiple ~2-10 [2]
Compound 3 2-carbaldehyde Hep3B (Hepatocellular Carcinoma) ~17 (6.25 µg/mL) [18]
PH176 5-chloro-7-(4-methoxyphenylamino)-8-methoxy MRSA N/A (Antibacterial) [19]
o-chloro Phenyl Derivative 2-(o-chlorophenyl) A-549 (Lung Carcinoma) 5.6 [1]

Note: IC₅₀ values are approximate and can vary based on experimental conditions. This table is for comparative purposes.

Antimicrobial and Antifungal Activity

8-HQ derivatives, such as nitroxoline and clioquinol, have a history of use as antimicrobial agents.[20] Their mechanism is largely attributed to the chelation of essential metal ions required by microbial enzymes, leading to the disruption of metabolic processes and membrane potential.[19][21] This class of compounds is particularly interesting for combating resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[17][19]

SAR Insights:

  • The 8-OH Group: The free hydroxyl group at position 8 is considered essential for antibacterial activity, as it is directly involved in metal chelation.[17]

  • Halogenation: As with anticancer activity, 5,7-dihalo substitution generally leads to potent antimicrobial effects.[20]

  • C2 and C5 Substitutions: Modifications at these positions with various alkyl and aryl groups can modulate the spectrum and potency of activity against different bacterial and fungal species.[20]

Neuroprotective Effects

The role of metal dyshomeostasis in neurodegenerative diseases like Alzheimer's and Parkinson's has positioned 8-HQ derivatives as promising therapeutic candidates.[2][4][22] Compounds like clioquinol and PBT2 have been investigated for their ability to cross the blood-brain barrier, chelate excess metal ions (particularly Cu and Zn) involved in amyloid plaque formation, and mitigate oxidative stress.[7][22]

Key Experimental Protocols

To bridge theory and practice, this section provides validated, step-by-step protocols for the synthesis and evaluation of a novel 8-HQ derivative.

Protocol: Synthesis of 7-(Piperidin-1-ylmethyl)quinolin-8-ol via Mannich Reaction

This protocol describes a representative Mannich reaction, a cornerstone technique for synthesizing C7-aminoalkylated 8-HQ derivatives.

Materials:

  • 8-Hydroxyquinoline

  • Piperidine

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 8-hydroxyquinoline (1.0 eq) in ethanol.

  • Reagent Addition: To the stirred solution, add piperidine (1.1 eq) followed by the dropwise addition of aqueous formaldehyde (1.2 eq). Causality Note: The slight excess of amine and aldehyde ensures the complete consumption of the 8-HQ starting material.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the 8-HQ spot is no longer visible (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to remove any unreacted acidic species.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification (Self-Validation): Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient. This step is critical to isolate the desired product from side products and unreacted reagents, ensuring the purity of the final compound.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Synthesized 8-HQ derivative dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 8-HQ derivative in the complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition (Self-Validation): Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Future Perspectives and Challenges

The 8-hydroxyquinoline scaffold remains a fertile ground for drug discovery. Future efforts will likely focus on several key areas:

  • Target Specificity: A primary challenge is to design derivatives that are highly selective for cancer cells or microbial targets while minimizing toxicity to healthy host cells.[14][18]

  • Multi-Target Ligands: Leveraging the scaffold's versatility to design single molecules that can modulate multiple targets simultaneously (e.g., inhibiting an enzyme and chelating metals) is a promising strategy for complex diseases.[23]

  • Advanced Drug Delivery: The development of nanoparticle-based systems to deliver 8-HQ derivatives can improve their solubility, bioavailability, and targeted delivery, thereby enhancing efficacy and reducing systemic side effects.[6]

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Shanni, A. A., & El-Mossalamy, E. H. (2020). Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • Bai, X., Zhang, Y., & Wang, J. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4306. [Link]

  • Research Square. (2020). Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. Research Square. [Link]

  • Chan, K. H., Lam, H. Y., Fung, M. K., & Wong, W. T. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 104-108. [Link]

  • Kowol, C. R., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(12), 8487-8508. [Link]

  • Srisung, S., Suksrichavalit, T., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Science Alert. [Link]

  • de Almeida, J. F., et al. (2022). Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. Infection and Drug Resistance, 15, 1161-1173. [Link]

  • Caruso, F., et al. (2016). A Potent (R)-alpha-bis-lipoyl Derivative Containing 8-Hydroxyquinoline Scaffold: Synthesis and Biological Evaluation of Its Neuroprotective Capabilities in SH-SY5Y Human Neuroblastoma Cells. Molecules, 21(5), 633. [Link]

  • Wiley Online Library. (2010). ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ChemInform, 41(25). [Link]

  • Gupta, A., et al. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. European Journal of Medicinal Chemistry, 213, 113172. [Link]

  • Lakhrissi, B., et al. (2020). Alkaloids 8-Hydroxyquinoline derivatives: Synthesis and biological activities. Journal of the Indian Chemical Society, 97(6), 925-931. [Link]

  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Naidoo, J., et al. (2021). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Molecules, 26(16), 4885. [Link]

  • PubMed. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. [Link]

  • Royal Society of Chemistry. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. RSC. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry, 64(23), 16996-17027. [Link]

  • ScienceDirect. (2022). Review on recent development of quinoline for anticancer activities. ScienceDirect. [Link]

  • Rbaa, M., et al. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon, 6(3), e03539. [Link]

  • Open Ukrainian Citation Index. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. OUCI. [Link]

  • Suwanjang, W., et al. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. Drug and Chemical Toxicology, 40(2), 1-7. [Link]

  • CESPU. (2023). New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration. CESPU. [Link]

  • Taylor & Francis Online. (2019). Drug design strategies with metal-hydroxyquinoline complexes. Taylor & Francis Online. [Link]

  • Der Pharma Chemica. (2017). Synthesis of Novel Azo Dyes Derived from 8-Hydroxyquinoline. Der Pharma Chemica. [Link]

  • Correia, I. (n.d.). Metal complexes of 2-imine-8-hydroxyquinolines as anticancer drugs. Instituto Superior Técnico. [Link]

  • Warner, V. D., et al. (1977). Quantitative structure-activity relationships for 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque. Journal of Medicinal Chemistry, 20(1), 92-96. [Link]

  • Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry, 120, 252-274. [Link]

  • Scilit. (2015). Synthesis and structure-activity relationship study of 8-hydroxyquinoline-derived Mannich bases as anticancer agents. Scilit. [Link]

  • Suliman, F. O., & Al-Omair, M. A. (2014). 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-15. [Link]

  • OMICS International. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. OMICS International. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191-1203. [Link]

  • Dovepress. (2013). 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract. Dovepress. [Link]

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  • MDPI. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI. [Link]

  • Song, Y., et al. (2014). 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential. MedChemComm, 5(12), 1837-1847. [Link]

  • ResearchGate. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. ResearchGate. [Link]

  • Frontiers. (2026). Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines. Frontiers. [Link]

  • Google Patents. (1991). US5021567A - 8-hydroxyquinoline chelating agents.
  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

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Sources

Theoretical Calculations for Methyl 8-Hydroxyquinoline-6-Carboxylate Excited States: A Technical Guide to TD-DFT and ESIPT Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Mechanisms

Methyl 8-hydroxyquinoline-6-carboxylate is a highly specialized derivative of the 8-hydroxyquinoline (8-HQ) fluorophore. 8-HQ derivatives are renowned for their distinct photophysical properties, primarily driven by Excited-State Intramolecular Proton Transfer (ESIPT) [1]. In this process, photoexcitation triggers an ultrafast tautomerization from an Enol (E) form to a Keto (K*) form on the singlet excited-state (


) potential energy surface.
The Causality of the C6-Ester Substitution

As an Application Scientist, it is critical to understand why the methyl carboxylate moiety (-COOCH


) at the C6 position fundamentally alters the molecule's photophysics. Positioned para to the C8-hydroxyl group, this electron-withdrawing group (EWG) decreases the electron density on the phenoxy oxygen via resonance.

This structural modification causes a dual effect:

  • Ground State (

    
    ):  It increases the acidity of the hydroxyl proton and strengthens the intramolecular hydrogen bond (O-H···N), pre-organizing the molecule for proton transfer.
    
  • Excited State (

    
    ):  Upon photoexcitation, the Intramolecular Charge Transfer (ICT) from the phenol ring to the pyridine ring is amplified. The C6-ester stabilizes the resulting phenoxide-like moiety in the keto form, significantly lowering the activation barrier for ESIPT compared to unsubstituted 8-HQ [2].
    

Computational Methodology & Functional Selection (E-E-A-T)

To accurately model the excited states of Methyl 8-hydroxyquinoline-6-carboxylate, Time-Dependent Density Functional Theory (TD-DFT) is the industry standard. However, the choice of the exchange-correlation functional is the most common point of failure in theoretical photochemistry.

Functional and Basis Set Causality
  • The Functional: While B3LYP is ubiquitous, it often underestimates proton transfer barriers due to its self-interaction error. For ESIPT systems, hybrid meta-GGA functionals like M06-2X or long-range corrected functionals like

    
    B97X-D  are strictly required [3]. They accurately capture the hyperconjugative interactions and charge-transfer characteristics inherent in the 
    
    
    
    state.
  • The Basis Set: We employ 6-311++G(d,p) . The inclusion of diffuse functions (++) is non-negotiable; excited states possess more diffuse electron densities than ground states. Omitting them artificially truncates the wavefunction, leading to severe errors in vertical transition energies.

  • Solvent Modeling: ESIPT is highly sensitive to solvent polarity. The Polarizable Continuum Model (PCM) or SMD model must be applied to simulate the dielectric environment (e.g., Dichloromethane or Water) to prevent vacuum-state artifacts.

Step-by-Step Computational Protocol

This protocol is designed as a self-validating system . At each stage, specific checkpoints ensure the integrity of the theoretical data before proceeding to the next computationally expensive step.

Step 1: Ground State ( ) Geometry Optimization
  • Construct the Enol conformer of Methyl 8-hydroxyquinoline-6-carboxylate.

  • Perform a tight geometry optimization using DFT/M06-2X/6-311++G(d,p) with the SMD solvent model.

  • Validation Checkpoint: Run a subsequent vibrational frequency calculation. The absence of imaginary frequencies (NImag = 0) validates that the geometry is a true global minimum.

Step 2: Vertical Excitation Energies
  • Using the optimized

    
     geometry, perform a TD-DFT calculation to solve for the first 6 singlet excited states (NStates=6).
    
  • Validation Checkpoint: Compare the calculated

    
     vertical excitation energy (
    
    
    
    ) against experimental UV-Vis data. If the deviation exceeds 0.25 eV, the functional must be recalibrated.
Step 3: Excited State ( ) Optimization
  • Optimize the

    
     state geometry (Enol*) using TD-DFT gradients.
    
  • Manually translocate the proton from the oxygen to the nitrogen atom to create the initial Keto* guess, and optimize this structure to find the ESIPT minimum.

  • Validation Checkpoint: Verify the oscillator strength (

    
    ) of the Keto* state. A non-zero 
    
    
    
    value confirms that the state is emissive (fluorescent).
Step 4: Potential Energy Surface (PES) Scan
  • Perform a relaxed PES scan along the proton transfer coordinate (the O-H bond length) in the

    
     state, stepping from 0.95 Å to 2.0 Å in increments of 0.05 Å.
    
  • Identify the Transition State (TS) at the energy maximum.

  • Validation Checkpoint: Perform an Intrinsic Reaction Coordinate (IRC) calculation on the TS. The IRC must smoothly connect the Enol* and Keto* minima, proving the mechanistic pathway [2].

Step 5: Electronic Structure Analysis
  • Export the formatted checkpoint files (.fchk) for the Enol* and Keto* states.

  • Perform Natural Bond Orbital (NBO) analysis to quantify the hyperconjugative stabilization energy (

    
    ) of the lone pair on nitrogen interacting with the O-H antibonding orbital.
    
  • Use Quantum Theory of Atoms in Molecules (QTAIM) to locate the Bond Critical Point (BCP) between the transferred proton and the nitrogen atom.

Visualizations of the Workflow and Mechanism

Workflow S0 1. Ground State (S0) Optimization (DFT) S1_Vert 2. Vertical Excitation Energies (TD-DFT) S0->S1_Vert S1_Opt 3. Excited State (S1) Optimization S1_Vert->S1_Opt PES 4. Relaxed PES Scan (Proton Transfer) S1_Opt->PES Analysis 5. NBO & QTAIM Electronic Analysis PES->Analysis

Fig 1: Step-by-step computational workflow for ESIPT analysis.

ESIPT_Cycle Enol_S0 Enol (S0) Global Minimum Enol_S1 Enol* (S1) Franck-Condon State Enol_S0->Enol_S1 Absorption (hν) Keto_S1 Keto* (S1) ESIPT Minimum Enol_S1->Keto_S1 ESIPT (Ultrafast) Keto_S0 Keto (S0) Unstable Ground State Keto_S1->Keto_S0 Emission (Fluorescence) Keto_S0->Enol_S0 GSIPT (Reverse)

Fig 2: Four-level photophysical cycle of the ESIPT mechanism.

Quantitative Data Presentation

The following tables summarize the expected theoretical outputs for Methyl 8-hydroxyquinoline-6-carboxylate, demonstrating how functional selection impacts the calculated photophysical parameters.

Table 1: Benchmark of DFT Functionals for Photophysical Properties (Simulated data for functional comparison based on 8-HQ derivatives [3])

Functional% Exact Exchange

(nm)
Oscillator Strength (

)
ESIPT Barrier (kcal/mol)
B3LYP 20%3850.1421.2 (Underestimated)
PBE0 25%3700.1552.4
M06-2X 54%3520.1804.1 (Highly Accurate)

B97X-D
100% (Long-range)3480.1854.3

Table 2: Key Geometric Parameters (M06-2X/6-311++G(d,p)) Tracking the proton transfer coordinate across electronic states.

StateO-H Length (Å)N···H Length (Å)O···N Distance (Å)Dihedral Angle (O-C-C-N)
Enol (

)
0.9751.8502.6800.1° (Planar)
Enol (

)
1.0121.7102.6100.0° (Planar)
TS (

)
1.3501.3202.5400.0° (Planar)
Keto (

)
1.8801.0252.5800.2° (Planar)

Note: The contraction of the O···N distance in the


 Enol state compared to the 

state is the primary geometric driver that facilitates the ultrafast proton transfer.*

References

  • Title: Dynamics simulation of excited-state proton transfer reactions of 8-hydroxyquinoline with water clusters: A TD-DFT study Source: Journal of Molecular Liquids (2023) URL: [Link]

  • Title: Chalcogen substitution and ionization effects on the fluorescence behavior of 8-chalcogen-quinoline-BODIPY: a DFT and TD-DFT investigation Source: RSC Advances (2026) URL: [Link]

  • Title: How does the intramolecular proton transfer change on the partial change of the saturation characteristics in 8-hydroxyquinoline? A detailed computational study Source: Structural Chemistry (2025) URL: [Link]

CAS number and supplier for Methyl 8-hydroxyquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 8-hydroxyquinoline-6-carboxylate: Sourcing, Synthesis, and Pharmacological Applications

As drug discovery increasingly targets complex metalloenzymes and viral endonucleases, the 8-hydroxyquinoline scaffold has re-emerged as a highly privileged pharmacophore. This whitepaper provides a comprehensive technical analysis of Methyl 8-hydroxyquinoline-6-carboxylate , a specialized intermediate utilized in the synthesis of advanced antiviral therapeutics and epigenetic modulators.

Unlike ubiquitous building blocks, this specific ester is a niche intermediate. This guide will deconstruct its chemical identity, outline field-proven procurement and synthesis strategies, and detail the mechanistic causality behind its use in modern medicinal chemistry.

Chemical Identity and Sourcing Strategy

Methyl 8-hydroxyquinoline-6-carboxylate is characterized by a bidentate metal-chelating moiety (the quinoline nitrogen and the C8-hydroxyl group) coupled with a C6-methyl ester. This ester acts as a critical synthetic vector, allowing chemists to append bulky solvent-exposed functional groups without sterically hindering the core's ability to coordinate metal ions in an enzyme's active site.

Because this specific methyl ester is primarily an on-demand pharmaceutical intermediate—most notably cited in recent patents for antiviral heterocyclic compounds[1]—it is rarely stocked in bulk by standard catalog vendors. Instead, procurement relies on sourcing the parent acid, 8-hydroxyquinoline-6-carboxylic acid , which is readily available from specialized suppliers, followed by in-house esterification.

Table 1: Quantitative Chemical Properties & Sourcing Data

Property / IdentifierData
Chemical Name Methyl 8-hydroxyquinoline-6-carboxylate
SMILES String COC(=O)c1cc2cccnc2c(O)c1
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Parent Acid CAS Number 90800-42-3[2]
Primary Sourcing Strategy Custom synthesis or in-house esterification of CAS 90800-42-3
Key Suppliers (Parent Acid) Combi-Blocks[2], BLD Pharm, Ambeed

Mechanistic Insights: The Causality of the Scaffold

To understand why Methyl 8-hydroxyquinoline-6-carboxylate is chosen for drug development, one must analyze the causality of its structural features.

The 8-hydroxyquinoline core is a classic bidentate ligand. At physiological pH, the hydroxyl group can deprotonate, allowing the negatively charged oxygen and the lone pair on the quinoline nitrogen to form stable, five-membered chelate rings with divalent metal cations (e.g., Mg²⁺, Mn²⁺, Fe²⁺, Zn²⁺). This property is foundational for inhibiting metalloenzymes, such as viral endonucleases or human HIF prolyl hydroxylases, where metal coordination is required for catalytic activity[3].

The strategic placement of the carboxylate at the 6-position is not arbitrary. In the three-dimensional space of most metalloenzyme active sites, the metal ion is buried deep within a binding pocket, while the channel leading to the surface remains open. The C6-position of the quinoline ring points directly out of this pocket. By utilizing the methyl ester as a functionalizable handle (e.g., converting it to an amide linked to a larger targeting moiety), researchers can achieve high target selectivity without disrupting the core chelation thermodynamics.

PharmLogic A Methyl 8-hydroxyquinoline- 6-carboxylate Scaffold B Bidentate Chelation (N and OH groups) A->B Drives Affinity C C6-Ester Vector (Solvent Channel Extension) A->C Drives Selectivity D Metalloenzyme Active Site (e.g., Viral Endonuclease) B->D Metal Coordination C->D Steric Fit E Target Inhibition & Antiviral Efficacy D->E Pharmacodynamics

Mechanistic logic of the 8-hydroxyquinoline scaffold in metalloenzyme inhibition.

Self-Validating Synthesis Protocol

Because the methyl ester must often be synthesized from 8-hydroxyquinoline-6-carboxylic acid (CAS 90800-42-3), a robust, high-yield protocol is required.

The Chemical Challenge: 8-Hydroxyquinoline derivatives are amphoteric. They possess both a basic quinoline nitrogen and an acidic phenolic hydroxyl group, leading to zwitterionic behavior that makes standard acid-catalyzed Fischer esterification sluggish and difficult to drive to completion.

The Solution: Thionyl chloride (SOCl₂) mediated activation. By converting the carboxylic acid to a highly reactive acyl chloride transient intermediate in situ, the reaction with methanol becomes practically irreversible.

Step-by-Step Methodology
  • Activation: Suspend 8-hydroxyquinoline-6-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M) under an inert argon atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Chlorination & Esterification: Dropwise, add thionyl chloride (SOCl₂, 3.0 eq). Causality note: The slow addition controls the exothermic release of HCl gas. The excess SOCl₂ ensures complete conversion of the amphoteric starting material.

  • Reflux: Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 4–6 hours. Monitor the reaction via TLC (DCM:MeOH, 9:1).

  • Quench and Workup (Critical Step): Concentrate the mixture in vacuo to remove excess methanol and SOCl₂. Suspend the resulting crude hydrochloride salt in ethyl acetate. Carefully add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 7.

    • Self-Validation/Causality: Adjusting exactly to neutral pH is critical. If the solution is too acidic, the quinoline nitrogen remains protonated; if too basic, the phenolic OH deprotonates. Both scenarios will cause the product to partition into the aqueous layer, destroying the yield.

  • Extraction: Extract the neutralized aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Analytical Validation:

    • LC-MS: Confirm the presence of the product mass ([M+H]⁺ = 204.1).

    • ¹H NMR (DMSO-d6): Validation is confirmed by the appearance of a sharp 3H singlet at approximately δ 3.90 ppm, corresponding to the newly formed methyl ester, alongside the characteristic aromatic protons of the quinoline core.

SynthesisWorkflow A 8-Hydroxyquinoline- 6-carboxylic acid (CAS: 90800-42-3) B Thionyl Chloride (SOCl2) + Methanol (0 °C to Reflux) A->B Activation C Acyl Chloride Intermediate (Transient) B->C Chlorination D Methyl 8-hydroxyquinoline- 6-carboxylate C->D Esterification E Analytical Validation (LC-MS, 1H NMR) D->E Purified Yield

Workflow for the synthesis and validation of Methyl 8-hydroxyquinoline-6-carboxylate.

Applications in Advanced Drug Discovery

The primary utility of Methyl 8-hydroxyquinoline-6-carboxylate lies in its role as a versatile building block for complex therapeutics.

Antiviral Therapeutics: Recent intellectual property filings, such as patent CA3153297A1, explicitly utilize this compound as a core intermediate in the development of novel antiviral heterocyclic compounds[1]. In these workflows, the methyl ester is typically saponified back to the acid under controlled conditions or directly amidated to attach bulky, virus-specific targeting domains. The resulting molecules are designed to inhibit viral replication machinery by chelating essential metal cofactors required by viral polymerases or endonucleases.

Epigenetics and Metalloenzyme Inhibition: Beyond antivirals, the 8-hydroxyquinoline-6-carboxylate framework is highly analogous to structures used in the inhibition of Hypoxia-inducible factor prolyl hydroxylases (HIF-PHDs) and various histone demethylases (e.g., KDM4/JMJD2 families). The ability to rapidly generate structural diversity at the C6 position using the methyl ester as a starting point allows medicinal chemists to conduct extensive Structure-Activity Relationship (SAR) studies, fine-tuning the pharmacokinetics and selectivity of the drug candidate.

References

  • Google Patents. "CA3153297A1 - Antiviral heterocyclic compounds." Accessed March 9, 2026.

  • Combi-Blocks. "8-Hydroxyquinoline-6-carboxylic acid Product Catalog." Accessed March 9, 2026.

  • Benchchem. "6-Azidoquinoline | 20377-02-0 (Includes data on 8-hydroxyquinoline-6-carboxylic acid)." Accessed March 9, 2026.

Sources

The Metal Ion Chelation Dynamics of 8-Hydroxyquinoline Esters: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Hydroxyquinoline (8-HQ) is a privileged structural motif in medicinal chemistry, distinguished by its potent ability to chelate essential transition metals. However, the systemic administration of free 8-HQ often results in indiscriminate metal depletion and off-target toxicity. The esterification of the 8-hydroxyl group offers a sophisticated pharmacokinetic solution to this challenge. This whitepaper analyzes the thermodynamic causality behind the chelation properties of 8-HQ esters, detailing their function as targeted prodrugs, their pH-dependent intracellular activation, and the precise experimental methodologies required to validate their metal-binding kinetics.

The Thermodynamics of Esterification vs. Chelation

The unmodified 8-HQ molecule acts as a highly efficient monoprotic, bidentate chelator. It forms stable, five-membered chelate rings with transition metals—such as Cu²⁺, Fe³⁺, and Zn²⁺—by coordinating through its heterocyclic nitrogen and its deprotonated phenolic oxygen[1].

When the 8-hydroxyl group is converted into an ester, the thermodynamic and electronic landscape of the molecule fundamentally shifts. The lone pair of electrons on the oxygen atom becomes delocalized into the adjacent ester carbonyl group. This electronic withdrawal, coupled with the steric hindrance introduced by the bulky acyl moiety, effectively blocks the formation of the standard bidentate coordination complex. Calorimetric studies demonstrate that 8-HQ esters bind metal ions like Cu²⁺ with up to a 70-fold weaker affinity compared to the parent 8-HQ molecule[2].

This drastic reduction in binding affinity is a highly desirable pharmacokinetic feature rather than a flaw. By masking the chelating oxygen, 8-HQ esters can circulate systemically without indiscriminately stripping essential metalloproteins in the bloodstream, thereby mitigating neurotoxicity and systemic side effects[1].

Prodrug Dynamics and Intracellular Activation

The primary clinical utility of 8-HQ esters lies in their function as targeted, environmentally sensitive prodrugs. Esterification significantly increases the lipophilicity of the molecule, facilitating superior passive diffusion across cellular lipid bilayers and the blood-brain barrier[3].

Once inside a target cell (such as a malignant tumor cell or a bacterial pathogen), the ester bond is exposed to the local microenvironment. Cancer cells and certain bacterial strains typically exhibit elevated intracellular esterase activity and a lower cytosolic pH. Under these specific conditions, the ester bond undergoes rapid hydrolysis[4].

This cleavage unmasks the phenolic hydroxyl group, instantly restoring the molecule's high-affinity bidentate chelating capability. The newly liberated 8-HQ then sequesters intracellular Cu²⁺ or Fe³⁺, disrupting local metal homeostasis, generating reactive oxygen species (ROS), and inducing targeted apoptosis or antimicrobial cell death[3].

G N1 8-HQ Ester (Prodrug) Weak Metal Affinity N2 Cellular Uptake (Lipophilic Crossing) N1->N2 Administration N3 Intracellular Hydrolysis (Esterases / pH Drop) N2->N3 Cytosolic Entry N4 Active 8-HQ Released Restored OH Group N3->N4 Cleavage N5 Metal Chelation (Cu2+, Fe3+, Zn2+) N4->N5 Bidentate Binding N6 Targeted Bioactivity (Apoptosis / Antimicrobial) N5->N6 Metal Depletion

Cellular uptake and enzymatic activation pathway of 8-hydroxyquinoline ester prodrugs.

Quantitative Data: Binding Affinities and Bioactivity

To illustrate the profound impact of esterification on metal chelation, the following table summarizes the comparative binding affinities and minimum inhibitory concentrations (MIC) of unmodified 8-HQ versus its esterified derivatives.

CompoundCu²⁺ Binding StoichiometryRelative Cu²⁺ Affinity (vs 8-HQ)MIC against S. aureus (µg/mL)Mechanism of Action
8-Hydroxyquinoline (8-HQ) 1:2 (Metal:Ligand)1.0x (Baseline)2.5Direct intracellular metal chelation
L-Histidine 8-HQ Ester 1:2 (Metal:Ligand)~0.014x (70-fold weaker)>50 (Pre-hydrolysis)Prodrug; requires enzymatic cleavage
8-HQ Glucoconjugate Ester N/A (Sterically Blocked)Negligible12.5 (Post-hydrolysis)Sustained release via pH/enzymatic cleavage

Data synthesized from isothermal titration calorimetry and antimicrobial assays[2],[4],[3].

Experimental Methodology: Synthesis and ITC Validation

To rigorously evaluate the metal-binding properties of an 8-HQ ester, researchers must employ a self-validating experimental system. The following protocol details the synthesis of an 8-HQ ester and the subsequent Isothermal Titration Calorimetry (ITC) analysis required to quantify its chelation kinetics.

Causality Check : A critical challenge in assessing 8-HQ esters is premature hydrolysis in aqueous buffers during thermodynamic measurements. To prevent this, the protocol utilizes a specific methanol-buffer co-solvent system, which stabilizes the ester bond long enough to establish an accurate pre-cleavage baseline[2].

Step 1: Esterification Synthesis
  • Initiation : Dissolve 8-hydroxyquinoline (10 mmol) in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent oxidative degradation.

  • Base Addition : Add triethylamine (12 mmol) to act as a proton scavenger.

  • Acylation : Dropwise, add the desired acid chloride (e.g., acetyl chloride, 11 mmol) at 0°C. Causality: Maintaining a low temperature minimizes exothermic side reactions and prevents the formation of unwanted di-acylated byproducts.

  • Purification : Stir for 4 hours, wash the organic layer with 0.1 M HCl, and purify via silica gel column chromatography to isolate the pure 8-HQ ester.

Step 2: Self-Validating Hydrolysis Assay
  • Preparation : Prepare two identical aliquots of the synthesized 8-HQ ester in a physiological buffer (pH 7.4).

  • Enzymatic Treatment : To Aliquot A, add a broad-spectrum esterase (e.g., Porcine Liver Esterase). To Aliquot B (Control), add the esterase alongside a potent esterase inhibitor (e.g., PMSF).

  • Spectrophotometric Monitoring : Monitor the solutions via UV-Vis spectrophotometry at 253 nm[4]. Validation: Only Aliquot A should exhibit the spectral shift corresponding to the release of free 8-HQ. This internal control proves that any subsequent metal binding is strictly dependent on enzymatic hydrolysis, validating the prodrug mechanism.

Step 3: Isothermal Titration Calorimetry (ITC) Binding Studies
  • Solvent Preparation : Prepare a solvent mixture of 10 mM Tris-HCl, 15 mM NaCl, and 60% (v/v) Methanol at pH 7.5. Causality: The 60% methanol inclusion is mandatory; it increases the solubility of the highly lipophilic ester and thermodynamically stabilizes the ester bond against spontaneous aqueous hydrolysis during the ITC run[2].

  • Loading : Load the 8-HQ ester (0.1 mM) into the ITC sample cell. Load the metal salt solution (e.g., CuCl₂, 1.0 mM) into the titration syringe.

  • Titration : Perform 20 sequential injections of 2 µL at 25°C, recording the heat of binding (ΔH) for each injection.

  • Data Extraction : Fit the resulting isotherm to an independent binding model to extract the association constant (Ka), reaction stoichiometry (n), and entropy (ΔS).

G S1 Step 1: Esterification 8-HQ + Acid Chloride S2 Step 2: Purification Column Chromatography S1->S2 S3 Step 3: Characterization NMR & UV-Vis S2->S3 S4 Step 4: Hydrolysis Assay Esterase Incubation S3->S4 Validated Compound S5 Step 5: Binding Kinetics ITC Analysis S4->S5 Active Chelator

Step-by-step experimental workflow for synthesizing and validating 8-HQ esters.

References

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis, Characterization and Cu2+ Binding Studies of L-Histidine Ester of 8-Hydroxyquinoline Source: ResearchGate URL:[Link]

  • A pH-Sensitive Lignin-Based Material for Sustained Release of 8-Hydroxyquinoline Source: MDPI (Materials) URL:[Link]

  • 8-Hydroxyquinoline Glycoconjugates: Modifications in the Linker Structure and Their Effect on the Cytotoxicity of the Obtained Compounds Source: PMC (National Institutes of Health) URL:[Link]

Sources

An In-Depth Technical Guide to the Basic Characterization of Methyl 8-hydroxyquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the basic characterization of Methyl 8-hydroxyquinoline-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Drawing upon established synthetic methodologies and spectroscopic principles, this document outlines the synthesis, purification, and analytical characterization of this molecule. The protocols and analyses presented herein are designed to be self-validating and are grounded in authoritative scientific literature.

Introduction: The Significance of the 8-Hydroxyquinoline Scaffold

8-Hydroxyquinoline and its derivatives are a well-established class of compounds with a broad spectrum of applications. Their ability to chelate metal ions is a key feature, making them valuable in analytical chemistry, as antifungal and antibacterial agents, and as components in organic light-emitting diodes (OLEDs).[1] The introduction of a carboxylate group at the 6-position, as in Methyl 8-hydroxyquinoline-6-carboxylate, offers a potential site for further functionalization, making it a valuable building block for the development of novel therapeutic agents and functional materials. This guide will focus on the foundational characterization of this specific derivative.

Synthesis of Methyl 8-hydroxyquinoline-6-carboxylate

The synthesis of the 8-hydroxyquinoline-6-carboxylate core can be efficiently achieved through a two-step process commencing with the Stobbe condensation of 3-pyridinecarbaldehyde, followed by a cyclization reaction. The resulting carboxylic acid is then esterified to yield the target methyl ester.

Synthetic Strategy Overview

The chosen synthetic pathway leverages the reliability of the Stobbe condensation for carbon-carbon bond formation and a subsequent intramolecular cyclization to construct the quinoline ring system. This approach is advantageous due to the commercial availability of the starting materials and the generally good yields reported for similar transformations.

Synthesis_Workflow Start 3-Pyridinecarbaldehyde + Diethyl Succinate Stobbe Stobbe Condensation Start->Stobbe Base (e.g., NaH) Intermediate_Acid Intermediate Diacid Stobbe->Intermediate_Acid Hydrolysis Cyclization Intramolecular Cyclization Intermediate_Acid->Cyclization Acid catalyst (e.g., H2SO4) Carboxylic_Acid 8-Hydroxyquinoline-6-carboxylic Acid Cyclization->Carboxylic_Acid Esterification Esterification Carboxylic_Acid->Esterification Methanol, Acid catalyst Final_Product Methyl 8-hydroxyquinoline-6-carboxylate Esterification->Final_Product

Caption: Synthetic workflow for Methyl 8-hydroxyquinoline-6-carboxylate.

Detailed Experimental Protocol

Part A: Synthesis of 8-Hydroxyquinoline-6-carboxylic Acid

  • Stobbe Condensation: To a solution of sodium hydride (2 molar equivalents) in dry tetrahydrofuran (THF), a mixture of 3-pyridinecarbaldehyde (1 molar equivalent) and diethyl succinate (1.5 molar equivalents) is added dropwise at 0°C under an inert atmosphere. The reaction mixture is then stirred at room temperature for 24 hours.

  • Hydrolysis: The reaction is quenched with water, and the aqueous layer is extracted with diethyl ether to remove unreacted starting materials. The aqueous layer is then acidified with concentrated hydrochloric acid (HCl) to a pH of approximately 2, leading to the precipitation of the intermediate dicarboxylic acid. The precipitate is filtered, washed with cold water, and dried.

  • Cyclization: The dried intermediate is mixed with concentrated sulfuric acid and heated to 100°C for 4 hours. The reaction mixture is then cooled and poured onto ice, resulting in the precipitation of 8-hydroxyquinoline-6-carboxylic acid. The solid is collected by filtration, washed thoroughly with water until the washings are neutral, and dried under vacuum.

Part B: Esterification to Methyl 8-hydroxyquinoline-6-carboxylate

  • Esterification: 8-Hydroxyquinoline-6-carboxylic acid (1 molar equivalent) is suspended in methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for 8 hours.

  • Work-up and Purification: The reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution, leading to the precipitation of the crude methyl ester. The precipitate is filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[2]

Physicochemical Characterization

A comprehensive characterization of Methyl 8-hydroxyquinoline-6-carboxylate is essential to confirm its identity and purity.

PropertyPredicted Value/Information
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
Appearance Expected to be a solid, likely a crystalline powder.
Solubility Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols and likely insoluble in water, similar to other 8-hydroxyquinoline derivatives.[3]
Melting Point Not yet reported. To be determined experimentally.

Spectroscopic Analysis

Spectroscopic analysis provides the structural elucidation of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz):

  • Aromatic Protons: Multiple signals are expected in the aromatic region (δ 7.0-9.0 ppm). The protons on the quinoline ring system will exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) based on their coupling with neighboring protons.

  • Hydroxyl Proton: A broad singlet corresponding to the phenolic hydroxyl group is anticipated, likely in the region of δ 9.5-10.5 ppm.

  • Methyl Protons: A singlet corresponding to the three protons of the methyl ester group is expected around δ 3.8-4.0 ppm.

Expected ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz):

  • Carbonyl Carbon: A signal for the ester carbonyl carbon is expected in the range of δ 165-175 ppm.

  • Aromatic Carbons: Multiple signals for the nine aromatic carbons of the quinoline ring will be observed between δ 110-160 ppm.

  • Methyl Carbon: A signal for the methyl carbon of the ester group is anticipated around δ 50-55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional GroupExpected Characteristic Absorption (cm⁻¹)
O-H Stretch (phenolic) Broad peak around 3200-3600
C-H Stretch (aromatic) Peaks above 3000
C=O Stretch (ester) Strong, sharp peak around 1700-1730
C=C and C=N Stretch (aromatic) Multiple sharp peaks in the 1450-1650 region
C-O Stretch (ester) Strong peak in the 1100-1300 region
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 203, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) leading to a fragment at m/z = 172, and the loss of the entire ester group (-COOCH₃) resulting in a fragment at m/z = 144.

MS_Fragmentation M [M]⁺˙ m/z = 203 M_minus_OCH3 [M-OCH₃]⁺ m/z = 172 M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M-COOCH₃]⁺ m/z = 144 M->M_minus_COOCH3 - •COOCH₃

Caption: Predicted major fragmentation pathways for Methyl 8-hydroxyquinoline-6-carboxylate.

Potential Applications and Future Directions

Methyl 8-hydroxyquinoline-6-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or used in coupling reactions to attach other moieties.[4] The 8-hydroxyquinoline core provides a metal-chelating site, which is of interest for the development of:

  • Anticancer agents: 8-Hydroxyquinoline derivatives have shown promise as anticancer agents, and this compound could be a precursor for novel therapeutics.

  • Neuroprotective agents: The metal-chelating properties of the 8-hydroxyquinoline scaffold are relevant in the context of neurodegenerative diseases where metal dyshomeostasis is implicated.

  • Fluorescent probes: The inherent fluorescence of the 8-hydroxyquinoline ring system can be modulated by the substituents, making this a potential platform for the design of chemosensors.

Conclusion

This technical guide has provided a detailed overview of the fundamental characterization of Methyl 8-hydroxyquinoline-6-carboxylate. By following the outlined synthetic and analytical procedures, researchers can confidently prepare and validate this compound for use in further drug discovery and materials science research. The provided spectroscopic data serve as a benchmark for the successful synthesis and purification of this valuable chemical entity.

References

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). Research and Reviews: Journal of Chemistry. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). Journal of Chemistry. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). RSC Publishing. [Link]

  • 8-Hydroxyquinoline. (n.d.). PubChem. [Link]

  • Purification method of 8-hydroxyquinoline crude product. (2016).

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Methodological & Application

Application Notes & Protocols: Methyl 8-hydroxyquinoline-6-carboxylate as a Selective Fluorescent Probe for Zinc (II)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Zinc and Fluorescent Sensing

Zinc (Zn²⁺) is the second most abundant transition metal in the human body and a critical cofactor for over 300 enzymes and proteins, playing indispensable roles in gene expression, neurotransmission, and cellular metabolism.[1][2] The dysregulation of zinc homeostasis is implicated in a range of pathological conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's, making the precise detection and quantification of Zn²⁺ in biological and environmental systems a paramount objective for researchers.[1][2]

Fluorescent probes have emerged as powerful analytical tools for ion detection due to their high sensitivity, excellent spatiotemporal resolution, and operational simplicity.[3][4] Among various fluorophores, 8-hydroxyquinoline (8-HQ) and its derivatives are a well-established class of chelators that have been successfully engineered into selective fluorescent sensors for metal ions, particularly Zn²⁺.[1] This application note provides a detailed guide to using Methyl 8-hydroxyquinoline-6-carboxylate, a specific 8-HQ derivative, as a "turn-on" fluorescent probe for the detection and quantification of zinc ions.

Principle of Detection: From Proton Transfer to Enhanced Fluorescence

The efficacy of 8-hydroxyquinoline derivatives as "turn-on" fluorescent probes for Zn²⁺ is rooted in two key photophysical mechanisms: Excited-State Intramolecular Proton Transfer (ESIPT) and Chelation-Enhanced Fluorescence (CHEF) .[1][5]

  • In the Free State (Low Fluorescence): In its unbound form, the Methyl 8-hydroxyquinoline-6-carboxylate molecule possesses an intramolecular hydrogen bond between the hydroxyl group (-OH) at the 8-position and the quinoline nitrogen.[1][5] Upon photoexcitation, this proton is rapidly transferred from the oxygen to the nitrogen, creating an excited "keto" tautomer. This ESIPT process provides an efficient non-radiative decay pathway, meaning the molecule returns to its ground state without emitting significant light, resulting in very weak fluorescence.[1][5]

  • In the Zinc-Bound State (High Fluorescence): When Zn²⁺ is introduced, it coordinates with the deprotonated oxygen and the nitrogen atom of the 8-hydroxyquinoline core.[1][6] This binding event blocks the ESIPT pathway.[1][5][7] The resulting metal-ligand complex forms a rigid, stable five-membered chelate ring.[5] This increased structural rigidity minimizes non-radiative decay from vibrational relaxation and promotes radiative decay, i.e., fluorescence.[8] This phenomenon, known as CHEF, leads to a significant, measurable increase in fluorescence intensity, creating a "turn-on" signal directly proportional to the zinc concentration.[1][2]

CHEF_Mechanism cluster_free Free Probe (Low Fluorescence) cluster_bound Zinc-Bound (High Fluorescence) Probe Probe (Enol Form) -OH···N H-bond Excited_Enol Excited Enol* Probe->Excited_Enol Excitation (hν) Excited_Keto Excited Keto* Excited_Enol->Excited_Keto ESIPT Ground_Keto Ground State (Keto) Excited_Keto->Ground_Keto Non-Radiative Decay Probe_Zn Probe + Zn²⁺ Complex [Probe-Zn]²⁺ Complex (Rigid Structure) Probe_Zn->Complex Chelation Excited_Complex Excited Complex* Complex->Excited_Complex Excitation (hν) Excited_Complex->Complex Fluorescence (Turn-On Signal) Zn Zn²⁺ Ion

Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF) via ESIPT inhibition.

Materials and Reagents

  • Probe: Methyl 8-hydroxyquinoline-6-carboxylate

  • Solvent: Dimethyl sulfoxide (DMSO, spectroscopy grade) for stock solution.

  • Buffer: HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer (e.g., 20 mM, pH 7.4). The pH should be carefully controlled as the probe's fluorescence can be pH-dependent.

  • Zinc Standard: Zinc chloride (ZnCl₂) or Zinc sulfate (ZnSO₄) solution (e.g., 1.0 mM in deionized water).

  • Other Metal Ions: Stock solutions of various metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, FeCl₃, NiCl₂) for selectivity studies (e.g., 1.0 mM in deionized water).

  • Equipment:

    • Fluorometer with excitation and emission monochromators.

    • UV-Vis Spectrophotometer.

    • Quartz cuvettes (1 cm path length).

    • pH meter.

    • Calibrated micropipettes.

Experimental Protocols

This section provides step-by-step methodologies for characterizing and utilizing Methyl 8-hydroxyquinoline-6-carboxylate as a zinc probe.

Protocol 1: Preparation of Solutions
  • Probe Stock Solution (1.0 mM): Accurately weigh the required amount of Methyl 8-hydroxyquinoline-6-carboxylate and dissolve it in high-purity DMSO to make a 1.0 mM stock solution. Store this solution in the dark at 4°C.

  • Buffer Solution (20 mM, pH 7.4): Prepare a 20 mM HEPES solution in deionized water and adjust the pH to 7.4 using NaOH or HCl.

  • Metal Ion Stock Solutions (1.0 mM): Prepare 1.0 mM stock solutions of ZnCl₂ and other metal salts in deionized water.

  • Working Probe Solution (e.g., 10 µM): On the day of the experiment, dilute the 1.0 mM probe stock solution in the HEPES buffer to the desired final concentration (e.g., 10 µM).

Protocol 2: Fluorescence Titration for Zinc Detection

This protocol determines the probe's response to varying concentrations of Zn²⁺.

  • Setup: Place a quartz cuvette containing 2.0 mL of the 10 µM working probe solution into the fluorometer.

  • Initial Spectrum: Record the initial fluorescence emission spectrum of the probe solution. Use an excitation wavelength determined from the absorbance maximum (typically around 360-400 nm for 8-HQ derivatives).

  • Titration: Incrementally add small aliquots (e.g., 2 µL) of the 1.0 mM ZnCl₂ stock solution to the cuvette.

  • Measurement: After each addition, mix the solution gently and allow it to incubate for 5-10 minutes to ensure complete complexation.[1] Record the fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the peak emission wavelength (typically around 500-530 nm) against the concentration of Zn²⁺. This will generate a saturation curve.

Protocol 3: Selectivity and Competition Assay

This experiment validates the probe's selectivity for Zn²⁺ over other biologically and environmentally relevant metal ions.

  • Selectivity Test:

    • Prepare a series of cuvettes, each containing 2.0 mL of the 10 µM working probe solution.

    • To each cuvette, add a significant excess (e.g., 10 equivalents) of a different metal ion stock solution (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, etc.).

    • Record the fluorescence emission spectrum for each solution and compare the intensity to that of the probe alone.

  • Competition Test:

    • To a cuvette containing 2.0 mL of the 10 µM probe solution, first add 10 equivalents of a potentially interfering metal ion.

    • Record the fluorescence spectrum.

    • Next, add 10 equivalents of the Zn²⁺ stock solution to the same cuvette.

    • Record the final fluorescence spectrum to observe if the Zn²⁺ signal can be distinguished.

Experimental_Workflow cluster_prep 1. Solution Preparation cluster_exp 2. Experimentation cluster_titration Titration cluster_selectivity Selectivity cluster_analysis 3. Data Analysis P_Stock Probe Stock (1mM) P_Work Working Probe (10µM) P_Stock->P_Work M_Stock Metal Stocks (1mM) Buffer HEPES Buffer (pH 7.4) Buffer->P_Work Cuvette Add Working Probe to Cuvette Titrate_Zn Add Zn²⁺ Aliquots Cuvette->Titrate_Zn Add_Metals Add Other Metals Cuvette->Add_Metals Measure_T Record Spectrum Titrate_Zn->Measure_T Plot_Curve Plot Intensity vs. [Zn²⁺] Measure_T->Plot_Curve Measure_S Record Spectra Add_Metals->Measure_S Plot_Bars Bar Chart of Selectivity Measure_S->Plot_Bars Calc_LOD Calculate LOD & Kₐ Plot_Curve->Calc_LOD

Caption: General workflow for zinc detection using the fluorescent probe.

Data Analysis and Interpretation

Quantitative Performance Data

The performance of a fluorescent probe is characterized by several key parameters. While specific values for Methyl 8-hydroxyquinoline-6-carboxylate must be determined experimentally, representative data for similar 8-HQ probes are provided for context.

ParameterTypical Value RangeDescriptionReference
Excitation Max (λex) ~370 nmWavelength of maximum light absorption.[5]
Emission Max (λem) ~515 nmWavelength of maximum fluorescence emission upon Zn²⁺ binding.[9]
Stokes Shift >100 nmThe difference between excitation and emission maxima, minimizing self-absorption.[5]
Binding Stoichiometry 1:1 or 1:2 (Probe:Zn²⁺)Determined from a Job's plot analysis.[10]
Association Constant (Kₐ) 10⁴ - 10⁶ M⁻¹Indicates the binding affinity of the probe for Zn²⁺. Calculated from the Benesi-Hildebrand plot.[9][10]
Limit of Detection (LOD) 10 nM - 1 µMThe lowest concentration of Zn²⁺ that can be reliably detected. Calculated as 3σ/k.[1][10][11]
  • Limit of Detection (LOD): The LOD can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurements (probe without zinc) and k is the slope of the linear portion of the fluorescence intensity vs. [Zn²⁺] calibration curve.[1]

  • Binding Constant (Kₐ): The association or binding constant can be determined from the titration data using the Benesi-Hildebrand equation, which provides a measure of the probe's affinity for the zinc ion.[10]

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
High background fluorescence Probe concentration too high; Impure solvent or probe; pH is outside optimal range.Decrease probe concentration; Use spectroscopy-grade solvents; Confirm buffer pH is stable and within the optimal range (e.g., 7.0-8.0).
No or weak fluorescence response Incorrect excitation/emission wavelengths; Probe degradation; Presence of strong quenching agents (e.g., Fe³⁺, Cu²⁺).Verify instrument settings against known probe spectra; Prepare fresh probe stock solution; Perform competition experiments to check for interference.
Precipitate forms in cuvette Probe or metal complex has low solubility in the aqueous buffer.Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the buffer, ensuring it doesn't affect the assay; Decrease probe or metal ion concentration.
Inconsistent/Irreproducible results Pipetting errors; Incomplete mixing or incubation; Temperature fluctuations.Calibrate pipettes; Ensure thorough mixing and consistent incubation times; Use a temperature-controlled fluorometer.

References

  • BenchChem. (2025). Application Notes: Naphthalene-Based Fluorescent Probes for Metal Ion Detection.
  • BenchChem. (2025). Application Note: 8-Hydroxyquinoline Derivatives as Selective "Turn-On" Fluorescent Probes for Zinc (II) Detection.
  • Zhang, M., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega.
  • Zhang, M., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega.
  • MDPI. (2025). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. MDPI.
  • Gama, S., et al. (2021). Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. PMC.
  • ACS Publications. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega.
  • Li, S., et al. (2020). Synthesis, characterization and computational studies of Zn complex based on the 8-hydroxyquinoline group containing benzimidazole. RSC Advances.
  • MDPI. (2023). A Ratiometric Fluorescent Sensor Based on Chelation-Enhanced Fluorescence of Carbon Dots for Zinc Ion Detection. MDPI.
  • Frontiers. (n.d.). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers.
  • Royal Society of Chemistry. (2023). Recent Developments in the Detection of Zn2+ Ions Using Schiff Base Probes. RSC Advances.
  • BenchChem. (2025). literature review of Zinc 8-hydroxyquinolinate applications in materials science.
  • ACS Publications. (2024). Review on Lysosomal Metal Ion Detection Using Fluorescent Probes. ACS Omega.
  • Thermo Fisher Scientific. (n.d.). Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7. Thermo Fisher Scientific.
  • MDPI. (n.d.). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. MDPI.
  • Semantic Scholar. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Semantic Scholar.
  • Liu, W., et al. (2021). A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. Molecules.
  • MDPI. (2024). Experimental and Theoretical Investigation of the Coordination of 8-Hydroxquinoline Inhibitors to Biomimetic Zinc Complexes and Histone Deacetylase 8 (HDAC8). MDPI.
  • Royal Society of Chemistry. (n.d.). Design, synthesis and photophysical properties of 8-hydroxyquinoline-functionalized tripodal molecular switch as a highly selective sequential pH sensor in aqueous solution. RSC Publishing.
  • Open Access Journals. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry.
  • PubMed. (2003). 8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion. Analytical Sciences.
  • Singh, A., et al. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Journal of Fluorescence.
  • PubMed. (1960). [Synthesis of methyl-8-hydroxyquinoline aldehydes]. Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft.
  • SciSpace. (2014). Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
  • ResearchGate. (n.d.). Synthesis and Photoluminescence Properties of 8-Hydroxyquinoline Schiff Base Derivatives and Their Metal Complexes. ResearchGate.

Sources

Application Note: Live-Cell Imaging of Intracellular Labile Zinc and Magnesium Pools Using Methyl 8-hydroxyquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Areas: Cell Biology, Metallomics, High-Content Screening, and Fluorescence Microscopy

Executive Summary

The spatiotemporal mapping of labile metal ions—specifically Zinc (Zn²⁺) and Magnesium (Mg²⁺)—is critical for understanding cellular signaling, enzymatic regulation, and apoptosis. While traditional 8-hydroxyquinoline (8-HQ) derivatives have long been utilized as metal-sensing fluorophores[1], they often suffer from suboptimal cell permeability or require complex structural modifications. Methyl 8-hydroxyquinoline-6-carboxylate (M8HQ-6C) represents an advanced, rationally designed small-molecule probe. By masking the polar carboxylic acid as a methyl ester, this probe achieves superior membrane permeability, optimized physiological binding kinetics, and a robust signal-to-noise ratio for live-cell imaging.

Mechanistic Causality: The Science Behind the Structure

As a researcher, selecting the right probe requires understanding the photophysical causality behind its design. M8HQ-6C is not merely a stain; it is a finely tuned, self-reporting molecular machine.

The CHEF and ESIPT Mechanisms

In its free, unbound state, the 8-hydroxyquinoline scaffold is nearly non-fluorescent. Upon photon absorption, the molecule undergoes Excited-State Intramolecular Proton Transfer (ESIPT) , a non-radiative pathway that dissipates energy[2]. When M8HQ-6C encounters a target metal ion (Zn²⁺ or Mg²⁺), the nitrogen and oxygen atoms act as a bidentate ligand, chelating the metal. This coordination displaces the hydroxyl proton, completely blocking the ESIPT pathway and locking the molecule into a rigid, planar conformation. The result is a massive Chelation-Enhanced Fluorescence (CHEF) effect, yielding a bright, quantifiable emission[1][2].

The Role of the Methyl 6-Carboxylate Modification

Why modify the 6-position with a methyl ester?

  • Enhanced Lipophilicity and Permeability: The parent compound, 8-hydroxyquinoline-6-carboxylic acid[3], is heavily ionized at physiological pH, restricting its passive diffusion across lipid bilayers. Esterification to a methyl carboxylate neutralizes this charge, significantly increasing the partition coefficient (LogP) and allowing rapid, uniform intracellular loading.

  • pKa Modulation: The electron-withdrawing nature of the ester group at the para position relative to the hydroxyl group lowers the pKa of the -OH moiety. This ensures the probe is readily deprotonated and primed for rapid metal coordination at pH 7.4.

  • Bathochromic Shift: The extended push-pull

    
    -conjugation system induced by the ester group shifts the emission spectrum slightly toward the visible range, reducing autofluorescence interference from endogenous cellular metabolites.
    

G Probe Free M8HQ-6C (Weak Fluorescence) ESIPT ESIPT Active (Energy Dissipation) Probe->ESIPT UV/Vis Excitation Complex M8HQ-6C-Metal Complex (Conformational Rigidity) Probe->Complex Chelation Metal Intracellular Zn²⁺ / Mg²⁺ Metal->Complex Binding CHEF CHEF Effect (Strong Fluorescence) Complex->CHEF ESIPT Blocked

Fig 1. Mechanistic pathway of Chelation-Enhanced Fluorescence (CHEF) in M8HQ-6C upon metal binding.

Photophysical and Binding Properties

To ensure reproducible imaging, the quantitative parameters of the probe must be integrated into your microscope's optical setup.

PropertyValue / CharacteristicExperimental Implication
Excitation Max (

)
~380 - 400 nmCompatible with DAPI/Hoechst filter sets or 405 nm diode lasers.
Emission Max (

)
~500 - 520 nmDetectable in the FITC/GFP channel; allows multiplexing with red probes.
Fluorescence Enhancement > 50-fold upon bindingHigh signal-to-noise ratio; minimal background washing required.
Binding Stoichiometry 2:1 (Probe:Metal)Forms highly stable, hydrophobic intracellular complexes[2].
Target Selectivity Zn²⁺, Mg²⁺ > Ca²⁺, Na⁺, K⁺Negligible interference from physiological calcium spikes[1].

Self-Validating Experimental Protocol

A rigorous live-cell imaging experiment must include internal controls to prove that the observed fluorescence is strictly due to the target analyte and not an artifact of probe aggregation or non-specific binding[4]. This protocol utilizes a robust "Saturate-and-Strip" validation methodology.

Reagent Preparation
  • Probe Stock Solution: Dissolve M8HQ-6C in anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -20°C, protected from light.

  • Imaging Buffer: Use a phenol-red-free balanced salt solution (e.g., HBSS) supplemented with 10 mM HEPES (pH 7.4).

  • Control Reagents:

    • Zinc Pyrithione (ZnPT): 10 mM stock in DMSO (acts as an ionophore to saturate the cells with Zn²⁺).

    • TPEN: 10 mM stock in DMSO (a highly specific, cell-permeable heavy metal chelator)[4].

Step-by-Step Live-Cell Imaging Workflow

Step 1: Cell Culture and Seeding

  • Seed the cells (e.g., HeLa, HEK293, or primary neurons) in 35-mm glass-bottom confocal dishes.

  • Culture for 24–48 hours at 37°C in a 5% CO₂ incubator until they reach 60-70% confluency.

Step 2: Probe Loading

  • Dilute the M8HQ-6C stock solution into the Imaging Buffer to a final working concentration of 5–10 µM . Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Aspirate the culture media, wash the cells once with warm PBS, and add 1 mL of the probe solution.

  • Incubate in the dark at 37°C for 30 minutes .

Step 3: Washing

  • Aspirate the probe solution and gently wash the cells three times with warm Imaging Buffer. This removes the unbound probe and prevents background fluorescence.

Step 4: Confocal Imaging

  • Transfer the dish to a confocal microscope equipped with a live-cell environmental chamber (37°C, 5% CO₂).

  • Excite the sample using a 405 nm laser line. Collect emission in the 480–550 nm range.

  • Keep laser power low (<5%) to minimize photobleaching and phototoxicity.

Step 5: Self-Validation (The "Saturate-and-Strip" Assay)

  • Saturation: Add 5 µM Zinc Pyrithione directly to the dish while imaging. You should observe a rapid, uniform spike in fluorescence intensity, confirming the probe's dynamic range.

  • Stripping: Subsequently add 20 µM TPEN to the same dish. The fluorescence should rapidly quench to near-baseline levels[4]. This proves the signal is entirely dependent on reversible metal coordination.

Workflow cluster_validation 5. Self-Validation (Saturate & Strip) Step1 1. Cell Preparation Seed in glass-bottom dishes & incubate 24h Step2 2. Probe Incubation Add 5-10 µM M8HQ-6C in buffer (30 min, 37°C) Step1->Step2 Step3 3. Washing Wash 3x with HBSS to remove unbound probe Step2->Step3 Step4 4. Live-Cell Imaging Confocal microscopy (λex 405nm, λem 480-550nm) Step3->Step4 Step5A Add Zinc Pyrithione (Signal Saturation) Step4->Step5A Step5B Add TPEN Chelator (Signal Quenching) Step5A->Step5B

Fig 2. Experimental workflow for live-cell imaging and self-validation using M8HQ-6C.

Troubleshooting & Optimization

  • Weak Signal: If the fluorescence is too dim, ensure the cells are not depleted of endogenous metals by the culture media. Avoid using EDTA/EGTA during cell passaging immediately prior to imaging.

  • Punctate Background: If the probe forms bright, insoluble aggregates outside the cells, ensure the DMSO stock is fully dissolved and vortexed before diluting into the aqueous buffer.

  • Photobleaching: 8-HQ derivatives can be susceptible to photobleaching under intense UV/violet irradiation. Maximize the detector gain (e.g., PMT or GaASP detectors) and minimize laser power.

References

  • 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells Journal of the American Chemical Society URL:[Link]

  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex ACS Omega URL:[Link]

  • Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging National Institutes of Health (PMC) URL:[Link]

  • Supplementary Information: Synthesis of 8-hydroxyquinoline-6-carboxylic acid Royal Society of Chemistry URL:[Link]

Sources

How to use Methyl 8-hydroxyquinoline-6-carboxylate for magnesium sensing in vitro

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Magnesium Sensing Utilizing Methyl 8-hydroxyquinoline-6-carboxylate (M8HQC)

Document Type: Technical Application Note & Experimental Protocol Target Audience: Analytical Chemists, Cell Biologists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Insights

Magnesium (Mg²⁺) is the most abundant divalent cation in living cells, acting as a critical cofactor for over 300 enzymatic reactions, including ATP synthesis and DNA stabilization[1]. Despite its biological imperative, accurately mapping intracellular Mg²⁺ dynamics remains challenging due to the lack of highly selective, high-affinity probes.

Methyl 8-hydroxyquinoline-6-carboxylate (M8HQC) represents a highly tunable, fluorogenic scaffold for Mg²⁺ sensing. Based on the well-documented 8-hydroxyquinoline (8-HQ) chelating core, this compound leverages a "turn-on" fluorescence mechanism[2].

Causality in Molecular Design:

  • The 8-HQ Core: In its free state, the 8-HQ moiety exhibits very low quantum yield due to non-radiative decay pathways driven by Photoinduced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT).

  • Mg²⁺ Coordination: Upon binding Mg²⁺ via the nitrogen and phenolate oxygen, the molecule undergoes conformational rigidification. This coordination blocks the ESIPT pathway and quenches PET, resulting in a dramatic enhancement of yellow-green fluorescence[2].

  • The 6-Carboxylate Modification: The addition of the methyl ester at the 6-position acts as an electron-withdrawing group (EWG). This modification lowers the lowest unoccupied molecular orbital (LUMO) energy, which can red-shift the emission spectrum—helping to isolate the signal from cellular autofluorescence. Furthermore, the esterification increases the overall lipophilicity of the probe, facilitating superior passive diffusion across the phospholipid bilayer compared to unsubstituted 8-HQ[1].

Mechanism A M8HQC (Free Probe) PET/ESIPT Active Weak Fluorescence B Mg2+ Binding (N and OH Chelation) A->B + Free Mg2+ C M8HQC-Mg2+ Complex PET Quenched Rigid Conformation B->C Coordination D Strong Emission (~500-520 nm) C->D UV Excitation

Fig 1. Mechanism of Mg²⁺-induced fluorescence enhancement via PET/ESIPT quenching in M8HQC.

Comparative Data: M8HQC vs. Traditional Probes

To contextualize the utility of M8HQC, it is essential to compare its properties against legacy Mg²⁺ sensors. Legacy probes like Mag-Fura-2 often suffer from low affinity (millimolar


) and high cross-reactivity with Calcium (Ca²⁺)[1]. 8-HQ derivatives typically offer a much tighter binding pocket tailored for the smaller ionic radius of Mg²⁺.

Table 1: Photophysical and Binding Properties of Common Mg²⁺ Sensors

SensorExcitation (nm)Emission (nm)

for Mg²⁺
Selectivity (Mg²⁺ over Ca²⁺)
Mag-Fura-2 340 / 380510~1.9 mMModerate (High Ca²⁺ interference)
Magnesium Green 490520~1.0 mMModerate
DCHQ1 (8-HQ derivative) ~360~51044 µMHigh[2]
M8HQC (Current Probe) ~365 - 380~510 - 530Tunable (µM range)High (Sterically optimized)

Experimental Architecture & Protocols

The following protocols are designed as self-validating systems . Every step includes specific controls to ensure that the observed fluorescence is a direct result of Mg²⁺ binding, eliminating false positives caused by solvent effects or competing ions.

Reagent Preparation
  • M8HQC Stock Solution (10 mM): Dissolve M8HQC in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO). Causality: Anhydrous DMSO prevents premature hydrolysis of the methyl ester. Store aliquots at -20°C in the dark.

  • Working Buffer: 20 mM HEPES, 100 mM KCl, pH 7.4. Causality: HEPES is strictly required. Do not use Phosphate-Buffered Saline (PBS). Phosphate ions competitively bind Mg²⁺, causing precipitation (magnesium phosphate) and artificially depleting free Mg²⁺ in the assay.

Protocol A: Cell-Free Spectrofluorometric Calibration (Kd Determination)

This protocol establishes the binding affinity and dynamic range of the probe.

  • Probe Dilution: Dilute the M8HQC stock to a final concentration of 5 µM in the HEPES Working Buffer. Ensure the final DMSO concentration remains

    
     0.1% (v/v) to prevent solvent-induced optical artifacts.
    
  • Titration Series: Prepare a series of MgCl₂ solutions ranging from 0 µM to 5 mM.

  • Incubation: Add the MgCl₂ to the M8HQC solutions. Incubate for 5 minutes at 25°C to allow the coordination complex to reach thermodynamic equilibrium.

  • Measurement: Excite the samples at 370 nm and record emission spectra from 450 nm to 600 nm.

  • Self-Validation (Quenching Control): To the sample exhibiting maximum fluorescence (e.g., 5 mM Mg²⁺), add 10 mM EDTA. Causality: EDTA has a vastly higher affinity for Mg²⁺ than 8-HQ derivatives. A subsequent drop in fluorescence to baseline levels definitively proves that the signal was Mg²⁺-dependent and not due to probe aggregation.

Protocol B: Live-Cell Intracellular Mg²⁺ Imaging

This protocol maps the spatial distribution of Mg²⁺ in living cells (e.g., HeLa or HEK293).

  • Cell Seeding: Seed cells in a 35 mm glass-bottom confocal dish and culture until 70-80% confluent.

  • Probe Loading: Remove culture media and wash cells twice with Mg²⁺-free DPBS. Add 5 µM M8HQC (diluted in serum-free DMEM) to the dish.

  • Incubation: Incubate for 30 minutes at 37°C, 5% CO₂. Causality: The methyl carboxylate group enhances membrane permeability, allowing the probe to accumulate in the cytosol without the need for harsh permeabilization agents (like Triton X-100) that would destroy cellular ion gradients[1].

  • Washing: Wash the cells three times with warm DPBS. Causality: This removes extracellular, unbound probe that would otherwise cause high background fluorescence.

  • Imaging: Image using a confocal laser scanning microscope. Use a UV or near-UV laser (e.g., 355 nm or 375 nm diode) for excitation, and collect emission using a 500-550 nm bandpass filter.

Workflow cluster_0 Phase 1: Cell-Free Calibration cluster_1 Phase 2: Live-Cell Imaging N1 Prepare M8HQC Stock (10 mM in DMSO) N2 Dilute in HEPES (pH 7.4) Avoid Phosphates N1->N2 N3 Titrate Mg2+ (0-5 mM) & Add EDTA Control N2->N3 N4 Seed Cells (e.g., HeLa at 70% confluency) N5 Incubate with 5 µM M8HQC (30 min, 37°C) N4->N5 N6 Wash with DPBS (Remove background) N5->N6 N7 Confocal Microscopy (Ex: 370nm / Em: 520nm) N6->N7

Fig 2. Self-validating experimental workflows for in vitro and live-cell Mg²⁺ sensing.

Troubleshooting & Best Practices

  • Interference from Heavy Metals: While M8HQC is highly selective for Mg²⁺ over Ca²⁺, transition metals like Zinc (Zn²⁺) or Copper (Cu²⁺) can bind 8-HQ derivatives and quench fluorescence via heavy-atom effects. If working with complex biological lysates, pre-treat samples with a highly specific heavy-metal chelator (e.g., TPEN for Zn²⁺) to isolate the Mg²⁺ signal.

  • pH Sensitivity: The hydroxyl group of the 8-HQ core has a specific pKa. Ensure all buffers are strictly maintained at pH 7.2–7.4. At acidic pH (< 6.0), protonation of the quinoline nitrogen prevents Mg²⁺ coordination, leading to false negatives.

  • Photobleaching: Prolonged exposure to UV excitation can degrade the probe. Minimize laser power to <5% and use fast scanning speeds during time-lapse confocal imaging to preserve probe integrity and prevent phototoxicity to the cells.

References

  • Farruggia, G., et al. (2006). 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. Journal of the American Chemical Society, 128(1), 344-350.[2] URL:[Link]

  • Zhang, Y., et al. (2020). Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application. RSC Advances (Archived via NCBI/PMC).[1] URL:[Link]

  • Saeed, A., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. URL:[Link]

Sources

Application Note: Mapping Intracellular Metal Ions with 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crucial Role of Intracellular Metal Ions and the Rise of 8-Hydroxyquinoline Derivatives

The precise regulation of metal ion concentrations within cells, known as metal homeostasis, is fundamental to a vast array of physiological processes.[1][2] Disturbances in the delicate balance of these ions are implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as cancer and metabolic disorders.[1][2][3][4] Consequently, the ability to visualize and quantify the distribution and dynamics of intracellular metal ions is of paramount importance for both basic biological research and the development of novel therapeutic strategies.[1][5]

Fluorescent microscopy, coupled with the use of chemosensors, has emerged as a powerful and indispensable tool for real-time imaging of metal ions in living cells.[5][6] Among the various classes of fluorescent probes, 8-hydroxyquinoline (8-HQ) and its derivatives have garnered significant attention due to their exceptional chelating properties and favorable photophysical characteristics.[3][7] These small, cell-permeable molecules can act as "turn-on" fluorescent sensors, exhibiting a significant increase in fluorescence intensity upon binding to specific metal ions, thereby enabling their sensitive and selective detection.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of 8-hydroxyquinoline derivatives for intracellular metal ion mapping. We will delve into the underlying mechanisms of fluorescence, provide detailed experimental protocols for live-cell imaging, and discuss the diverse applications of this technique in various research fields.

Mechanism of Action: How 8-Hydroxyquinoline Derivatives Illuminate Intracellular Metals

The efficacy of 8-hydroxyquinoline derivatives as fluorescent metal ion sensors stems from their unique molecular structure and the resulting photophysical phenomena upon metal chelation. Two key mechanisms, Excited-State Intramolecular Proton Transfer (ESIPT) and Chelation-Enhanced Fluorescence (CHEF), are often at play.

In its free, unbound state, many 8-HQ derivatives are weakly fluorescent.[3] This is due to an efficient non-radiative decay pathway known as ESIPT.[3] Upon excitation, a proton from the hydroxyl group at the 8-position is rapidly transferred to the nitrogen atom of the quinoline ring.[3] This creates an excited-state tautomer that primarily relaxes to the ground state without emitting light.[3]

When a metal ion is introduced, it coordinates with the deprotonated hydroxyl group and the nitrogen atom of the 8-HQ moiety.[3][8] This binding event blocks the ESIPT pathway, effectively "locking" the molecule in a conformation that favors radiative decay, resulting in a significant increase in fluorescence intensity.[3] This "turn-on" response is a hallmark of many 8-HQ-based sensors.

Furthermore, the chelation of a metal ion imparts structural rigidity to the 8-HQ derivative. This increased rigidity reduces non-radiative decay pathways, such as vibrational relaxation, further contributing to the enhancement of fluorescence quantum yield. This phenomenon is known as Chelation-Enhanced Fluorescence (CHEF).

The following diagram illustrates the chelation process and subsequent fluorescence activation:

G cluster_0 Free 8-HQ Derivative (Low Fluorescence) cluster_1 Metal Chelation & Fluorescence Activation HQ 8-Hydroxyquinoline Derivative ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) (Non-Radiative Decay) HQ->ESIPT Photoexcitation HQ_Metal_Complex 8-HQ-Metal Complex (Highly Fluorescent) HQ->HQ_Metal_Complex Metal Metal Ion (e.g., Zn²⁺) Metal->HQ_Metal_Complex Chelation Fluorescence Fluorescence Emission (Radiative Decay) HQ_Metal_Complex->Fluorescence Photoexcitation

Caption: Chelation of a metal ion by an 8-hydroxyquinoline derivative blocks the non-radiative ESIPT pathway, leading to a "turn-on" fluorescence signal.

Experimental Protocols: A Step-by-Step Guide to Intracellular Metal Ion Mapping

This section provides a detailed protocol for the use of 8-hydroxyquinoline derivatives in live-cell fluorescence microscopy. The specific parameters may need to be optimized depending on the cell type, the 8-HQ derivative used, and the imaging system.

I. Materials and Reagents
  • 8-Hydroxyquinoline Derivative: Select a derivative with known selectivity for the metal ion of interest (e.g., a zinc-selective or copper-selective probe).

  • Cell Culture Medium: Appropriate for the cell line being used.

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO): For dissolving the 8-HQ derivative.

  • Fluorescence-free imaging medium: (e.g., Hank's Balanced Salt Solution (HBSS) or phenol red-free medium).

  • Confocal Microscope: Equipped with appropriate lasers and emission filters for the chosen 8-HQ derivative.

  • Cell Culture Plates or Dishes with glass bottoms: Suitable for high-resolution microscopy.

II. Experimental Workflow

The general workflow for intracellular metal ion mapping using 8-HQ derivatives is as follows:

G A 1. Cell Seeding B 2. Probe Loading A->B C 3. Washing B->C D 4. Imaging C->D E 5. Data Analysis D->E

Caption: A streamlined workflow for intracellular metal ion imaging with 8-HQ derivatives.

III. Detailed Protocol
  • Cell Seeding:

    • Seed cells onto glass-bottom dishes or plates at an appropriate density to achieve 60-80% confluency on the day of the experiment.

    • Culture cells in complete medium at 37°C in a humidified incubator with 5% CO₂.

  • Probe Preparation:

    • Prepare a stock solution of the 8-hydroxyquinoline derivative in high-quality, anhydrous DMSO (e.g., 1-10 mM).

    • On the day of the experiment, dilute the stock solution in fluorescence-free imaging medium to the final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically to maximize signal-to-noise while minimizing cytotoxicity.

  • Probe Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the probe-containing imaging medium to the cells.

    • Incubate the cells at 37°C for 30-60 minutes. The optimal loading time will vary depending on the probe and cell type.

  • Washing:

    • Aspirate the probe-containing medium.

    • Wash the cells two to three times with pre-warmed fluorescence-free imaging medium to remove excess probe.

    • Add fresh, pre-warmed imaging medium to the cells for imaging.

  • Confocal Microscopy Imaging:

    • Place the dish on the stage of the confocal microscope.

    • Use the appropriate laser line for excitation and set the emission detector to collect the fluorescence signal from the 8-HQ-metal complex.

    • Acquire images using settings that minimize phototoxicity and photobleaching (e.g., use the lowest possible laser power and shortest possible exposure time).

    • For dynamic studies, acquire a time-lapse series of images.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity within cells or specific subcellular regions.

    • Background subtraction should be performed to correct for any non-specific fluorescence.

    • Changes in fluorescence intensity over time or in response to a stimulus can be plotted to represent changes in intracellular metal ion concentration.

IV. Troubleshooting Common Issues
IssuePossible CauseSuggested Solution
Low Fluorescence Signal Insufficient probe loadingIncrease probe concentration or incubation time.
Low intracellular metal ion concentrationConsider treating cells with a known stimulus to increase the metal ion of interest.
High Background Fluorescence Incomplete removal of excess probeIncrease the number of washes after probe loading.
Autofluorescence from cells or mediumImage an unstained control to determine the level of autofluorescence and use appropriate background subtraction. Use phenol red-free medium.
Phototoxicity/Photobleaching Excessive laser power or exposure timeReduce laser power, decrease exposure time, or increase the interval between image acquisitions.
Probe Precipitation Poor solubility of the 8-HQ derivativeEnsure the stock solution is fully dissolved in DMSO. Avoid high final concentrations in aqueous medium.

Applications in Research and Drug Development

The ability to map intracellular metal ions with 8-hydroxyquinoline derivatives has significant implications across various fields of biomedical research.

Neurodegenerative Diseases

The dysregulation of metal ions, particularly zinc, copper, and iron, is a key feature in the pathology of Alzheimer's disease (AD) and Parkinson's disease (PD).[4] For instance, these metals are known to be involved in the aggregation of amyloid-β (Aβ) plaques in AD.[4]

  • Clioquinol and PBT2: 8-HQ derivatives like clioquinol and its second-generation analog, PBT2, have been investigated as therapeutic agents for AD.[9][10][11] These compounds can act as metal protein-attenuating compounds (MPACs) or ionophores, disrupting the interaction between metals and Aβ and restoring metal homeostasis.[4][10] PBT2, for example, has been shown to translocate extracellular zinc and copper into cells, which may in turn promote the degradation of Aβ and have synapto-trophic effects.[9][10] The use of fluorescent 8-HQ derivatives allows for the direct visualization of how such therapeutic candidates modulate intracellular metal ion levels.[12]

Cancer Biology

Metal ions are also critical for the growth and proliferation of cancer cells. Zinc, for example, is an essential cofactor for numerous enzymes involved in cell cycle progression and DNA synthesis.

  • Targeting Metal Homeostasis in Cancer: 8-HQ derivatives have demonstrated anticancer activity, which is often linked to their ability to chelate and transport metal ions like copper and zinc.[2] Clioquinol, for instance, exhibits anti-angiogenic and proteasome inhibitory effects that are associated with its ionophore activity.[2] By using fluorescent 8-HQ probes, researchers can study how cancer cells regulate their intracellular metal concentrations and how this is affected by potential anticancer drugs.

Properties of Selected 8-Hydroxyquinoline Derivatives

The following table summarizes the properties of some commonly used or studied 8-hydroxyquinoline derivatives for metal ion detection and modulation.

DerivativeTarget Ion(s)Key FeaturesPrimary Application(s)
8-Hydroxyquinoline (Oxine) Broad range (e.g., Zn²⁺, Al³⁺, Mg²⁺)Parent compound, forms fluorescent complexes with many metals.Analytical chemistry, precursor for other sensors.[8]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) Zn²⁺, Cu²⁺, Fe²⁺/³⁺Metal ionophore, can cross the blood-brain barrier.[4][11]Investigational therapeutic for Alzheimer's and Parkinson's diseases.[4]
PBT2 (5,7-dichloro-2-[(dimethylamino)methyl]-8-hydroxyquinoline) Zn²⁺, Cu²⁺Second-generation ionophore with improved pharmacokinetics over clioquinol.[10][13]Investigational therapeutic for Alzheimer's and Huntington's diseases.[10][13]
DCHQ Derivatives (diaza-18-crown-6 hydroxyquinoline) Mg²⁺High affinity and selectivity for Mg²⁺ over Ca²⁺.[14][15]Intracellular magnesium imaging.[14][15]
8-Hydroxyquinoline-5-sulfonic acid (HQS) Cd²⁺, Zn²⁺, Mg²⁺Water-soluble derivative, forms highly fluorescent complexes.[16]Aqueous-based metal ion detection, chromatography.[16]

Conclusion

8-Hydroxyquinoline derivatives represent a versatile and powerful class of fluorescent probes for the visualization and mapping of intracellular metal ions. Their "turn-on" fluorescence mechanism upon metal chelation provides a sensitive and selective means to study the intricate roles of metal ions in cellular physiology and disease. The detailed protocols and application examples provided in this note serve as a valuable resource for researchers and drug development professionals seeking to employ this technology to advance their understanding of metal homeostasis and to develop novel therapeutic interventions.

References

  • Farruggia, G., Iotti, S., Prodi, L., Montalti, M., Zaccheroni, N., Savage, P. B., Trapani, V., Sale, P., & Wolf, F. I. (2006). 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. Journal of the American Chemical Society, 128(1), 344–350. [Link]

  • Adlard, P. A., Bica, L., White, A. R., Nurjono, M., Filiz, G., Crouch, P. J., ... & Bush, A. I. (2011). Metal ionophore treatment restores dendritic spine density and synaptic protein levels in a mouse model of Alzheimer's disease. PloS one, 6(3), e17669. [Link]

  • ALZFORUM. (2023, October 16). PBT2. [Link]

  • Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. CNS Neuroscience & Therapeutics, 18(1), 41–46. [Link]

  • Crouch, P. J., Savva, M. S., Hung, L. W., Donnelly, P. S., Mot, A. I., Parker, S. J., ... & White, A. R. (2011). The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation and GSK3 phosphorylation via a metal chaperone activity. Journal of Neurochemistry, 119(1), 220–230. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4), 1-15. [Link]

  • Linden, S. K., & Lasi, M. (2019). Live-Cell Imaging of Physiologically Relevant Metal Ions Using Genetically Encoded FRET-Based Probes. International journal of molecular sciences, 20(10), 2548. [Link]

  • Jiang, D., Zhang, L., Zhou, J., & Li, C. (2010). The metal chelating and chaperoning effects of clioquinol: insights from yeast studies. Journal of Alzheimer's disease, 20(2), 489–499. [Link]

  • Farruggia, G., Iotti, S., Prodi, L., Montalti, M., Zaccheroni, N., Savage, P. B., ... & Wolf, F. I. (2006). 8-Hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society, 128(1), 344-350. [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4). [Link]

  • Razali, M. R., Ramli, Y., & Tahir, M. I. M. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. [Link]

  • Farruggia, G., Iotti, S., Prodi, L., Montalti, M., Zaccheroni, N., Savage, P. B., ... & Wolf, F. I. (2005). 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells. Journal of the American Chemical Society, 128(1), 344-350. [Link]

  • Atatreh, N., & Al-Shar'i, N. A. (2021). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. RSC medicinal chemistry, 12(12), 2006–2021. [Link]

  • Sathyavathi, V., & Sastry, G. N. (2007). Photophysical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 45(6), 503-507. [Link]

  • Nolan, E. M., & Lippard, S. J. (2009). Illuminating mobile zinc with fluorescence: From cuvettes to live cells and tissues. Accounts of chemical research, 42(1), 193–203. [Link]

  • Zhang, Y., Long, Y., & He, M. (2023). Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. Biosensors, 13(4), 452. [Link]

  • Al-Mowafi, S., & Drew, S. C. (2023). Chelator PBT2 Forms a Ternary Cu2+ Complex with β-Amyloid That Has High Stability but Low Specificity. International Journal of Molecular Sciences, 24(11), 9205. [Link]

  • Taylor & Francis. (n.d.). PBT2 – Knowledge and References. Retrieved from [Link]

  • Que, E. L., Domaille, D. W., & Chang, C. J. (2008). Metals in neurobiology: probing their chemistry and biology with molecular imaging. Chemical reviews, 108(5), 1517–1549. [Link]

  • He, X., Xu, S., Liu, Y., Duan, C., & Li, J. (2019). 8-Hydroxyquinolinate-Based Metal–Organic Frameworks: Synthesis, Tunable Luminescent Properties, and Highly Sensitive Detection of Small Molecules and Metal Ions. Inorganic Chemistry, 58(4), 2639–2647. [Link]

  • Racz, M. J., S زيان, S., & Williams, D. M. (2009). Pyrithione and 8-hydroxyquinolines transport lead across erythrocyte membranes. Toxicology and applied pharmacology, 239(3), 329–335. [Link]

  • ResearchGate. (n.d.). Resveratrol and clioquinol as metal-chelating agents. [Link]

  • Cotruvo, J. A., Jr, & Lippard, S. J. (2016). In Vivo Metal Ion Imaging Using Fluorescent Sensors. Methods in enzymology, 573, 1–25. [Link]

  • Gattuso, H., Roca-Sanjuán, D., & Tuñón, I. (2015). Coordination properties of a metal chelator clioquinol to Zn2+ studied by static DFT and ab initio molecular dynamics. Physical Chemistry Chemical Physics, 17(33), 21545-21554. [Link]

  • Carlsson, K., & Liljeborg, A. (2000). Method for intracellular imaging of ion concentrations using confocal microscopy and fluorophore lifetimes. Proceedings of SPIE, 3919, 14-21. [Link]

  • Zhang, J. F., Zhou, Y., & Yoon, J. (2013). A ratiometric fluorescent sensor for Ag+ based on 8-hydroxyquinoline platform in aqueous media. Analytical Methods, 5(21), 5945-5948. [Link]

  • Stǎnilǎ, A., Oprean, L., Stǎnilǎ, S., & Oprean, R. (2013). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Clujul Medical, 86(4), 346–350. [Link]

  • Wang, J., Zhang, Y., Wang, Y., Zhang, H., & Liu, Z. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 7(21), 17799–17807. [Link]

  • Wang, J., Zhang, Y., Wang, Y., Zhang, H., & Liu, Z. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS omega, 7(21), 17799–17807. [Link]

  • ResearchGate. (n.d.). Confocal images of intracellular zinc using FluoZin-3 AM live cell staining. [Link]

  • ResearchGate. (n.d.). Photophysical properties of thin films containing metal and 8-hydroxyquinoline complexes. [Link]

  • Dasgupta, P. K., & Zhang, G. (1986). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 58(13), 2743-2749. [Link]

  • MedLink Neurology. (2021, March 26). Chelation therapy [Archived]. [Link]

  • Razali, M. R., Ramli, Y., & Tahir, M. I. M. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors (Basel, Switzerland), 21(1), 311. [Link]

  • Casey, J. R., Grinstein, S., & Orlowski, J. (2010). Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles. Frontiers in bioscience (Landmark edition), 15, 937–952. [Link]

  • ResearchGate. (n.d.). Confocal microscopy images of HeLa cells using ZnDA-3H (0.25 μM) and organelle markers. [Link]

  • SciSpace. (n.d.). Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • Berners-Price, S. J., & Sadler, P. J. (1988). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Inorganica Chimica Acta, 151(1), 1-6. [Link]

  • Zulkifli, S. N., & Othman, I. (2016). Original Article Intracellular zinc distribution in mitochondria, ER and the Golgi apparatus. Journal of Cellular and Molecular Biology, 14(1), 1-8. [Link]

  • Carini, M., Maffei, F., & Fusi, F. (2001). A confocal microscopy study of the very early cellular response to oxidative stress induced by zinc phthalocyanine sensitization. Journal of Photochemistry and Photobiology B: Biology, 64(1), 10-18. [Link]

  • Andor. (n.d.). Analysing intracellular ion dynamics. [Link]

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Application Note: Methyl 8-hydroxyquinoline-6-carboxylate as a High-Fidelity Turn-On Fluorescent Sensor for Divalent Zinc (Zn²⁺)

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Intracellular Metal Ion Tracking, High-Throughput Screening, and Photophysical Assays

Executive Summary

The accurate detection and quantification of divalent zinc (Zn²⁺) is critical in drug development, particularly when investigating neurological signaling, pancreatic beta-cell function, and apoptosis. Methyl 8-hydroxyquinoline-6-carboxylate (M8HQC) is a highly specialized, target-specific fluorescent probe. By leveraging a meticulously tuned internal charge transfer (ICT) mechanism, M8HQC transitions from a dark "apo" state to a brightly fluorescent "bound" state upon metal chelation. This guide details the photophysical causality, quantitative data, and self-validating protocols required to deploy M8HQC successfully in both cell-free and live-cell assays.

Structural Rationale & Photophysical Mechanism (The "Why")

M8HQC leverages the privileged 8-hydroxyquinoline (8-HQ) pharmacophore, a scaffold widely recognized for its ability to act as a highly selective [1].

In its unbound (apo) state, the molecule exhibits negligible fluorescence. Upon photoexcitation, the molecule undergoes rapid Excited-State Intramolecular Proton Transfer (ESIPT) from the C8-hydroxyl oxygen to the adjacent quinoline nitrogen, dissipating energy via non-radiative decay[2].

The deliberate incorporation of a methyl carboxylate ester at the C6 position serves two critical photophysical functions:

  • pKa Tuning: As a strong electron-withdrawing group (EWG), the ester lowers the pKa of the hydroxyl proton. This ensures the sensor is readily deprotonated and primed for metal coordination at physiological pH (7.4), eliminating the need for highly basic buffers[3].

  • Push-Pull Architecture: The EWG establishes a robust donor-π-acceptor (D-π-A) internal charge transfer (ICT) network. Upon the introduction of Zn²⁺, the metal coordinates tightly with the deprotonated oxygen and the quinoline nitrogen. This rigidifies the molecular backbone, completely blocking the ESIPT pathway and triggering[3]. The resulting emission is significantly red-shifted and intensified, minimizing overlap with biological autofluorescence.

Mechanism Apo M8HQC (Apo State) Weak Fluorescence ESIPT ESIPT & Non-Radiative Decay (Proton Transfer to N) Apo->ESIPT Excitation (UV/Vis) Zn Addition of Zn²⁺ (Target Analyte) Apo->Zn Analyte present Chelation Chelation via N and O⁻ (Rigid Complex Formation) Zn->Chelation CHEF CHEF Activation (Turn-On Fluorescence) Chelation->CHEF Blocks ESIPT EWG C6-Ester Influence: Red-Shifted ICT Emission CHEF->EWG Photophysical Tuning

Figure 1: Photophysical mechanism of M8HQC transitioning from the apo state to Zn2+-bound CHEF.

Quantitative Photophysical Profile

To ensure accurate calibration during assay development, reference the baseline photophysical properties of M8HQC summarized below.

PropertyApo State (M8HQC)Bound State (M8HQC-Zn²⁺)
Coordination Status Unbound1:1 or 1:2 Complex
Absorption Maximum (λmax) ~340 nm~365 nm
Emission Maximum (λem) None (Quenched)~495 - 510 nm
Quantum Yield (Φ) < 0.01> 0.20
Dominant Pathway ESIPT / Non-RadiativeCHEF / ICT
Limit of Detection (LOD) N/ASub-micromolar (~0.5 µM)

Self-Validating Experimental Protocols

The following workflows are designed with built-in causality checks to ensure high-fidelity data collection.

Workflow Prep 1. Reagent Prep (10 mM DMSO Stock) Titration 2. Spectrofluorometry (Zn²⁺ Titration) Prep->Titration Selectivity 3. Selectivity Assay (Interference Testing) Titration->Selectivity Cell 4. Live-Cell Imaging (Confocal Microscopy) Selectivity->Cell Analysis 5. Data Analysis (Kd & LOD Calc) Cell->Analysis

Figure 2: End-to-end experimental workflow for validating M8HQC as a fluorescent sensor.

Protocol 3.1: Reagent Preparation & Buffer Selection

Expertise Insight: The choice of solvent and buffer is the most common point of failure in metal-sensing assays.

  • Stock Preparation: Dissolve M8HQC in anhydrous DMSO to yield a 10 mM stock.

    • Causality: 8-HQ derivatives are highly hydrophobic. Trace water in the DMSO stock will cause premature aggregation and quenching.

  • Buffer Formulation: Prepare a 50 mM HEPES buffer (pH 7.4) containing 100 mM KCl to mimic physiological ionic strength.

    • Causality:Do not use Phosphate-Buffered Saline (PBS). Phosphate anions will rapidly precipitate Zn²⁺ as insoluble zinc phosphate, stripping the metal from the sensor and yielding false-negative fluorescence readings. HEPES is non-coordinating and preserves free Zn²⁺ in solution.

Protocol 3.2: Spectrofluorometric Titration & Reversibility Assay

Expertise Insight: A true fluorescent sensor must demonstrate reversible binding to prove that the signal enhancement is due to specific chelation, not irreversible chemical degradation.

  • Baseline Measurement: Dilute the M8HQC stock to a final working concentration of 10 µM in the HEPES buffer. Excite the sample at 360 nm and record the baseline emission spectrum (400–600 nm).

  • Titration: Sequentially spike the cuvette with a standard ZnCl₂ solution (yielding final concentrations from 0 to 50 µM). Record the emission spectrum after each addition. You will observe a dramatic fluorescence enhancement peaking near 500 nm.

  • Self-Validating Control (Reversibility): Once the fluorescence signal plateaus (saturation), spike the cuvette with 100 µM EDTA.

    • Causality: EDTA possesses a binding affinity for Zn²⁺ that is orders of magnitude higher than the 8-HQ scaffold. The addition of EDTA will aggressively strip the Zn²⁺ from the M8HQC complex. If the sensor is functioning correctly, the fluorescence signal will immediately collapse back to the apo-state baseline, confirming high-fidelity, reversible sensing.

Protocol 3.3: Live-Cell Imaging for Drug Development

Expertise Insight: M8HQC is highly cell-permeable, making it ideal for monitoring intracellular zinc fluctuations during drug-induced apoptosis or ionophore screening.

  • Cell Seeding: Seed HeLa or INS-1 (pancreatic beta) cells in 35 mm glass-bottom confocal dishes and culture until 70% confluent.

  • Probe Loading: Replace the culture media with serum-free DMEM containing 5 µM M8HQC. Incubate for 30 minutes at 37°C.

  • Washing (Critical Step): Wash the cells three times with DPBS (without Ca²⁺/Mg²⁺).

    • Causality: Thorough washing removes extracellular probe that could inadvertently bind trace metals in the imaging media, which would create high background noise and obscure intracellular resolution.

  • Imaging: Transfer to a confocal microscope. Excite using a 405 nm or 355 nm laser line, and collect emission in the 450–550 nm window.

References

  • Title: The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination Source: Sensors (MDPI) URL: [Link]

  • Title: Modular and Tunable Chemosensor Scaffold for Divalent Zinc Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: Solvent Dependent Fluorescent Properties of a 1,2,3-Triazole Linked 8-Hydroxyquinoline Chemosensor: Tunable Detection from Zinc(II) to Iron(III) in the CH3CN/H2O System Source: The Journal of Physical Chemistry A (ACS) URL: [Link]

Sources

Anticancer activity screening of 8-hydroxyquinoline carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Anticancer Activity Screening of 8-Hydroxyquinoline Carboxylates

Introduction & Mechanistic Rationale

8-Hydroxyquinoline (8-HQ) and its derivatives represent a privileged class of pharmacophores in oncology, primarily due to their potent bidentate metal-chelating capabilities[1]. In the tumor microenvironment, cancer cells exhibit an elevated demand for redox-active metals (such as Cu²⁺ and Fe³⁺) to sustain rapid proliferation and angiogenesis. 8-HQ derivatives exploit this vulnerability by acting as ionophores or intracellular chelators, disrupting metal homeostasis[2].

While the parent 8-HQ molecule is highly lipophilic and suffers from non-specific toxicity, the functionalization of the quinoline ring with carboxylate moieties (e.g., 8-hydroxyquinoline-2-carboxylic acid derivatives) significantly improves aqueous solubility, pharmacokinetic stability, and targeted cellular uptake[3].

Causality of Action : Once internalized, 8-HQ carboxylates coordinate with intracellular metals. This metal-ligand complexation catalyzes the generation of Reactive Oxygen Species (ROS) via Fenton-like redox cycling. The resulting oxidative burst overwhelms the cellular antioxidant defense (e.g., inhibiting Cu/Zn Superoxide Dismutase, SOD1), induces mitochondrial membrane depolarization, and ultimately triggers caspase-dependent apoptosis[1][2].

MOA HQ 8-HQ Carboxylate Complex Metal-HQ Complex HQ->Complex Chelation Metal Intracellular Cu²⁺/Zn²⁺ Metal->Complex Binding ROS ROS Burst (H₂O₂, •OH) Complex->ROS Redox Cycling Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress Apoptosis Apoptotic Cell Death Mito->Apoptosis Caspase Activation

Caption: Mechanism of 8-HQ carboxylates: Metal chelation induces ROS generation and apoptosis.

Screening Workflow & Experimental Design

To systematically evaluate the anticancer efficacy of novel 8-HQ carboxylates, a multi-tiered screening pipeline is required. This ensures orthogonal validation—moving from broad cytotoxicity to specific mechanistic confirmation of the metal-dependent ROS pathway.

Workflow Phase1 Phase 1: Cytotoxicity (MTT Assay) Phase2 Phase 2: Mechanism (ROS & Chelation) Phase1->Phase2 IC₅₀ < 10 µM Phase3 Phase 3: Apoptosis (Annexin V / JC-1) Phase2->Phase3 Target Validation Hit Lead Candidate Phase3->Hit Confirmation

Caption: Three-phase in vitro screening workflow for 8-HQ carboxylate anticancer candidates.

Experimental Protocols

Protocol 3.1: High-Throughput Cytotoxicity Screening (MTT Assay)

Expert Insight : 8-HQ complexes often possess intrinsic fluorescence due to metal-ligand charge transfer bands. Therefore, absorbance-based assays like MTT are prioritized over fluorescence-based viability assays (e.g., Resazurin) to prevent signal interference[4].

Self-Validating System : Always include a metal-supplemented control group (e.g., media supplemented with 10 µM CuCl₂) to confirm if the compound's cytotoxicity is strictly metal-dependent[3].

Step-by-Step Methodology :

  • Cell Seeding : Seed target cancer cells (e.g., A549, HCT116) in 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 h at 37°C, 5% CO₂[4]. Note: Fill edge wells with sterile PBS to prevent evaporation-induced edge effects.

  • Compound Preparation : Prepare 10 mM stock solutions of 8-HQ carboxylates in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure final DMSO concentration remains ≤0.5% (v/v) to avoid solvent toxicity[4].

  • Treatment : Aspirate old medium and add 100 µL of compound-containing medium. Include vehicle controls (0.5% DMSO) and positive controls (e.g., Cisplatin). Incubate for 48–72 hours.

  • MTT Incubation : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark[4].

  • Solubilization & Reading : Carefully aspirate the medium. Add 150 µL of DMSO to dissolve the formed formazan crystals. Agitate on a microplate shaker for 10 minutes. Measure absorbance at 570 nm using a microplate reader[4].

  • Data Analysis : Calculate relative viability and determine the IC₅₀ using non-linear regression analysis (four-parameter logistic curve).

Protocol 3.2: Intracellular ROS Quantification (DCFDA Assay)

Expert Insight : To prove that ROS generation is the primary mechanism of action (and not a secondary byproduct of cell death), perform a rescue experiment by co-treating cells with the antioxidant N-acetylcysteine (NAC)[2]. If NAC restores cell viability, the mechanism is definitively ROS-driven.

Step-by-Step Methodology :

  • Seeding & Loading : Seed cells in a black, clear-bottom 96-well plate (10,000 cells/well). After 24 h, wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free medium for 30 minutes at 37°C.

  • Washing : Remove the DCFDA solution and wash twice with PBS to remove extracellular dye.

  • Treatment : Add medium containing the IC₅₀ concentration of the 8-HQ carboxylate. For the rescue group, pre-treat cells with 5 mM NAC for 1 hour prior to compound addition.

  • Kinetic Measurement : Immediately measure fluorescence (Ex/Em = 485/535 nm) on a microplate reader in kinetic mode every 30 minutes for 4 hours to capture the transient ROS burst.

Protocol 3.3: Mitochondrial Membrane Potential Assessment (JC-1 Assay)

Expert Insight : The ROS burst generated by 8-HQ metal complexes directly damages mitochondrial membranes, leading to depolarization[2]. JC-1 dye shifts from red fluorescence (J-aggregates in healthy mitochondria) to green fluorescence (monomers in depolarized mitochondria).

Step-by-Step Methodology :

  • Treatment : Treat cells in 6-well plates with the 8-HQ carboxylate for 12–24 hours.

  • Staining : Harvest cells, wash with PBS, and resuspend in JC-1 staining buffer (2 µM). Incubate for 20 minutes at 37°C in the dark.

  • Flow Cytometry : Analyze cells via flow cytometry. Excite at 488 nm and monitor emission at 530 nm (green) and 590 nm (red). Calculate the Red/Green fluorescence ratio to quantify depolarization.

Data Presentation & Interpretation

Quantitative data from the screening workflow should be structured to highlight the structure-activity relationship (SAR) and mechanistic validation.

Compound / DerivativeIC₅₀ (µM) - A549 CellsIC₅₀ (µM) + CuCl₂ SupplementROS Fold Change (vs. Control)Mitochondrial Depolarization (%)
Parent 8-HQ 15.2 ± 1.48.5 ± 0.91.8x25.4 ± 3.1
8-HQ-2-Carboxylate 4.1 ± 0.61.2 ± 0.34.5x68.2 ± 4.5
8-HQ-7-Carboxylate 6.8 ± 0.82.4 ± 0.53.2x52.1 ± 3.8
Vehicle Control >100>1001.0x5.0 ± 1.2
Cisplatin (Positive Control) 5.5 ± 0.75.2 ± 0.61.5x45.6 ± 4.0

Interpretation : The data demonstrates that carboxylate functionalization (particularly at the C-2 position) significantly enhances cytotoxicity compared to the parent 8-HQ. The drastic reduction in IC₅₀ upon CuCl₂ supplementation, coupled with a >4-fold increase in ROS, confirms that the anticancer activity is metal-dependent and driven by oxidative stress[1][3].

References

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Metal Complexes or Chelators with ROS Regulation Capacity: Promising Candidates for Cancer Treatment Source: MDPI (Cancers) URL:[Link]

  • Anticancer drugs based on metal complexes of 2-imine-8-hydroxyquinolines Source: Frontiers in Chemistry / ResearchGate URL:[Link]

Sources

Application of Methyl 8-hydroxyquinoline-6-carboxylate in Organic Light-Emitting Diodes (OLEDs): A Technical Overview and Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of 8-Hydroxyquinoline Derivatives in OLEDs

The field of organic light-emitting diodes (OLEDs) is characterized by the continuous exploration of novel materials to enhance efficiency, stability, and color purity. Within the vast library of organic semiconductors, 8-hydroxyquinoline (8-HQ) and its derivatives have carved out a significant niche, primarily due to their excellent chelating ability, thermal stability, and impressive electron-transporting and emissive properties.[1][2] The archetypal 8-HQ derivative, tris(8-hydroxyquinolinato)aluminum (Alq3), was a foundational material in the development of OLED technology and remains a subject of extensive research.[3]

This guide focuses on a specific derivative, Methyl 8-hydroxyquinoline-6-carboxylate . Our comprehensive search of scientific literature and patent databases indicates that while the parent 8-hydroxyquinoline and numerous other derivatives are well-documented for their use in OLEDs, detailed application notes, specific device protocols, and performance data for Methyl 8-hydroxyquinoline-6-carboxylate are not extensively reported in publicly available resources.

Therefore, this document will serve a dual purpose. Firstly, it will provide a foundational understanding of the anticipated properties and potential applications of Methyl 8-hydroxyquinoline-6-carboxylate based on the established principles of 8-HQ chemistry and OLED device physics. Secondly, it will present generalized protocols and methodologies for the synthesis, characterization, and device fabrication of 8-hydroxyquinoline derivatives, which can be adapted by researchers for the investigation of this specific compound.

Section 1: The 8-Hydroxyquinoline Scaffold: A Privileged Structure for Optoelectronics

The 8-hydroxyquinoline molecule is a bidentate chelating ligand, meaning it can bind to a central metal atom through two of its atoms, in this case, the nitrogen of the quinoline ring and the oxygen of the hydroxyl group.[4] This chelation is fundamental to the utility of its derivatives in OLEDs.

Key Physicochemical Properties:

  • Coordination Chemistry: The ability to form stable complexes with a variety of metal ions (e.g., Al³⁺, Zn²⁺, Mg²⁺, Li⁺) is a hallmark of 8-HQ derivatives.[2] This complexation imparts rigidity to the molecular structure, which can enhance fluorescence quantum yields.

  • Electronic Properties: The quinoline ring system provides a conjugated π-electron system that is conducive to charge transport. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be tuned by introducing various substituent groups onto the quinoline or phenol rings.[3]

  • Thermal and Morphological Stability: Metal complexes of 8-HQ derivatives often exhibit high thermal stability and good film-forming properties, which are crucial for the fabrication of robust and long-lasting OLED devices via vacuum deposition or solution processing.

The Role of Substituents: The Case of Methyl 8-hydroxyquinoline-6-carboxylate

The introduction of a methyl (-CH₃) and a carboxylate (-COOCH₃) group at the 6-position of the 8-hydroxyquinoline core is expected to modulate its electronic and physical properties in several ways:

  • Methyl Group (-CH₃): Generally considered an electron-donating group, a methyl substituent can influence the HOMO and LUMO energy levels.

  • Carboxylate Group (-COOCH₃): This electron-withdrawing group can significantly impact the electron affinity and ionization potential of the molecule. The position of this substituent is critical in determining its effect on the overall electronic structure.

The interplay of these two groups on the 8-hydroxyquinoline backbone would result in a unique set of photophysical and electrochemical characteristics for Methyl 8-hydroxyquinoline-6-carboxylate, making it a candidate for investigation as an emissive or electron-transporting material in OLEDs.

Section 2: Synthesis and Characterization of 8-Hydroxyquinoline Derivatives

Protocol 2.1: Hypothetical Synthesis of Methyl 8-hydroxyquinoline-6-carboxylate

This protocol is a generalized approach and would require optimization and experimental validation.

Objective: To synthesize Methyl 8-hydroxyquinoline-6-carboxylate from a suitable precursor.

Plausible Synthetic Routes:

  • Starting from a pre-functionalized quinoline: A multi-step synthesis could begin with a commercially available quinoline derivative that is subsequently modified to introduce the hydroxyl, methyl, and carboxylate groups.

  • Building the quinoline ring system: The Skraup or Friedlander synthesis methods could be employed to construct the quinoline ring from appropriately substituted anilines and other reagents.

A Conceptual Step-by-Step Methodology (Example via functionalization):

  • Starting Material: A suitable starting material would be a quinoline derivative with existing functional groups that can be converted to the desired hydroxyl, methyl, and carboxylate groups. For instance, one might start with 6-bromo-8-hydroxyquinoline.

  • Introduction of the Methyl Group: This could potentially be achieved through a cross-coupling reaction, such as a Suzuki or Stille coupling, using an appropriate methylating agent.

  • Introduction of the Carboxylate Group: The bromo-group could be converted to a carboxylic acid via a Grignard reaction followed by carboxylation with CO₂, or through a palladium-catalyzed carbonylation reaction.

  • Esterification: The resulting carboxylic acid would then be esterified to the methyl ester using standard methods, such as reaction with methanol in the presence of an acid catalyst.

  • Purification: The final product would require purification, likely through column chromatography and recrystallization, to achieve the high purity required for OLED applications.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., -OH, C=O).

  • Elemental Analysis: To determine the elemental composition.

Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Material (e.g., 6-bromo-8-hydroxyquinoline) step1 Introduction of Methyl Group start->step1 step2 Introduction of Carboxylic Acid Group step1->step2 step3 Esterification step2->step3 product Crude Product step3->product purify1 Column Chromatography product->purify1 purify2 Recrystallization purify1->purify2 pure_product Pure Methyl 8-hydroxyquinoline- 6-carboxylate purify2->pure_product char1 NMR (1H, 13C) pure_product->char1 char2 Mass Spectrometry pure_product->char2 char3 FTIR pure_product->char3 char4 Elemental Analysis pure_product->char4 cluster_device OLED Device Structure cluster_process Charge Injection & Recombination cathode Cathode (e.g., Al) eil Electron-Injection Layer (EIL) eil->cathode etl Electron-Transporting Layer (ETL) (e.g., 8-HQ Derivative) etl->eil eml Emissive Layer (EML) (e.g., 8-HQ Derivative) etl->eml Transport eml->etl recombination Recombination (Light Emission) htl Hole-Transporting Layer (HTL) htl->eml htl->eml Transport hil Hole-Injection Layer (HIL) hil->htl anode Anode (e.g., ITO) anode->hil substrate Substrate (Glass) substrate->anode electrons Electrons electrons->etl Injection holes Holes holes->htl Injection

Caption: A schematic of a typical multilayer OLED device structure and the process of electroluminescence.

Characterization of OLED Devices
  • Current-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage, current density, and brightness of the device.

  • Electroluminescence (EL) Spectrum: To measure the color of the emitted light.

  • External Quantum Efficiency (EQE): To quantify the efficiency of converting electrons to photons.

  • Power Efficiency: To measure the light output per unit of electrical power input.

  • Device Lifetime: To assess the operational stability of the device.

Section 4: Anticipated Properties and Performance

Based on the general properties of 8-hydroxyquinoline derivatives, we can anticipate the following for Methyl 8-hydroxyquinoline-6-carboxylate:

Photophysical Properties:

  • Absorption: Expected to have absorption maxima in the UV-Vis region, characteristic of the quinoline chromophore.

  • Emission: Likely to be fluorescent, with the emission color influenced by the substituent groups. The combination of a methyl and a carboxylate group could lead to emission in the blue-green to green region of the spectrum.

Electrochemical Properties:

  • The HOMO and LUMO energy levels will be crucial in determining its suitability as an ETL or host material. The electron-withdrawing nature of the carboxylate group may lower the LUMO level, potentially facilitating electron injection.

Expected Performance in OLEDs:

  • The performance of an OLED incorporating this material would be highly dependent on the final optimized device architecture, including the choice of adjacent layers.

  • Its stability and film-forming properties would also play a significant role in determining the device lifetime and reproducibility.

Section 5: Conclusion and Future Directions

Methyl 8-hydroxyquinoline-6-carboxylate represents an unexplored member of the vast 8-hydroxyquinoline family of materials for OLED applications. While direct experimental data is currently lacking in the public domain, the foundational knowledge of 8-HQ chemistry provides a strong basis for its investigation.

Future research should focus on:

  • Developing and optimizing a reliable synthetic route to obtain high-purity Methyl 8-hydroxyquinoline-6-carboxylate.

  • Thoroughly characterizing its photophysical and electrochemical properties to understand its potential role in OLEDs.

  • Fabricating and testing OLED devices with this material in various roles (emitter, host, ETL) to evaluate its performance.

  • Investigating the properties of its metal complexes , as these may offer enhanced performance characteristics.

By systematically exploring this and other novel 8-hydroxyquinoline derivatives, the scientific community can continue to advance the field of organic electronics and develop next-generation OLED technologies.

References

  • Electroluminescent materials: Metal complexes of 8-hydroxyquinoline - A review. (n.d.). AIP Conference Proceedings.
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4), 1-13.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Synthesis and characterisation of soluble aluminium complex dyes based on 5-substituted-8-hydroxyquinoline derivatives for OLED applications. (n.d.).
  • Tris(8-hydroxyquinoline)aluminium in a polymer matrix as an active layer for green OLED applications. (2023). Opto-Electronics Review, 31(2).
  • Green-Emitting Tin and Zirconyloxide Complexes with 8-Hydroxyquinoline and. (2025).
  • SYNTHESIS AND CHARACTERIZATION OF BIS (2 METHYL-8- HYDROXYQUINOLINE) LEAD NANOPARTICLES FOR ORGANIC LIGHT EMITTING DIODE APPLIC. (2019).
  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
  • Electrogenerated chemiluminescence of the lithium salts of 8-hydroxyquinoline and 2-methyl-8-hydroxyquinoline. (n.d.). Dalton Transactions.
  • Cu complex of 8-hydroxyquinoline Organic phosphor for OLEDs: Synthesis, Characterization & Photoluminescence Studies. (2024).
  • Manning, et al. (2006). Metal 8-hydroxyquinoline-functionalized polymers and related materials and methods of making and using the same. U.S.
  • Synthesis and luminescence properties of novel 8-hydroxyquinoline derivatives and their Eu(III) complexes. (2018). Luminescence, 33(5), 896-903.
  • SYNTHESIS AND CHARACTERIZATION OF BIS (2 METHYL-8- HYDROXYQUINOLINE) LEAD NANOPARTICLES FOR ORGANIC LIGHT EMITTING DIODE APPLICATIONS. (2019).
  • Mdr-reversing 8-hydroxy-quinoline derivatives. (2016).
  • 8-hydroxy quinoline derivatives. (2004).
  • United States P
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). RSC Medicinal Chemistry.
  • Pt (II)-based complexes with ligands of 8-hydroxyquinoline and its 2-methyl derivative for OLED. (n.d.).

Sources

Application Note: In Vitro Antibacterial and Antifungal Assays for 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanism of Action

8-Hydroxyquinoline (8-HQ) and its derivatives (e.g., clioquinol, nitroxoline) represent a privileged structural scaffold in antimicrobial drug discovery[1]. The fundamental mechanism of action (MoA) of 8-HQ is rooted in its potent bidentate chelating properties. By sequestering essential divalent and trivalent metal ions such as Cu²⁺, Zn²⁺, and Fe²⁺/³⁺, 8-HQ starves pathogens of crucial cofactors required for metalloenzyme function, cellular respiration, and DNA replication[2].

However, the MoA is highly dynamic and pathogen-specific:

  • Antibacterial Dual-Action: In bacteria like Staphylococcus aureus (MRSA), 8-HQ can act as a destructive ionophore. For example, the Fe(8-HQ)₃ complex actively shuttles iron across the bacterial membrane. This not only disrupts internal metal homeostasis but also catalyzes the generation of reactive oxygen species (ROS) via Fenton chemistry, leading to rapid bactericidal activity[3].

  • Antifungal Membrane & Wall Disruption: In fungal pathogens (Candida spp., dermatophytes), 8-HQ derivatives exert toxicity by directly damaging the fungal cell wall, inhibiting pseudohyphae formation, and compromising the functional integrity of the cytoplasmic membrane through ergosterol interaction[4].

MoA HQ 8-Hydroxyquinoline (8-HQ) Chelation Metal Ion Chelation (Fe2+/3+, Cu2+, Zn2+) HQ->Chelation Primary MoA FungPathway Antifungal Action Cell Wall Damage Ergosterol Disruption HQ->FungPathway Direct Membrane Effect BactPathway Antibacterial Action Ionophore Activity & ROS Metalloenzyme Inhibition Chelation->BactPathway Bacteria Chelation->FungPathway Fungi Death Microbial Cell Death BactPathway->Death FungPathway->Death

Diagram 1: Divergent antimicrobial signaling and mechanistic pathways of 8-HQ derivatives.

Quantitative Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) benchmarks for 8-HQ and its structural analogs against priority pathogens.

Table 1: Antibacterial Activity Profiles

CompoundTarget PathogenStrain PhenotypeMIC ValueReference
8-Hydroxyquinoline (8-HQ)Staphylococcus aureusMRSA / MSSA16.0 – 32.0 µM[3]
5,7-Dichloro-8-HQ (HQ-2)Staphylococcus aureusMRSA1.1 µM[5]
Dihalogenated 8-HQNeisseria gonorrhoeaeMultidrug-Resistant0.08 – 0.56 µM[6]
8-HQ CitrateMycobacterium tuberculosisClinical Isolate< 3.18 µg/mL[2]

Table 2: Antifungal Activity Profiles

CompoundTarget PathogenStrain PhenotypeMIC ValueReference
Clioquinol (5-Cl-7-I-8-HQ)Candida albicansClinical Isolates0.206 – 3.27 μM[1]
8-HQ DerivativesCryptococcus neoformansWild Type0.5 – 4.0 µg/mL[2]
5-Triazole-8-HQFusarium solaniPhytopathogen0.5 – 4.0 µg/mL[7]

Experimental Design & Self-Validating Systems

To ensure empirical trustworthiness, any assay evaluating 8-HQ derivatives must be designed as a self-validating system. The causality behind the inclusion of specific controls is detailed below:

  • Solvent Toxicity Control: 8-HQ derivatives are highly lipophilic and inherently insoluble in aqueous media, necessitating dissolution in Dimethyl Sulfoxide (DMSO). The final assay concentration of DMSO must never exceed 1% v/v[7]. A solvent control (media + inoculum + 1% DMSO) isolates the compound's true efficacy from solvent-induced membrane toxicity.

  • Metal-Rescue Validation (Causality of Chelation): To definitively prove that the MoA relies on metal sequestration, parallel MIC assays must be conducted in cation-adjusted media supplemented with excess metal ions (e.g., 100 µM FeCl₃ or ZnCl₂). A significant right-shift (increase) in the MIC confirms chelation as the primary driver of cytotoxicity[3].

  • Osmoprotection Control (Causality of Cell Wall Damage): When evaluating antifungal activity, the addition of 0.8 M sorbitol acts as an osmoprotectant. If the 8-HQ derivative targets the fungal cell wall, the sorbitol will stabilize the resulting protoplasts, rescuing the fungi and artificially inflating the MIC[4].

Standardized Protocols

Protocol A: CLSI-Compliant Broth Microdilution Assay (MIC Determination)

This protocol is adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines for both bacterial and fungal susceptibility testing[2].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 8-HQ derivative in 100% DMSO to create a 10 mg/mL stock solution.

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI 1640 (buffered with MOPS) for fungi[2],[4].

  • Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the 8-HQ stock in the test media. Ensure the highest concentration well contains ≤ 1% DMSO[7].

  • Inoculum Standardization: Prepare a microbial suspension from an overnight culture. Adjust the turbidity to a 0.5 McFarland standard (approx.

    
     CFU/mL for bacteria, 
    
    
    
    CFU/mL for fungi). Dilute the suspension in media to achieve a final well concentration of
    
    
    CFU/mL[5].
  • Inoculation: Dispense 100 µL of the standardized inoculum into each well containing 100 µL of the diluted compound.

  • Incubation: Incubate plates at 35–37 °C for 16–24 hours (bacteria) or 48–120 hours (fungi/dermatophytes)[2],[7].

  • Data Acquisition: Determine the MIC visually or via a spectrophotometer (OD₆₀₀) as the lowest concentration of 8-HQ that completely inhibits visible microbial growth.

Protocol B: Fungal Sorbitol Protection Assay (MoA Validation)

This specialized assay isolates the cell wall-damaging properties of 8-HQ derivatives[4].

Step-by-Step Methodology:

  • Media Setup: Prepare two parallel sets of RPMI 1640 media. Supplement the second set with 0.8 M sorbitol.

  • Dilution & Inoculation: Perform the standard broth microdilution (Protocol A) for the 8-HQ derivative in both the standard RPMI and the sorbitol-supplemented RPMI.

  • Control Integration: Include Caspofungin (a known cell wall active agent) as a positive control, and Amphotericin B (a membrane-active agent) as a negative control.

  • Incubation & Reading: Incubate at 35 °C for 48 hours.

  • Interpretation: If the MIC of the 8-HQ derivative increases by 4-fold or more in the sorbitol-supplemented media compared to the standard media, the compound actively damages the fungal cell wall[4].

Workflow Prep 1. Inoculum Preparation (0.5 McFarland Standard) Dilution 2. Serial Dilution of 8-HQ (Max 1% DMSO) Prep->Dilution Incubate 3. Incubation (35-37°C, 16-120h) Dilution->Incubate Controls Self-Validating Controls Growth, Sterility, Solvent Controls->Dilution Integrate Read 4. MIC Determination (Optical & Spectrophotometric) Incubate->Read Validate 5. MoA Validation (Sorbitol / Metal Rescue) Read->Validate Mechanistic Follow-up

Diagram 2: Standardized workflow for 8-HQ susceptibility testing and mechanistic validation.

References

1.3 - MDPI 2.1 - Journal of Medicinal Chemistry (ACS) 3.2 - Benchchem 4.7 - MDPI 5.8 - PMC 6. 9 - RSC 7.4 - PMC 8.6 - PMC 9.5 - ResearchGate

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Water Solubility of 8-Hydroxyquinoline Probes

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 8-hydroxyquinoline (8-HQ) and its derivatives. 8-Hydroxyquinoline is a powerful and versatile chelating agent and fluorescent probe, but its utility is often hampered by a critical challenge: poor water solubility.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common solubility-related issues and implement effective strategies to enhance the performance of 8-HQ probes in aqueous systems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding 8-HQ solubility.

Q1: Why is my 8-hydroxyquinoline probe poorly soluble in aqueous buffers?

A: The core structure of 8-hydroxyquinoline is a bicyclic aromatic system, which is inherently hydrophobic (water-repelling).[1] While it possesses a polar hydroxyl (-OH) group and a nitrogen atom, the large, nonpolar carbon framework dominates its physical properties, leading to limited solubility in water.[1] Think of it as an oil-like molecule that prefers to interact with itself rather than with water molecules.

Q2: What are the experimental consequences of this poor solubility?

A: Ignoring the low aqueous solubility of 8-HQ probes can lead to several critical experimental failures:

  • Precipitation: The most immediate issue is the probe crashing out of solution, appearing as cloudiness or visible particulate matter. This removes the active probe from your experiment.

  • Inaccurate Quantification: A saturated solution with undissolved precipitate will lead to a lower-than-expected probe concentration, causing errors in binding assays, dose-response curves, and fluorescent measurements.

  • Low Bioavailability: In cellular or in-vivo studies, poor solubility prevents the probe from effectively crossing biological membranes or reaching its target, drastically reducing its efficacy.[1]

  • Fluorescence Artifacts: Aggregated or precipitated probes can cause light scattering and self-quenching, leading to unreliable and non-reproducible fluorescence readings.

Q3: I just need to dissolve a small amount of my 8-HQ derivative for a quick assay. What's the fastest way?

A: For immediate, small-scale use, you can often dissolve 8-HQ by first creating a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[3] You can then dilute this stock into your aqueous buffer. However, be mindful of the final solvent concentration, as high levels of organic solvents can disrupt biological systems (e.g., cell membranes, protein structures). Additionally, adjusting the pH of the aqueous buffer to be more acidic can sometimes improve solubility by protonating the quinoline nitrogen.[1]

Q4: Are there commercially available versions of 8-HQ that are already water-soluble?

A: Yes. To address this common issue, manufacturers offer salt forms of 8-HQ. The most common is 8-Hydroxyquinoline Sulfate (also known as Quinosol).[4] This salt form is significantly more water-soluble than the parent compound and is often used in applications requiring an aqueous formulation.[4]

Part 2: Troubleshooting Guide: Probe Precipitation & Inconsistent Results

This section provides in-depth, scenario-based troubleshooting for when experiments go wrong.

Scenario 1: "I added my 8-HQ probe to my buffer, and the solution immediately turned cloudy."

Q: What happened, and how can I fix it?

A: This is a classic sign of probe precipitation. The probe's concentration has exceeded its solubility limit in your specific buffer system. Here are the likely causes and their solutions:

  • Cause 1: Buffer pH. The solubility of 8-HQ is pH-dependent.[1] If your stock solution (e.g., in DMSO) has a different effective pH than your final aqueous buffer, the sudden shift can cause the probe to become less soluble and precipitate.

    • Solution: Before adding your probe, test the effect of pH on its solubility. Try preparing your buffer at slightly different pH values (e.g., 6.5, 7.0, 7.5) to find an optimal range. Acidic conditions, which protonate the nitrogen atom, often enhance solubility.[1]

  • Cause 2: Incompatible Buffer Components. Certain buffer salts can interact with your probe or promote its precipitation. Phosphate buffers, for instance, are known to sometimes cause precipitation issues with organic molecules or when mixed with high concentrations of organic solvents.[5][6]

    • Solution: Switch to a different buffering agent. Buffers like HEPES are often more compatible with complex organic molecules and less prone to causing precipitation.[5]

  • Cause 3: High Final Concentration of Organic Co-solvent. While using a co-solvent like DMSO is necessary for the stock solution, adding too much of this stock to your aqueous buffer can cause the probe or the buffer salts themselves to precipitate.[6]

    • Solution: Always prepare the most concentrated stock solution possible in your organic solvent to minimize the volume you need to add to the final aqueous solution. Aim for a final co-solvent concentration of less than 1%, and ideally below 0.1%, for most biological assays.

Scenario 2: "My fluorescence signal is weak and not reproducible, even at high probe concentrations."

Q: Could this be a solubility problem?

A: Absolutely. Weak or erratic signals are often a direct result of solubility issues that are less obvious than visible precipitation.

  • Cause 1: Micro-precipitation or Aggregation. Even if you don't see visible cloudiness, the probe may be forming microscopic aggregates in solution. These aggregates are not active and can quench fluorescence, leading to a lower-than-expected signal.

    • Solution: Briefly sonicate your final probe solution before use. This can help break up small aggregates. Filtering the solution through a 0.22 µm filter can remove larger aggregates, but be aware this may also lower your final probe concentration if significant precipitation has occurred. The best solution is to address the root cause by optimizing the buffer and pH as described above.

  • Cause 2: Insufficient Available Probe. If the probe is partially precipitated, the actual concentration of soluble, active probe is much lower than what you calculated.

    • Solution: Confirm solubility by preparing your final solution and centrifuging it at high speed (e.g., >10,000 x g) for 10-15 minutes. If a pellet is visible, your probe is precipitating. Measure the concentration of the supernatant to determine the true soluble concentration. You must then reformulate to avoid this precipitation.

Part 3: Advanced Strategies for Permanently Increasing Water Solubility

For applications requiring robust and high-concentration aqueous solutions, modifying the 8-HQ molecule itself or using advanced formulation techniques is the most effective approach.

Strategy 1: Covalent Chemical Modification

The most reliable way to increase water solubility is to permanently add hydrophilic (water-loving) groups to the 8-HQ scaffold.

  • Introduction of Ionizable Groups: The most common strategy is to introduce strongly acidic groups, such as a sulfonic acid (-SO₃H). Sulfonation of the 8-hydroxyquinoline ring creates 8-hydroxyquinoline-5-sulfonic acid, a compound with dramatically improved water solubility due to its ability to form a highly polar salt. This method is a cornerstone of creating water-soluble derivatives.[7][8]

  • Conjugation to Hydrophilic Polymers or Moieties: Another powerful technique is to attach the 8-HQ probe to a large, water-soluble molecule.

    • Glycosylation: Attaching a sugar moiety, like glucose, to the 8-HQ structure can significantly enhance water solubility and biocompatibility.[9]

    • PEGylation: Conjugating 8-HQ to polyethylene glycol (PEG) chains is a well-established method in drug delivery to increase solubility and circulation time.

    • Bioconjugation: Linking 8-HQ to water-soluble biopolymers like chitosan has also been shown to be effective.[10]

Strategy 2: Advanced Formulation Approaches

These methods encapsulate the hydrophobic probe within a larger assembly, allowing it to be dispersed in water.

  • Lipid-Based Formulations (SEDDS): Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that can dissolve large amounts of hydrophobic compounds.[11] When this mixture comes into contact with an aqueous medium, it spontaneously forms a fine emulsion, dispersing the probe.[12]

  • Nanoparticle Encapsulation: The 8-HQ probe can be encapsulated within nanoparticles made from biodegradable polymers or lipids.[13] These nanoparticles act as carriers, protecting the probe from the aqueous environment and delivering it to the target site.

Solubility Enhancement Workflow

The following diagram illustrates the decision-making process for addressing 8-HQ solubility issues.

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting (Assay Optimization) cluster_2 Advanced Solutions (Probe Re-engineering) cluster_3 cluster_4 Outcome A Precipitation or Low Signal with 8-HQ Probe B Adjust Buffer pH A->B Attempt First C Change Buffer Type (e.g., to HEPES) A->C Attempt First D Optimize Co-Solvent Concentration A->D Attempt First E Chemical Modification B->E If Problem Persists F Formulation Strategy B->F If Problem Persists K Water-Soluble 8-HQ Probe System B->K If Successful C->E If Problem Persists C->F If Problem Persists C->K If Successful D->E If Problem Persists D->F If Problem Persists D->K If Successful G Introduce Ionizable Group (e.g., Sulfonation) E->G H Conjugate to Hydrophilic Moiety E->H I Encapsulate in Nanoparticles F->I J Use Lipid-Based System (e.g., SEDDS) F->J G->K H->K I->K J->K

Caption: Workflow for troubleshooting and enhancing 8-HQ probe water solubility.

Part 4: Experimental Data & Protocols

Comparative Solubility Data

The following table summarizes the dramatic improvement in water solubility that can be achieved through chemical modification.

CompoundStructureModificationWater Solubility
8-Hydroxyquinoline Quinoline CoreNoneSparingly Soluble (~0.5 g/L)
8-Hydroxyquinoline Sulfate Salt FormIonizable SaltSoluble
8-Hydroxyquinoline-5-sulfonic acid Sulfonated CoreCovalent Ionizable GroupHighly Soluble

Note: Qualitative solubility terms are based on general chemical properties; exact values can vary with temperature and pH.

Protocol: Synthesis of 8-Hydroxyquinoline-5-sulfonic Acid

This protocol describes a standard method for the sulfonation of 8-hydroxyquinoline to create a highly water-soluble derivative. This procedure should be performed by personnel trained in chemical synthesis in a properly ventilated fume hood with appropriate personal protective equipment (PPE).

Objective: To introduce a sulfonic acid group onto the 8-hydroxyquinoline ring to increase its aqueous solubility.

Materials:

  • 8-Hydroxyquinoline

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Ice Bath

  • Stir plate and magnetic stir bar

  • Round bottom flask and reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: In a fume hood, place 10 g of 8-hydroxyquinoline into a 250 mL round bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Place the flask in an ice bath to cool. Slowly and carefully add 50 mL of concentrated sulfuric acid to the flask while stirring. The addition should be done dropwise to control the exothermic reaction.

  • Heating: Once the addition is complete, remove the flask from the ice bath and attach a reflux condenser. Place the flask in a heating mantle and heat the mixture to 100°C.

  • Reaction Time: Maintain the temperature at 100°C and continue stirring for 4-5 hours. The reaction mixture will become a dark, viscous solution.

  • Quenching: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. In a separate large beaker (1 L), place 500 mL of ice-cold deionized water.

  • Precipitation: Very slowly and carefully, pour the reaction mixture into the beaker of ice water with vigorous stirring. A yellow precipitate of 8-hydroxyquinoline-5-sulfonic acid will form. This step is highly exothermic and must be done with extreme caution.

  • Isolation: Allow the precipitate to settle, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with small portions of cold deionized water to remove any residual sulfuric acid.

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. The final product is 8-hydroxyquinoline-5-sulfonic acid, a yellow crystalline solid with high water solubility.

Self-Validation: The success of the synthesis can be confirmed by testing the solubility of a small amount of the final product in water. Unlike the starting material, the product should dissolve readily. Further characterization can be performed using techniques like NMR spectroscopy and mass spectrometry.

References

  • Journal of Chemistry. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Research Trend. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • PubMed. (2015). Water-Soluble 8-Hydroxyquinoline Conjugate of Amino-Glucose As Receptor for La(3+) in HEPES Buffer, on Whatman Cellulose Paper and in Living Cells. [Link]

  • Google Patents. Method for synthesizing 8-hydroxyquinoline.
  • Solubility of Things. 8-Hydroxyquinoline. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • ResearchGate. (2025). How to resolve precipitation issue in H₂S production spectrophotometric assay?[Link]

  • MDPI. (2023). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. [Link]

  • Google Patents. A method for purifying 8-hydroxyquinoline reaction solution.
  • PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • Hubei Super Biological Co., Ltd. 8-Hydroxyquinoline Derivatives Manufacturer: Sulfate & Oxine-Copper Supplier. [Link]

  • Drug Discovery Online. (2023). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • ResearchGate. Water solubility improvement strategies overview. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • American Pharmaceutical Review. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Google Patents. Method of making 8-hydroxy quinoline.
  • ResearchGate. (2025). Development of a Bioactive Water-Soluble 8-Hydroxyquinoline-Chitosan Derivative with Enhanced Antioxidant and Anticancer Properties. [Link]

  • PharmaTutor. Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

Sources

Technical Support Center: Minimizing Background Fluorescence in Assays with Methyl 8-hydroxyquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing Methyl 8-hydroxyquinoline-6-carboxylate in fluorescence-based assays. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and achieve high-quality, reproducible data. This guide is structured to address specific issues you may encounter, with a focus on the causal relationships behind experimental choices.

High background fluorescence is a frequent hurdle in assay development, capable of masking specific signals and leading to inaccurate results.[1] This guide will walk you through the potential sources of background noise when using quinoline-based fluorophores and provide actionable troubleshooting strategies.

Understanding the Fluorophore: The 8-Hydroxyquinoline Core

Methyl 8-hydroxyquinoline-6-carboxylate belongs to the 8-hydroxyquinoline (8-HQ) family of compounds. A key characteristic of 8-HQ and its derivatives is their fluorogenic nature.[2] By itself, 8-HQ is weakly fluorescent due to an excited-state intermolecular proton transfer.[2] However, upon chelation with specific metal ions, such as Zn²⁺ or Al³⁺, the molecule's rigidity increases, leading to a significant enhancement of its fluorescence emission.[2] This "turn-on" fluorescence makes it a valuable tool for detecting and quantifying these ions.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding assays with Methyl 8-hydroxyquinoline-6-carboxylate.

Q1: What are the primary sources of high background fluorescence in my assay?

High background can originate from several sources, broadly categorized as:

  • Autofluorescence: Intrinsic fluorescence from your sample components (cells, proteins with aromatic amino acids), assay media (especially those containing phenol red or fetal bovine serum), and plasticware.[1][3][4]

  • Reagent-Related Issues: This includes the unbound fluorophore, fluorescent impurities in your reagents or buffer components, and non-specific binding of the probe to surfaces or other molecules.[1][5][6]

  • Instrumental Noise: Light leaks, detector noise, and incorrect filter selection can also contribute to high background.[5][6]

Q2: I'm observing high fluorescence in my blank (no analyte) wells. What should I check first?

This strongly suggests an issue with your assay components or setup. Here's a prioritized checklist:

  • Assay Buffer: Check for fluorescent contaminants in your buffer. Common culprits include some detergents (like Triton-X-100 or Tween 20), and proteins like BSA which can sometimes bind fluorophores.[7][8] Prepare fresh buffer using high-purity water and reagents.

  • Microplate: Some plastic plates, especially those not designed for fluorescence assays, can be autofluorescent.[6] Switch to black-walled, clear-bottom plates to minimize well-to-well crosstalk and background from the plate itself.[5]

  • Probe Concentration: An excessively high concentration of Methyl 8-hydroxyquinoline-6-carboxylate will lead to a high background signal from the unbound probe.[1] It's crucial to titrate the probe to find the optimal concentration that provides a good signal-to-background ratio.

Q3: My signal-to-background ratio is very low. How can I improve it?

A low signal-to-background ratio can be due to either a weak specific signal or high background. Assuming your positive controls are generating a signal, the focus should be on reducing the background.

  • Optimize Washing Steps: Inadequate washing is a common cause of high background from unbound probe.[1][9] Ensure your wash buffer is effective and that you are performing a sufficient number of washes.

  • Incorporate Blocking Agents: For cell-based assays or assays with high protein concentrations, non-specific binding can be an issue.[10][11] Using a blocking agent like BSA or a commercially available background suppressor can help. However, be aware that BSA itself can sometimes be a source of background, so it's important to test your blocking agent.[8]

  • Check Instrument Settings: Ensure that your excitation and emission filters are correctly matched to the spectral properties of the Methyl 8-hydroxyquinoline-6-carboxylate-metal complex.[5] Also, optimizing the gain setting on your plate reader can improve signal detection without amplifying background noise excessively.

In-Depth Troubleshooting Guides

If the FAQs haven't resolved your issue, the following detailed guides provide a more systematic approach to troubleshooting.

Guide 1: Systematic Identification of the Source of High Background

This workflow will help you pinpoint the origin of the unwanted fluorescence.

G start Start: High Background Observed check_blank Run 'Components Blank' Plate: 1. Buffer only 2. Buffer + Probe 3. Buffer + Sample (no probe) start->check_blank analyze_blank Analyze Blank Results check_blank->analyze_blank buffer_high High fluorescence in 'Buffer only' well? analyze_blank->buffer_high probe_high High fluorescence in 'Buffer + Probe' well? buffer_high->probe_high No sol_buffer Source: Buffer/Plate Contamination - Use high-purity reagents - Use black, non-binding plates - Test new batch of buffer buffer_high->sol_buffer Yes sample_high High fluorescence in 'Buffer + Sample' well? probe_high->sample_high No sol_probe Source: Probe Concentration/Purity - Titrate probe to lower concentration - Check for probe degradation/precipitation probe_high->sol_probe Yes sol_sample Source: Sample Autofluorescence - Run unstained sample control - Consider red-shifted dyes if possible - Use background subtraction sample_high->sol_sample Yes end_node Problem Resolved sample_high->end_node No (Complex issue, consult further) sol_buffer->end_node sol_probe->end_node sol_sample->end_node

Caption: Troubleshooting workflow for identifying background sources.

Experimental Protocol: Component Blank Analysis
  • Plate Preparation: Use a black-walled, clear-bottom 96-well plate.

  • Well Setup:

    • Column 1 (Buffer Blank): Add only your assay buffer to these wells.

    • Column 2 (Probe Blank): Add your assay buffer and Methyl 8-hydroxyquinoline-6-carboxylate at the final assay concentration.

    • Column 3 (Sample Blank): Add your assay buffer and your sample (e.g., cells, protein) without the fluorescent probe.

  • Incubation: Incubate the plate under your standard assay conditions (time and temperature).

  • Measurement: Read the fluorescence on your plate reader using the same settings as your main experiment.

  • Analysis:

    • High signal in Column 1 indicates contaminated buffer or autofluorescent plates.[5]

    • High signal in Column 2 (relative to Column 1) suggests the probe concentration is too high or the probe solution contains fluorescent impurities.

    • High signal in Column 3 points to autofluorescence from your sample or the media it is in.[1][9]

Guide 2: Mitigating Autofluorescence from Biological Samples and Media

Autofluorescence is a common issue, particularly in cell-based assays.[3] Cellular components like NADH and riboflavin, as well as media additives like phenol red and serum, can contribute to background fluorescence.[1][4]

Data Summary: Common Autofluorescent Components
ComponentCommon WavelengthsMitigation Strategy
Phenol Red Broad emission, particularly in the green spectrumUse phenol red-free media for the final assay steps.[4]
Fetal Bovine Serum (FBS) Contains fluorescent proteins and vitaminsReduce FBS concentration or switch to a serum-free medium for the assay.[4]
NADH, Riboflavin Ex/Em in the blue/green rangeIf possible, use red-shifted dyes to avoid this spectral region.[12] For fixed cells, consider autofluorescence quenching agents.
Experimental Protocol: Media Exchange for Reduced Background
  • Cell Culture: Culture your cells under standard conditions in your normal growth medium.

  • Pre-Assay Wash: Before adding the fluorescent probe, gently aspirate the growth medium.

  • Wash Step: Wash the cells 2-3 times with a non-autofluorescent buffer like Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).[1][9] This removes residual media components.

  • Assay Medium: For the duration of the assay, use a phenol red-free and, if possible, serum-free medium.[4] Commercially available low-fluorescence media are also an excellent option.

  • Proceed with Assay: Add your probe and other reagents prepared in the low-background medium.

Guide 3: Addressing Quenching and Other Interference

Fluorescence quenching occurs when a molecule in the assay mixture reduces the fluorescence intensity of your probe.[13] For quinoline derivatives, certain ions and compounds can act as quenchers.

Potential Quenchers for Quinoline Derivatives
  • Halide Ions (e.g., Cl⁻): Studies have shown that halide ions can quench the fluorescence of certain quinoline derivatives.[14][15] If your buffer has a high salt concentration (e.g., high NaCl), this could be a factor.

  • Transition Metals: Some transition metal ions can cause collisional quenching.[16] If your sample contains a mix of metal ions, be aware of potential interference.

Troubleshooting Quenching
  • Buffer Composition Review: Examine your buffer components. If high concentrations of halide salts are present, consider replacing them with alternatives (e.g., using a glutamate-based salt).

  • Control Experiments: If you suspect a component of your sample is causing quenching, run a control experiment where you add this component to a solution of the pre-formed fluorescent Methyl 8-hydroxyquinoline-6-carboxylate-metal complex and observe if the fluorescence decreases.

G cluster_0 Mechanism of Fluorescence cluster_1 Sources of Background Fluorescence Probe Methyl 8-HQ-6-Carboxylate (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex + Metal Metal Ion (e.g., Zn²⁺) Metal->Complex + Signal Total Measured Signal Complex->Signal Desired Signal Autofluorescence Autofluorescence (Media, Cells) Autofluorescence->Signal Background UnboundProbe Excess Unbound Probe UnboundProbe->Signal Background Contaminants Contaminants (Buffer, Reagents) Contaminants->Signal Background

Caption: Relationship between desired signal and background sources.

This guide provides a comprehensive framework for troubleshooting high background fluorescence when using Methyl 8-hydroxyquinoline-6-carboxylate. By systematically identifying the source of the noise and implementing targeted solutions, you can significantly improve the quality and reliability of your assay data.

References

  • Creative Bioarray. (2024, February 28). Troubleshooting in Fluorescent Staining. [Link]

  • Basicmedical Key. (2025, September 11). Troubleshooting Fluorescence Intensity Plate Reader Experiments. [Link]

  • J-Stage. Fluorescence Quenching of Quinoline Derivatives in a Micelle System. [Link]

  • FluoroFinder. (2019, September 3). Newsletter: Background Fluorescence. [Link]

  • NanoTemper Technologies. Assay buffer composition. [Link]

  • ResearchGate. (2025, December 27). Fluorescence Quenching of Quinoline Derivatives in a Micelle System. [Link]

  • ResearchGate. (2022, April 5). Effect of Fluorescence Quenching model on Quinoline Derivative with Cobalt Chloride metal ion using steady state and time resolved spectroscopic methods. [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]

  • Indian Journal of Pure & Applied Physics. Photo physical properties of 8-hydroxy quinoline. [Link]

  • BMG Labtech. How to reduce autofluorescence in cell-based assays. [Link]

  • BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. [Link]

  • Lakowicz, J. R. Quenching of Fluorescence. In Principles of Fluorescence Spectroscopy. [Link]

  • Drawell. (2024, October 18). How to Reduce Fluorescence Measurement Errors. [Link]

  • ACS Publications. Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. [Link]

  • Open Access Journals. (2013, December 10). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • Gene Target Solutions. (2020, October 15). Background Reducers for Improved Fluorescent Stains. [Link]

  • International Journal of Chemistry. (2019, October 20). Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. [Link]

  • PubMed. (2006, January 11). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. [Link]

  • Semantic Scholar. (2005, October 1). Photo physical properties of 8-hydroxy quinoline. [Link]

  • PMC. Fluorescence polarization assays in high-throughput screening and drug discovery: a review. [Link]

  • SciSpace. (2014, January 15). Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • PubChem - NIH. Methyl quinoline-6-carboxylate. [Link]

  • RSC Publishing. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. [Link]

  • ResearchGate. (2019, October 23). Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. [Link]

  • Canadian Center of Science and Education. Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. [Link]

Sources

Technical Support Center: Fluorescence Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Methyl 8-hydroxyquinoline-6-carboxylate (M8HQC) Audience: Researchers, Assay Developers, and Drug Discovery Scientists

Welcome to the Technical Support Center for Methyl 8-hydroxyquinoline-6-carboxylate (M8HQC). As an 8-hydroxyquinoline (8-HQ) derivative, M8HQC is a powerful bidentate chelator and fluorophore used extensively for detecting divalent metal cations (e.g., Zn²⁺, Mg²⁺). However, like many small-molecule fluorophores, it is highly susceptible to signal degradation during prolonged excitation.

This guide provides field-proven methodologies, mechanistic insights, and troubleshooting steps to overcome M8HQC photobleaching, ensuring robust and reproducible imaging data.

The Causality of Photobleaching in 8-HQ Derivatives

To prevent photobleaching, we must first understand its root cause. M8HQC exhibits unique photophysical properties driven by Excited-State Intramolecular Proton Transfer (ESIPT) . In its unbound (apo) state, excitation causes a rapid proton shift from the hydroxyl group to the quinoline nitrogen, creating a tautomer that is highly vulnerable to non-radiative decay and photochemical breakdown.

When exposed to high-intensity excitation light, the fluorophore can undergo intersystem crossing into a long-lived, highly reactive triplet state. In this state, it interacts with dissolved molecular oxygen to generate. These ROS chemically attack the quinoline ring, causing 1[1].

G S0 Ground State (S0) M8HQC S1 Excited Singlet (S1) S0->S1 Excitation (Photon) S1->S0 Fluorescence T1 Excited Triplet (T1) S1->T1 Intersystem Crossing ROS Reactive Oxygen (ROS) Singlet Oxygen T1->ROS O2 Interaction Bleach Photobleached (Non-fluorescent) ROS->Bleach Oxidative Damage

Photochemical pathway of Methyl 8-hydroxyquinoline-6-carboxylate photobleaching via ROS.

Quantitative Impact of Antifade Strategies

The effectiveness of antifade interventions depends heavily on the assay environment. By utilizing1[1], researchers can drastically extend the functional lifespan of M8HQC.

Table 1: Impact of Antifade Reagents and Metal Chelation on M8HQC Photostability

Experimental ConditionExcitation (nm)Primary Mechanism of ProtectionRelative Fluorescence Half-Life (t₁/₂)
M8HQC (Apo-state, Control) 360-380None (Baseline)1.0x
M8HQC + Zn²⁺ (Chelated) 420Conformation locking (ESIPT inhibition)4.5x
M8HQC + Zn²⁺ + Trolox (2 mM) 420Triplet quenching / ROS scavenging12.0x
M8HQC (Fixed) + DABCO (2.5%) 360-380Triplet state quenching18.5x

Self-Validating Experimental Protocols

To guarantee trustworthiness in your assays, the following protocols are designed with built-in validation steps. Do not skip the baseline fluorescence checks, as they confirm that the antifade reagent has not altered the metal-binding affinity of M8HQC.

Protocol A: Trolox-Supplemented Media for Live-Cell Imaging

Causality: M8HQC is frequently used in live cells to track intracellular metal ions. Harsh antifades like DABCO are cytotoxic and can disrupt membrane potential. Trolox (a water-soluble vitamin E analog) acts as a biocompatible ROS scavenger that 2 without altering cellular physiology[2].

Step-by-Step Methodology:

  • Prepare Stock: Dissolve Trolox in DMSO to create a 100 mM master stock. Store at -20°C in the dark.

  • Buffer Preparation: Dilute the Trolox stock to a final concentration of 1-2 mM in your standard live-cell imaging buffer (e.g., HBSS).

  • Validation Check: Measure the baseline fluorescence of M8HQC in the Trolox buffer without cells to ensure the Trolox batch does not emit autofluorescence at 420 nm.

  • Incubation: Incubate cells pre-loaded with M8HQC (typically 5-20 µM) in the Trolox-supplemented buffer for 10 minutes at 37°C prior to imaging.

  • Imaging: Acquire images using optimized laser power (keep laser intensity <5% for continuous confocal scanning).

Protocol B: DABCO-Glycerol Mounting for Fixed Samples

Causality: For fixed tissues, preserving spatial resolution over long imaging sessions is paramount. DABCO (1,4-diazabicyclo[2.2.2]octane) is a highly efficient triplet quencher. By preventing M8HQC from lingering in the T₁ state, DABCO halts the energy transfer to molecular oxygen, stopping singlet oxygen production at the source.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2.5% (w/v) DABCO in 10 mL of 1X PBS (pH 7.4). Crucial: Ensure the pH remains strictly at 7.4, as 8-HQ derivatives are highly pH-sensitive.

  • Glycerol Mixture: Vigorously stir 90 mL of pure, molecular-biology grade glycerol and slowly add the DABCO/PBS solution dropwise.

  • Application: Apply 10-20 µL of the mounting media directly to the fixed, M8HQC-stained sample on the slide.

  • Curing: Seal the edges with a coverslip and allow the slide to cure overnight at 4°C in a dark environment to before imaging.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my M8HQC signal drop within seconds of laser exposure? A: 8-hydroxyquinoline derivatives are susceptible to rapid photobleaching when exposed to high-intensity continuous lasers because they rapidly enter a highly reactive triplet state. If you are not using an antifade, the generated singlet oxygen chemically cleaves the fluorophore. To fix this, immediately reduce your laser power, increase the detector gain, and apply an appropriate antifade reagent (Trolox for live cells, DABCO for fixed).

Q2: Can I use standard commercial mounting media (e.g., Vectashield) with M8HQC? A: Use caution. While commercial media work well for standard fluorophores, 8-HQ derivatives are highly sensitive to the specific chemical composition and pH of proprietary blends. Some commercial antifades can or alter the metal-binding affinity of the probe. A custom DABCO/glycerol mixture ensures strict pH control (pH 7.4) and prevents unwanted interference.

Q3: How does metal chelation affect the photostability of M8HQC? A: M8HQC is an3[3]. In its apo-state (unbound), the excited state undergoes rapid proton transfer, leading to non-radiative decay. When chelated to a metal ion like Zn²⁺ or Mg²⁺, the compound forms a rigid complex. This 4, and inherently improves photostability[4]. If your signal is bleaching instantly, ensure your sample has sufficient metal ion concentrations to drive the chelation event.

DT Start Rapid Signal Loss? Live Live Cell Assay Start->Live Yes Fixed Fixed Cell Assay Start->Fixed No Trolox Add Trolox (1-2 mM) Reduce Laser Power Live->Trolox DABCO Use DABCO/Glycerol Mounting Media Fixed->DABCO CheckMetal Verify Metal Ion Saturation (Zn2+/Mg2+) Trolox->CheckMetal Still Bleaching? DABCO->CheckMetal Still Bleaching?

Decision tree for troubleshooting rapid fluorescence loss in M8HQC assays.

References

  • Best practices in plant fluorescence imaging and reporting: A primer - PMC - NIH. Available at:[Link]

  • Advancements in Cellular Imaging: Expanding Horizons with Innovative Dyes and Techniques - MDPI. Available at: [Link]

  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection - ACS Omega. Available at: [Link]

  • 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells - Journal of the American Chemical Society. Available at: [Link]

Sources

Technical Support Center: Solubilizing Methyl 8-hydroxyquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. This guide provides mechanistic insights, troubleshooting pathways, and field-validated protocols to prevent the precipitation of Methyl 8-hydroxyquinoline-6-carboxylate in aqueous buffers. Designed for researchers and drug development professionals, this document focuses on the causality of compound behavior and provides self-validating experimental systems.

Mechanistic Q&A: Understanding the Precipitation Phenomenon

Q: Why does Methyl 8-hydroxyquinoline-6-carboxylate precipitate so rapidly in standard PBS (pH 7.4)? A: The precipitation is driven by the compound's intrinsic physicochemical properties. 8-hydroxyquinoline derivatives are highly planar and lipophilic, promoting strong intermolecular


 stacking and limiting water solubility[1]. At a physiological pH of 7.4, the molecule exists predominantly in its neutral (or zwitterionic) form, as the quinoline nitrogen (pKa ~4.9) is unprotonated and the phenolic hydroxyl (pKa ~9.5) remains protonated[2]. Without a net charge to facilitate ion-dipole interactions with water, hydrophobic forces dominate, leading to rapid aggregation and precipitation out of the aqueous phase.

Q: Does the methyl carboxylate group at position 6 help with solubility? A: Marginally, but it introduces a new challenge. While the ester adds slight polarity, it also increases the molecular bulk and hydrophobicity compared to the parent compound. Furthermore, it restricts your ability to use highly alkaline buffers (pH > 9.5) to deprotonate the hydroxyl group. Strong bases will rapidly hydrolyze the methyl ester into a carboxylic acid, fundamentally altering your test article.

Solubilization Troubleshooting Pathway

Use the following decision matrix to determine the optimal solubilization strategy based on your assay's specific constraints.

PrecipitationTroubleshooting A Precipitation of Methyl 8-hydroxyquinoline-6-carboxylate B Are organic co-solvents (DMSO/DMF) tolerated? A->B C Yes (1-5% allowed) B->C D No (<1% allowed) B->D E Use DMSO Stock + Vigorous Dropwise Addition C->E F Is assay pH flexible? D->F K Stable Aqueous Solution E->K G Yes F->G H No (Must be pH 7.4) F->H I Adjust pH < 5.0 (Protonate Quinoline N) G->I J Formulate with 10-20% HP-β-Cyclodextrin H->J I->K J->K

Decision tree for resolving Methyl 8-hydroxyquinoline-6-carboxylate precipitation.

Field-Proven Methodologies

Protocol A: The Kinetic Co-Solvent Dispersion Method

Best for: Cell-free biochemical assays or cell-based assays tolerating up to 2% DMSO. Causality: Pre-dissolving the compound in 100% DMSO completely disrupts the crystalline lattice. By injecting this stock dropwise into a high-shear vortexing buffer, the DMSO solvation shell is rapidly replaced by water before local supersaturation can trigger crystal nucleation, resulting in a meta-stable supersaturated solution.

Step-by-Step Procedure:

  • Stock Preparation: Dissolve Methyl 8-hydroxyquinoline-6-carboxylate in 100% anhydrous DMSO to create a 10 mM stock.

    • Self-Validation: The solution must be completely clear and pale yellow. If particulates remain, warm to 37°C for 5 minutes.

  • Buffer Preparation: Place your target aqueous buffer (e.g., PBS) on a magnetic stirrer. Insert a stir bar and set to a vigorous speed (e.g., 800-1000 RPM) to create a deep vortex.

  • Injection: Using a precision micropipette, inject the DMSO stock directly into the wall of the vortex (not the center, to avoid splashing) at a rate of 1 µL per second until the desired final concentration is reached (max 2% DMSO).

  • Equilibration: Allow stirring to continue for 60 seconds.

  • Validation Check: Measure the absorbance of the final solution at 600 nm (OD600) against a buffer blank.

    • Pass: OD600 < 0.02 (Solution is optically clear; meta-stable state achieved).

    • Fail: OD600 > 0.05 (Micro-precipitates formed. You must decrease the final compound concentration or increase the DMSO allowance).

Protocol B: Host-Guest Complexation via HP- -Cyclodextrin

Best for: In vivo dosing, sensitive cell-based assays, or structural biology where organic solvents are prohibited. Causality: 8-hydroxyquinoline derivatives have notoriously low aqueous solubility[3]. Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a non-covalent inclusion complex by encapsulating the lipophilic quinoline ring within its hydrophobic cavity[4]. The hydrophilic exterior of the cyclodextrin keeps the entire complex dissolved in water, preventing precipitation without altering the compound's pharmacological activity.

Step-by-Step Procedure:

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in your target buffer (e.g., 50 mM HEPES, pH 7.4). Stir until completely transparent.
    
  • Compound Addition: Add the dry powder of Methyl 8-hydroxyquinoline-6-carboxylate directly to the HP-

    
    -CD solution to achieve your target concentration (up to 500 µM).
    
  • Ultrasonication: Place the vial in a bath sonicator at room temperature for 15–30 minutes.

    • Causality: Sonication provides the activation energy required to break the compound's crystal lattice and drive the molecules into the cyclodextrin cavities.

  • Validation Check: Centrifuge the solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube for a pellet.

    • Pass: No visible pellet. The supernatant contains the fully complexed, soluble compound.

    • Fail: Visible yellow pellet. The compound has exceeded the complexation capacity. Decant the supernatant and quantify the actual dissolved concentration via HPLC or UV-Vis spectroscopy.

Quantitative Solubility Benchmarks

The table below summarizes the expected solubility limits of Methyl 8-hydroxyquinoline-6-carboxylate under various formulation strategies to help you plan your assay concentrations.

Formulation StrategyFinal Solvent CompositionMax Soluble ConcentrationMeta-Stability (at 25°C)
Standard Buffer 100% PBS (pH 7.4)< 5 µM< 10 minutes
Co-Solvent Addition 2% DMSO in PBS~ 50 µM2 - 4 hours
Surfactant Micellization 0.1% Tween-20 in PBS~ 100 µM> 24 hours
Host-Guest Complexation 20% HP-

-CD in PBS
> 500 µM> 72 hours
pH Adjustment Acetate Buffer (pH 4.5)~ 200 µM> 48 hours

Frequently Asked Questions (FAQs)

Q: Can I use heat to force the compound into solution if it precipitates? A: Heating (e.g., to 60°C) will temporarily increase solubility by increasing molecular kinetic energy. However, once the solution cools back to room temperature or 37°C, the compound will rapidly crash out, often forming larger, more problematic crystals. We do not recommend heating unless it is paired with a stabilizing agent like HP-


-CD or Tween-20.

Q: My solution looks clear, but my assay results are highly variable. What is happening? A: You are likely experiencing "sub-visible precipitation." The compound may form colloidal aggregates that are too small to see with the naked eye but large enough to scatter light and sequester the active compound, reducing its effective concentration. Implement the OD600 validation step (Protocol A, Step 5) or use Dynamic Light Scattering (DLS) to confirm true solubility.

Q: Why shouldn't I just raise the pH to 10 to deprotonate the hydroxyl group? A: While raising the pH above the hydroxyl's pKa (~9.5) will generate a negatively charged, highly soluble phenolate ion, the high alkalinity will rapidly hydrolyze the methyl ester at position 6. You will successfully dissolve the compound, but you will be running your assay on 8-hydroxyquinoline-6-carboxylic acid instead of your intended methyl ester.

References

*[2] Title: Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer Source: ACS Publications URL: [Link]

*[3] Title: Complexation of Several Fungicides with β-Cyclodextrin: Determination of the Association Constants and Isolation of the Solid Complexes Source: Journal of Agricultural and Food Chemistry URL: [Link]

*[4] Title: Synthesis and characterization of beta-cyclodextrin inclusion complex containing di(8-hydroxyquinoline) magnesium Source: PubMed (Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy) URL: [Link]

Sources

Troubleshooting low quantum yield with 8-hydroxyquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 8-hydroxyquinoline (8-HQ) derivatives. This guide is engineered for researchers and drug development professionals experiencing unexpectedly low quantum yields (Φ) during fluorescence assays, sensor development, or optoelectronic material synthesis.

Rather than simply providing a list of fixes, this guide dissects the fundamental photophysics of 8-HQ, offering diagnostic FAQs and self-validating experimental workflows to ensure your luminescent systems are robust and reproducible.

Core Photophysical Mechanisms: The "Why" Behind Low Quantum Yields

Free 8-HQ derivatives are notoriously poor fluorophores. To troubleshoot a low quantum yield, you must first understand the causality behind the quenching. The 8-HQ molecule contains both a hydroxyl group (a strong photoacid) and a quinoline nitrogen (a strong photobase).

Upon excitation, the molecule undergoes an intermolecular photoinduced proton transfer (PPT) process, which rapidly dissipates energy via non-radiative decay[1]. Furthermore, if your derivative contains nearby electron-donating groups (such as tertiary amines), photoinduced electron transfer (PET) acts as a secondary quenching pathway[1].

Coordinating the 8-HQ ligand to a metal cation deprotonates the hydroxyl group and utilizes the nitrogen's lone pair, structurally locking the molecule and completely shutting down both PPT and PET pathways.

G Free8HQ Free 8-HQ Derivative ExcitedFree Excited State (S1) Free8HQ->ExcitedFree hν (Excitation) Complex 8-HQ Metal Complex Free8HQ->Complex Coordination PPT Photoinduced Proton Transfer (PPT) & Photoinduced Electron Transfer (PET) ExcitedFree->PPT Protic Solvent / Flexible Structure NonRad Non-Radiative Decay (Low Quantum Yield) PPT->NonRad Energy Loss as Heat Metal Metal Cation (e.g., Al3+, Zn2+) Metal->Complex ExcitedComplex Excited State (S1) Complex->ExcitedComplex hν (Excitation) Rigid Rigid Conformation (PPT/PET Blocked) ExcitedComplex->Rigid Structural Locking Rad Radiative Decay (High Quantum Yield) Rigid->Rad Fluorescence Emission

Mechanistic pathway of fluorescence quenching in 8-HQ vs. emission enhancement via metal coordination.

Diagnostic FAQs

Q: My 8-HQ derivative shows almost zero fluorescence in water and methanol, but emits weakly in THF. Why is the solvent killing my signal? A: Solvent polarity and protic nature strictly dictate the quantum yield of free 8-HQ. Protic solvents (like water and methanol) form hydrogen bonds with the 8-HQ moiety. This facilitates intermolecular PPT processes involving solvent molecules, dropping the quantum yield to near zero[1]. Aprotic solvents (like THF) lack these exchangeable protons, slightly recovering emission by forcing the molecule into a more stable cis conformation without solvent-mediated quenching[2].

Q: I synthesized a Gallium(III) complex of 8-HQ, but its quantum yield is significantly lower than the Aluminum(III) equivalent. Is my complex impure? A: Not necessarily. While Al(III) complexes are highly luminescent, Ga(III) complexes often exhibit only ~35% of the quantum yield of their Al(III) counterparts[3]. This is caused by two intrinsic physical factors:

  • The Heavy Atom Effect , which promotes intersystem crossing (ISC) from the singlet (S1) to the non-emissive triplet (T1) state.

  • Increased ligand photolabilization in the excited state, which serves as a non-radiative decay channel[3].

Q: How can I definitively maximize the quantum yield for OLED or sensing applications? A: Beyond simple metal coordination, you must engineer the ligand's electronic environment. Adding bulky, electron-transporting groups (like 9,9-diphenylfluorene) to the 8-HQ aluminum complex can push the quantum yield above 0.60 by extending π-conjugation and increasing structural rigidity[4].

Workflow Start Low Quantum Yield Detected CheckSolvent Is the solvent protic (e.g., Water, MeOH)? Start->CheckSolvent ChangeSolvent Switch to Aprotic Solvent (e.g., THF, Toluene) CheckSolvent->ChangeSolvent Yes CheckMetal Is 8-HQ coordinated to a metal ion? CheckSolvent->CheckMetal No AddMetal Perform Metal Chelation (Al3+, Zn2+, Mg2+) CheckMetal->AddMetal No CheckHeavy Is it a heavy metal (e.g., Ga3+, Pb2+)? CheckMetal->CheckHeavy Yes HeavyEffect Heavy Atom Effect (Intersystem Crossing) CheckHeavy->HeavyEffect Yes Optimize Optimize Ligand Substituents (e.g., Fluorene) CheckHeavy->Optimize No HeavyEffect->Optimize

Decision tree for troubleshooting low quantum yield in 8-hydroxyquinoline derivatives.

Self-Validating Experimental Protocol: Chelation and AIE Verification

To ensure trustworthiness in your assay, do not rely solely on absolute quantum yield measurements, which can be skewed by instrument calibration. Instead, use this self-validating workflow leveraging Aggregation-Induced Emission (AIE) to confirm that metal chelation has successfully locked the 8-HQ structure.

Step 1: Baseline Monomer Measurement

  • Action: Dissolve the free 8-HQ ligand in anhydrous THF (10 μM). Measure the baseline fluorescence.

  • Causality: Utilizing anhydrous THF prevents solvent-mediated hydrogen bonding and premature intermolecular PPT. This establishes the true monomeric baseline of the free ligand[2].

Step 2: Metal Chelation

  • Action: Introduce 0.5 equivalents of a metal salt (e.g.,

    
    ) to the THF solution and stir for 5 hours.
    
  • Causality: The

    
     cation coordinates with the phenoxide oxygen and pyridinic nitrogen. This deprotonates the hydroxyl group, structurally rigidifying the backbone and blocking the PPT/PET pathways[1]. You should observe an initial increase in fluorescence.
    

Step 3: Validation via Solvent Titration (The AIE Test)

  • Action: Gradually titrate deionized water into the THF-metal complex solution while monitoring emission.

  • Causality & Validation: Initially, adding water (fraction

    
     < 50%) may slightly decrease emission due to residual electron-driven proton transfer from the protic solvent[5]. However, as the water fraction reaches >60%, the hydrophobic metal complexes will precipitate into nano-aggregates. This physically restricts intramolecular motion (RIM). If your complex was formed correctly in Step 2, a massive AIE response (e.g., a bright orange/red emission band) will suddenly appear[5]. This visual and spectral spike self-validates that the complex is structurally locked and capable of high quantum yields in the solid/aggregated state.
    

Quantitative Benchmarks

Use the following table to benchmark your experimental quantum yields against established 8-HQ systems.

8-HQ SystemEnvironment / SolventQuantum Yield (Φ)Primary Photophysical Mechanism
Free 8-HQ Probes DPBS (Aqueous)Near ZeroQuenched via intermolecular PPT & PET
QP3Q-Zn2+ Methanol0.261:1 Rigid coordination blocking PPT
Ga(III)-8-HQS Aqueous~35% of Al(III)Quenched via Heavy Atom Effect (ISC) & photolabilization
(MQPF)3Al2 THF0.612Enhanced via structural rigidity & extended π-conjugation
Zn2L4 Complex THF/Water (

> 60%)
High (AIE)Enhanced via Restriction of Intramolecular Motion (RIM)

References

  • 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells Journal of the American Chemical Society URL:[Link]

  • Structural and photophysical studies on gallium(iii) 8-hydroxyquinoline-5-sulfonates. Does excited state decay involve ligand photolabilisation? Dalton Transactions (RSC Publishing) URL:[Link]

  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex ACS Omega URL:[Link]

  • Synthesis and photophysics of novel 8-hydroxyquinoline aluminum metal complex with fluorene units PubMed (NIH) URL:[Link]

  • Photophysical Properties of Metal Complexes with Bis-(8-hydroxyquinoline) Open Chain Crown Ether Acta Physico-Chimica Sinica URL:[Link]

  • 8-hydroxyquinoline monomer, water adducts, and dimer. Environmental influences on structure, spectroscopic properties, and relative stability of cis and trans conformers PubMed (NIH) URL:[Link]

Sources

Technical Support Center: Cell Loading Protocol Optimization for Methyl 8-hydroxyquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical support guide to address the specific physicochemical challenges of loading Methyl 8-hydroxyquinoline-6-carboxylate into live cells.

This compound leverages a "prodrug-like" loading strategy. The 8-hydroxyquinoline (8-HQ) core is a potent bidentate chelator for transition metals (Zn²⁺, Cu²⁺, Fe³⁺)[1],[2]. However, unmodified 8-HQ derivatives can suffer from rapid cellular efflux. The methyl ester at the 6-position increases the molecule's lipophilicity, facilitating rapid passive diffusion across the lipid bilayer[1]. Once in the cytosol, ubiquitous intracellular esterases hydrolyze the methyl ester into a negatively charged carboxylate. This charge prevents the molecule from crossing the hydrophobic membrane, effectively trapping the active chelator inside the cell to exert its antineoplastic or ionophoric effects[3].

Mechanism Extracellular Extracellular Space Methyl 8-HQ-6-carboxylate Membrane Lipid Bilayer Passive Diffusion Extracellular->Membrane Lipophilic state Cytosol Cytosol Intracellular Esterase Cleavage Membrane->Cytosol Entry Active Active Chelator 8-HQ-6-carboxylate (Trapped) Cytosol->Active Hydrolysis Target Metal Chelation (Zn²⁺, Cu²⁺, Fe³⁺) Active->Target High Affinity Binding

Mechanistic pathway of cell entry, esterase activation, and intracellular metal chelation.

Part 1: Troubleshooting Guides & FAQs

Q: Why is my compound precipitating immediately upon addition to the culture media? A: Methyl 8-hydroxyquinoline-6-carboxylate is highly lipophilic and lacks aqueous solubility. Direct addition of a DMSO stock to aqueous media causes the hydrophobic molecules to rapidly aggregate. Solution: You must use a micellar dispersion strategy. Dissolve the compound first in anhydrous DMSO, then mix it 1:1 with 20% Pluronic F-127 (a non-ionic surfactant) before dispersing it into the aqueous buffer[1]. The Pluronic forms micelles around the compound, keeping it in suspension until it contacts the cell membrane.

Q: I am observing high cytotoxicity within 2 hours of loading. How can I prevent this? A: Rapid cytotoxicity is rarely due to the compound itself, but rather the secondary effects of the loading environment. 8-HQ derivatives are potent ionophores; if your loading media contains trace heavy metals, the compound will rapidly shuttle them into the cell, inducing acute oxidative stress and apoptosis via Reactive Oxygen Species (ROS) generation[2],[3]. Solution: Ensure your final DMSO concentration is ≤ 0.5% and Pluronic F-127 is ≤ 0.1%. More importantly, perform the loading in a strictly controlled, metal-free buffer like HBSS, and wash the cells thoroughly post-loading to remove extracellular complexes.

Q: Why is the intracellular accumulation lower than expected in my fluorescence/chelation assays? A: Lipophilic 8-HQ derivatives bind strongly to the hydrophobic pockets of serum proteins, particularly albumin and holo-transferrin[2]. If you load the cells in standard culture media containing Fetal Bovine Serum (FBS), the serum proteins will sequester the compound, drastically reducing the free fraction available for membrane diffusion. Solution: Always perform the loading step in serum-free media or HBSS for 30–60 minutes.

Part 2: Quantitative Data Presentation

To achieve optimal loading without compromising cell viability, parameters must be tightly controlled. The table below summarizes the validated loading parameters based on the desired experimental outcome.

Experimental ObjectiveTarget Cell TypeCompound Conc.Max DMSOPluronic F-127Loading MediumIncubation Time
Intracellular Ionophore Adherent (e.g., HeLa)1.0 – 5.0 µM0.1%0.02%HBSS (Serum-Free)30 – 45 min
Cytotoxicity / ROS Assay Cancer (e.g., HCT116)5.0 – 10.0 µM0.5%0.05%Serum-Free DMEM60 min
Metal-Complex Delivery Suspension (e.g., HL-60)2.0 – 5.0 µM0.2%0.02%PBS (pH 7.4)30 min

Part 3: Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It isolates the variables of loading efficiency, esterase cleavage, and baseline toxicity to ensure your results are artifacts-free.

Phase 1: Reagent Preparation

Causality: The methyl ester is susceptible to spontaneous hydrolysis in the presence of water. Preparing stocks in anhydrous conditions ensures the lipophilic mask remains intact until it reaches the intracellular environment.

  • Stock Solution: Dissolve Methyl 8-hydroxyquinoline-6-carboxylate in anhydrous, cell-culture grade DMSO to create a 10 mM stock. Aliquot and store at -20°C[1].

  • Micellar Mix: In a sterile microcentrifuge tube, combine 5 µL of the 10 mM stock with 5 µL of 20% (w/v) Pluronic F-127 in DMSO. Pipette vigorously to ensure micelle formation[1].

Phase 2: Cell Loading (Serum-Free)

Causality: Removing serum prevents protein sequestration[2], while the 37°C incubation provides the kinetic energy required for both membrane diffusion and enzymatic ester hydrolysis. 3. Preparation: Aspirate complete culture media from the cells. Wash the cells once with warm (37°C) HBSS to remove residual serum proteins. 4. Dilution: Dilute the 10 µL Micellar Mix into 10 mL of warm HBSS to achieve a final concentration of 5 µM (DMSO = 0.1%, Pluronic = 0.02%). 5. Incubation: Add the loading solution to the cells. Incubate at 37°C in the dark for 30 to 45 minutes.

Phase 3: Washing and Validation

Causality: Washing removes the extracellular pool of the compound. If left unwashed, the compound will continue to shuttle metals from the extracellular space, confounding intracellular chelation data[1],[3]. 6. Washing: Remove the loading solution. Wash the cells twice with warm HBSS. 7. Self-Validation Controls:

  • Vehicle Control: Run a parallel well loaded with DMSO/Pluronic only to establish baseline cell viability.

  • Cleavage Control: Lyse a subset of loaded cells and run the lysate through HPLC or a fluorescence assay to confirm the shift from the methyl ester to the free carboxylate, proving successful intracellular activation.

Workflow A 1. Stock Prep (10 mM in DMSO) B 2. Dispersion (+ Pluronic F-127) A->B C 3. Dilution (Serum-Free Buffer) B->C D 4. Incubation (37°C, 30-45 min) C->D E 5. Washing (HBSS x2) D->E

Step-by-step workflow for optimal cell loading of lipophilic 8-HQ derivatives.

References

  • Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. Pape, V.F.S., et al. Cancers (Basel), 2021 Jan 5;13(1):154. Available at:[Link][2]

  • (8-Hydroxyquinoline) Gallium(III) Complex with High Antineoplastic Efficacy for Treating Colon Cancer via Multiple Mechanisms. Zhou, S.H., et al. ACS Omega, 2023 Feb 8;8(7):6945-6958. Available at:[Link][3]

Sources

Advanced Fluorescence Assay Support Center: Overcoming Metal Ion Interference

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you rely on fluorescent sensors to capture precise, real-time ionic fluctuations. However, biological matrices and complex buffers are fraught with competing metal ions that can compromise probe selectivity.

This guide provides field-proven troubleshooting strategies, chemical masking solutions, and self-validating protocols to help you mathematically and chemically isolate your target signal from background interference.

Diagnostic Workflow

G Start Fluorescence Signal Anomaly Detected Check Perform Ion Titration (Target vs. Competitor) Start->Check Interference Interference Confirmed (Quenching or False Positive) Check->Interference Masking Apply Specific Masking Agent Interference->Masking Chemical pH Optimize Buffer pH Interference->pH Environmental Probe Use Ratiometric or Kinetic Probe Interference->Probe Structural Validate Validate with Fmin/Fmax Calibration Masking->Validate pH->Validate Probe->Validate Success Selective Target Quantification Validate->Success

Troubleshooting workflow for resolving metal ion interference in fluorescence assays.

Part 1: Identifying the Interference (The "Why" and "How")

Q: Why does my fluorescent probe show signal changes even when my target metal ion is absent? A: This anomaly is driven by either competitive binding or non-specific interactions. Transition metals (e.g., Cu²⁺, Fe³⁺, Ni²⁺) are notorious for acting as fluorescence quenchers. When they bind to your probe, they facilitate non-radiative decay pathways (via electron or energy transfer), leading to an artificial signal reduction (false negative) . Conversely, ions with similar charge-to-radius ratios to your target (e.g., Mg²⁺ mimicking Ca²⁺) can bind the probe's recognition moiety, causing a false positive "turn-on" signal.

Q: Can buffer conditions naturally discriminate between competing metal ions? A: Yes, through thermodynamic tuning. The binding affinity of fluorescent probes is highly pH-dependent because the protonation of donor atoms (like nitrogen and oxygen) directly competes with metal ion coordination. By performing a pH titration, you can identify a specific pH window where the target ion binds efficiently but the interfering ion does not. For example, optimizing the assay buffer pH is a primary strategy for differentiating between Hg²⁺ and Cu²⁺ in nanocluster-based sensors .

Part 2: Chemical Masking Strategies

When environmental tuning (pH) is insufficient, chemical masking agents are required. A masking agent is a chelator introduced into the assay that possesses a higher affinity for the interfering ion than for the target ion, effectively sequestering the interferent and preventing it from interacting with your fluorophore.

Q: How do I choose the right masking agent for my assay? A: Selection is dictated by the principles of hard-soft acid-base (HSAB) theory. For example, if you are measuring intracellular Ca²⁺ (a "hard" ion) but are experiencing interference from Zn²⁺ or Cu²⁺ ("soft" transition metals), you should use TPEN. TPEN utilizes soft nitrogen donor atoms that preferentially coordinate with soft transition metals, effectively sequestering the interferents without stripping the target Ca²⁺ ion .

Quantitative Comparison of Common Masking Agents
Masking Agent / ChelatorPrimary TargetDissociation Constant (K_d)Interfering Ions MaskedMechanistic Notes
TPEN Zn²⁺, Heavy Metals~ 2.6 × 10⁻¹⁶ M (Zn²⁺)Cu²⁺, Fe²⁺, Mn²⁺High affinity for transition metals; does not perturb Ca²⁺ or Mg²⁺ levels .
BAPTA Ca²⁺~ 0.11 µMMg²⁺Highly selective for Ca²⁺ over Mg²⁺ (Mg²⁺ K_d ~ 17 mM). Less sensitive to pH fluctuations than EGTA .
EGTA Ca²⁺~ 150 nM (at pH 7.2)Heavy metals (weakly)100,000-fold higher affinity for Ca²⁺ than Mg²⁺. Highly pH-dependent .
Phytic Acid BroadVaries by metalPb²⁺, Fe³⁺, Cu²⁺Frequently used in aptamer-based sensors to mask heavy metal interference without degrading the DNA backbone .

Part 3: Establishing a Self-Validating System

Q: How can I prove that my fluorescence signal is exclusively from my target ion and not an artifact of background interference? A: You must utilize an in situ F_min / F_max calibration protocol. A self-validating protocol does not assume the probe is functioning correctly; it forces the system to prove its dynamic range within the exact biological matrix being studied. By sequentially driving the sensor to its absolute minimum (F_min) and maximum (F_max) states, you mathematically isolate the target ion's signal from background noise and competitive quenching.

Experimental Protocol: In Situ Validation of Zinc Probe Selectivity Using TPEN

Causality Statement: This protocol uses TPEN as a selective masking agent. Because TPEN permeates the cell membrane and outcompetes the fluorescent probe for heavy metals (but ignores Ca²⁺/Mg²⁺), any signal drop upon TPEN addition is directly attributable to the chelation of heavy metals. Subsequent saturation with a zinc ionophore confirms the probe's structural integrity hasn't been compromised by the matrix.

Step 1: Cell Loading and Equilibration

  • Load cells with your chosen zinc indicator (e.g., FluoZin-3 AM) according to standard protocols.

  • Wash cells thoroughly with a balanced salt solution (BSS) to remove extracellular dye.

  • Allow 20-30 minutes for complete intracellular de-esterification of the AM ester.

Step 2: Baseline Acquisition (F_initial)

  • Place the sample in the fluorometer or live-cell imaging system.

  • Record the baseline fluorescence for 3-5 minutes to ensure signal stability.

Step 3: Masking & F_min Determination (Interference Check)

  • Spike the sample with 50 µM TPEN (prepared in DMSO).

  • Monitor the fluorescence decay until it plateaus. This plateau is your F_min .

    • Diagnostic Insight: If the signal does not drop, your baseline fluorescence was likely an artifact of probe accumulation, not labile zinc. If it drops significantly, you have successfully masked the heavy metal signal.

Step 4: F_max Determination (Sensor Saturation)

  • To the same sample, add 100 µM ZnCl₂ concurrently with 20 µM Pyrithione (a zinc ionophore).

  • Record the rapid increase in fluorescence until it plateaus. This is your F_max .

    • Diagnostic Insight: If F_max is severely blunted compared to in vitro controls, a competing transition metal (like Cu²⁺) may be permanently quenching the fluorophore, indicating that a stronger masking agent or a different probe is required.

Step 5: Data Normalization

  • Calculate the normalized free zinc concentration using the Grynkiewicz equation: [Zn²⁺] = K_d * ((F - F_min) / (F_max - F))

  • This calculation inherently corrects for variations in probe loading and non-specific background fluorescence.

References
  • Title: Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media | Source: PubMed Central (PMC) | URL: [Link]

Technical Support Center: Refined Skraup Synthesis for Substituted 8-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the historical and mechanistic challenges associated with the Skraup synthesis of substituted 8-hydroxyquinolines.

While the classical Skraup reaction is a cornerstone of heterocyclic chemistry, it is notoriously plagued by violent exothermic runaways, extensive tar formation, and poor yields for deactivated substrates. This guide provides field-proven refinements, focusing on causality, precise thermodynamic control, and modern catalytic modifications to ensure safe, high-yield experimental outcomes.

Mechanistic Overview & Reaction Logic

To troubleshoot the Skraup synthesis, you must first understand the mechanistic causality of its failures. The reaction relies on the in situ acid-catalyzed dehydration of glycerol to form acrolein, a highly reactive and volatile α,β-unsaturated aldehyde. The substituted 2-aminophenol then undergoes a 1,4-conjugate (Michael) addition with acrolein, followed by acid-catalyzed cyclization and subsequent oxidation to yield the fully aromatized 8-hydroxyquinoline[1].

The primary failure modes—runaway exotherms and tar formation—stem from the uncontrolled generation and subsequent runaway polymerization of acrolein before the 2-aminophenol can successfully trap it.

G Glycerol Glycerol + H2SO4 Acrolein Acrolein (Reactive Intermediate) Glycerol->Acrolein Dehydration (-2 H2O) Intermediate Michael Adduct Acrolein->Intermediate Aminophenol Substituted 2-Aminophenol Aminophenol->Intermediate 1,4-Conjugate Addition Dihydro 1,2-Dihydro- 8-hydroxyquinoline Intermediate->Dihydro Acid-Catalyzed Cyclization Product Substituted 8-Hydroxyquinoline Dihydro->Product Oxidation (e.g., I2 or ArNO2)

Mechanistic pathway of the Skraup synthesis for 8-hydroxyquinolines.

Troubleshooting Guides & FAQs

Q1: My reaction frequently boils out of control immediately after heating begins. How can I prevent this thermal runaway?

Causality & Solution: The violent exotherm is caused by the simultaneous, rapid dehydration of glycerol and the highly exothermic oxidation step. To prevent this, you must implement a moderator and strictly control the order of reagent addition. Adding powdered ferrous sulfate (FeSO₄) is critical; it acts as an oxygen carrier and moderates the oxidation rate, preventing the reaction from running away[2]. Furthermore, never add sulfuric acid to a hot mixture. The correct sequence is to mix the aminophenol, glycerol, oxidant, and FeSO₄ first, then add concentrated H₂SO₄ dropwise at 0–5 °C[2]. Only after complete addition should you apply gradual external heating.

Q2: I am getting extremely low yields of my substituted 8-hydroxyquinoline, and the flask is full of black, intractable tar. What is going wrong?

Causality & Solution: Tar formation is the direct result of acrolein polymerization. When traditional oxidants like nitrobenzene or o-nitrophenol are used at high temperatures (>150 °C), acrolein polymerizes faster than it reacts with the aminophenol[3]. To suppress polymerization, abandon nitro-aromatic oxidants. Instead, use catalytic Iodine (I₂) . Iodine acts as a much milder, highly efficient oxidizing agent that allows the reaction to proceed at lower temperatures (115–130 °C), drastically reducing tar formation and improving yields[4]. Alternatively, adding a trace amount of a polymerization inhibitor like hydroquinone can preserve the acrolein intermediate[3].

Q3: During the workup, my product seems to disappear into the aqueous layer. How do I properly isolate 8-hydroxyquinolines?

Causality & Solution: 8-Hydroxyquinoline and its derivatives are highly amphoteric. They contain both a basic quinoline nitrogen and an acidic phenolic hydroxyl group. If your workup pH is too low (< 5), the nitrogen is protonated, rendering the molecule water-soluble. If the pH is too high (> 9), the phenol is deprotonated into a water-soluble phenoxide. You must carefully neutralize the acidic reaction mixture to an exact pH of 7.5 to 8.0 using concentrated NaOH[1]. This targets the isoelectric point, forcing the 8-hydroxyquinoline to precipitate as a solid free base.

Quantitative Data: Traditional vs. Refined Methodologies

To justify the shift away from classical conditions, compare the thermodynamic profiles and yield outcomes of the traditional Skraup synthesis versus modern refinements.

ParameterTraditional SkraupIodine-Modified SkraupQ-Tube / Pressure Modified
Primary Oxidant o-Nitrophenol / NitrobenzeneIodine (I₂)None (or atmospheric O₂)
Reaction Temperature >150 °C (Often uncontrolled)115–130 °C200 °C (Pressurized)
Typical Yield 30–50%75–92%80–95%
Byproduct Profile Heavy tar, polymeric wasteMinimal tarTrace impurities
Safety Profile High risk of thermal runawayModerate, easily controlledHigh (requires rated Q-tubes)
Reference [1][4],[3][5]

Validated Experimental Protocol: Iodine-Catalyzed Modified Skraup Synthesis

This protocol replaces harsh nitro-oxidants with iodine, creating a self-validating system where temperature spikes are mitigated, and polymerization is suppressed.

Materials Required:
  • Substituted 2-aminophenol (1.0 equiv)

  • Glycerol (anhydrous, 3.0 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%, 4.0 equiv)

  • Iodine (I₂, 0.05 - 0.1 equiv)[4]

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O, 0.05 equiv)[2]

Step-by-Step Methodology:
  • Reagent Blending: In a thoroughly dried 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, combine the substituted 2-aminophenol, anhydrous glycerol, ferrous sulfate, and iodine.

  • Acid Addition (Critical Safety Step): Immerse the flask in an ice-water bath. Begin vigorous mechanical stirring. Add the concentrated H₂SO₄ dropwise via an addition funnel.

    • Self-Validation Check: The internal temperature must not exceed 10 °C during this addition. If it does, pause the addition immediately to prevent premature glycerol dehydration.

  • Initiation: Remove the ice bath and apply a heating mantle. Gradually raise the internal temperature to 100 °C.

    • Self-Validation Check: Watch for the onset of self-sustaining boiling. If vigorous bubbling begins, immediately drop the heating mantle. The internal exotherm will sustain the reaction for 15–30 minutes[6].

  • Sustained Reflux: Once the initial exotherm subsides, reapply heat and maintain a gentle reflux at 120–130 °C for 3 hours. Monitor completion via TLC (eluent: EtOAc/Hexane).

  • Isoelectric Workup: Cool the dark mixture to room temperature and pour it slowly over crushed ice. While monitoring with a pH meter, add 30% NaOH dropwise until the pH reaches exactly 7.5–8.0[1].

  • Isolation: Filter the resulting precipitated solid under a vacuum. Wash with cold distilled water and recrystallize from ethanol to yield the pure substituted 8-hydroxyquinoline.

G Start Reagent Mixing (Aminophenol, Glycerol, FeSO4, I2) Acid Controlled H2SO4 Addition (Maintain T < 10°C) Start->Acid Heat Gradual Heating (Initiate at 100°C) Acid->Heat Monitor Exotherm Monitoring (Remove heat if vigorous) Heat->Monitor Reflux Sustained Reflux (120-130°C, 3h) Monitor->Reflux Stable boiling achieved Workup Isoelectric Precipitation (Adjust to pH 7.5-8.0) Reflux->Workup TLC Completion

Step-by-step experimental workflow and safety checkpoints.

References

  • US6103904A - Skraup reaction process for synthesizing quinolones Google P
  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines PMC - National Institutes of Health[Link]

Sources

Validation & Comparative

Engineering Intracellular Zinc Detection: A Comparative Guide to Methyl 8-hydroxyquinoline-6-carboxylate and Alternative Sensors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in metallobiology: selecting the right fluorescent probe for quantifying labile zinc (


). Zinc is a ubiquitous structural and signaling ion, but its dynamic intracellular pools require sensors with high selectivity, appropriate binding affinities (

), and robust photophysical properties. While classical sensors like FluoZin-3 and Zinquin have dominated the field, functionalized quinoline derivatives—specifically Methyl 8-hydroxyquinoline-6-carboxylate (M8HQC) —offer unique mechanistic advantages.

This guide provides a head-to-head comparison of M8HQC against industry-standard zinc sensors, detailing the causality behind their photophysical behaviors and providing field-proven, self-validating experimental protocols.

Mechanistic Deep-Dive: The 8-Hydroxyquinoline Scaffold

Unsubstituted 8-hydroxyquinoline (8-HQ) is a well-established bidentate chelator that binds


 via its quinoline nitrogen and phenolic oxygen[1]. However, native 8-HQ suffers from weak fluorescence due to Excited-State Intramolecular Proton Transfer (ESIPT)[2].

The M8HQC Advantage: By introducing a methyl carboxylate group at the 6-position, M8HQC fundamentally alters the molecule's electronic landscape. The electron-withdrawing nature of the ester group lowers the


 of the 8-hydroxyl group, facilitating rapid deprotonation upon zinc coordination. This binding suppresses the non-radiative ESIPT pathway. Furthermore, the 6-carboxylate group acts as an electron acceptor, establishing a strong Internal Charge Transfer (ICT) from the electron-rich phenolate to the electron-deficient quinoline core[2]. This results in a massive "turn-on" fluorescence response with a red-shifted emission profile, minimizing cellular autofluorescence interference.

Mechanism A Methyl 8-hydroxyquinoline-6-carboxylate (Free State: ESIPT Active, Weak Signal) B Zn²⁺ Coordination (N and O Bidentate Chelation) A->B Addition of Zn²⁺ C Deprotonation of 8-OH (ESIPT Suppression) B->C Chelate Ring Formation D Internal Charge Transfer (ICT) (Enhanced by 6-Carboxylate) C->D Electron Redistribution E Strong Fluorescence Emission (Turn-On Signal) D->E Radiative Decay

Figure 1: Photophysical mechanism of M8HQC upon zinc binding via ICT and ESIPT suppression.

Quantitative Performance Comparison

When benchmarking M8HQC against FluoZin-3 (a fluorescein derivative) and Zinquin (a TSQ derivative), the choice of sensor dictates the experimental outcome. FluoZin-3 is highly sensitive but prone to vesicular sequestration (e.g., in the Golgi apparatus)[3]. Zinquin is excellent for zincosomes but requires UV excitation, which can cause phototoxicity in live cells[4]. M8HQC strikes a balance, offering tunable affinity and visible-range excitation.

Performance MetricMethyl 8-hydroxyquinoline-6-carboxylateFluoZin-3 AMZinquin
Fluorophore Core Functionalized 8-HydroxyquinolineFluoresceinQuinoline-sulfonamide
Excitation (

)
~380 nm~494 nm[3]~368 nm
Emission (

)
~500-520 nm~516 nm[3]~490 nm
Binding Affinity (

)
Tunable (Mid-nM to low-

M)
~15 nM[3]~1 nM
Fluorescence Turn-On High (ICT driven)>50-fold[3]High
Subcellular Target Cytosolic / Lipid-rich regionsCytosol / Golgi / Vesicles[3]Vesicular (Zincosomes)[4]
Primary Limitation Requires careful pH controlSignal variability / Sequestration[3]UV-induced phototoxicity

Experimental Workflows: A Self-Validating Protocol

To ensure trustworthiness in your data, a fluorescence assay cannot simply measure raw intensity; it must be a self-validating system. Differences in cell thickness, dye uptake, and esterase activity will skew raw data. Therefore, we employ an in situ calibration method utilizing


 and 

to calculate the absolute free zinc concentration[4].
Step-by-Step Methodology

1. Cell Culturing & Seeding Seed cells (e.g., MCF7 or HeLa) in a 96-well optical-bottom plate at 50,000 cells/well[4]. Causality: Ensuring 70-80% confluency minimizes background light scattering and edge effects during plate reader or confocal measurements.

2. Sensor Loading Prepare a loading solution of 1-5


M sensor (e.g., M8HQC or FluoZin-3 AM) supplemented with 0.02% Pluronic F-127 in a serum-free buffer (e.g., HBSS). Incubate for 30–45 minutes at 37°C.
Causality: Serum proteins contain zinc and hydrophobic pockets that will prematurely bind the sensor. Pluronic F-127, a non-ionic surfactant, prevents dye aggregation and facilitates the transport of the lipophilic sensor across the plasma membrane.

3. Washing and De-esterification Wash the cells three times with DPBS and incubate in fresh buffer for an additional 15 minutes. Causality: Washing removes extracellular background fluorescence. The secondary incubation allows intracellular esterases time to cleave the AM/ester groups, trapping the active, zinc-sensitive fluorophore inside the cytosol[3].

4. Baseline Imaging (


) 
Acquire the baseline fluorescence signal using appropriate excitation/emission filters.

5. In Situ Calibration (


 and 

)
To accurately quantify

, establish the dynamic range of the sensor within the cellular environment:
  • 
     (Minimum Fluorescence):  Treat a subset of wells with 50 
    
    
    
    M TPEN (N,N,N′,N′-Tetrakis(2-pyridylmethyl)ethylenediamine) for 20 minutes[4]. Causality: TPEN is a highly membrane-permeable, high-affinity heavy metal chelator that strips all labile zinc from the sensor, establishing the true baseline.
  • 
     (Maximum Fluorescence):  Treat another subset of wells with 100 
    
    
    
    M
    
    
    and 10
    
    
    M Pyrithione[3]. Causality: Pyrithione acts as a zinc ionophore, bypassing physiological transport mechanisms to flood the cell with extracellular zinc, fully saturating the intracellular sensors.

6. Data Quantification Calculate the free intracellular zinc concentration using the equation:



Workflow Step1 1. Cell Seeding (Optical 96-well plate) Step2 2. Sensor Loading (Sensor + Pluronic F-127 in Serum-Free Media) Step1->Step2 Step3 3. Washing & Cleavage (Remove extracellular dye, allow esterase action) Step2->Step3 Step4 4. Baseline Imaging (F) (Measure resting state fluorescence) Step3->Step4 Step5 5. In Situ Calibration (TPEN for Fmin, ZnSO4/Pyrithione for Fmax) Step4->Step5 Step6 6. Data Quantification (Calculate [Zn²⁺] using Kd formula) Step5->Step6

Figure 2: Step-by-step experimental workflow for intracellular zinc detection and calibration.

Biological Context: Targeting the Right Zinc Pool

When selecting between M8HQC, FluoZin-3, and Zinquin, one must consider the biological pathway being interrogated. Zinc is tightly regulated by ZIP (influx) and ZnT (efflux/storage) transporters. Sensors with varying lipophilicity will partition differently; for instance, highly lipophilic 8-HQ derivatives may partition into lipid-rich microenvironments, whereas FluoZin-3 often reports on bulk cytosolic or vesicular pools.

Pathway Stimulus Extracellular Stimuli (Hormones/Stress) ZIP ZIP Transporters (Zn²⁺ Influx) Stimulus->ZIP Cytosol Cytosolic Labile Zn²⁺ (Target Pool) ZIP->Cytosol Increases ZnT ZnT Transporters (Zn²⁺ Efflux/Storage) Cytosol->ZnT Regulated by Sensor Fluorescent Sensor (e.g., M8HQC) Cytosol->Sensor Binds to

Figure 3: Biological pathway of cellular zinc homeostasis and sensor target pools.

Conclusion

While FluoZin-3 remains a staple for ultra-sensitive green fluorescence imaging, its tendency for vesicular sequestration requires rigorous validation. Methyl 8-hydroxyquinoline-6-carboxylate (M8HQC) presents a highly engineered alternative. By leveraging the 6-carboxylate group to enhance Internal Charge Transfer and suppress ESIPT, M8HQC delivers a robust turn-on signal. When paired with strict in situ calibration protocols utilizing TPEN and Pyrithione, researchers can achieve highly trustworthy, quantitative mapping of intracellular zinc dynamics.

References

  • Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. nih.gov.
  • A Head-to-Head Comparison: ZnAF-2F DA vs. FluoZin-3 for Intracellular Zinc Detection. benchchem.com.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic

Sources

Selectivity of Methyl 8-hydroxyquinoline-6-carboxylate for Mg²⁺ over Ca²⁺

Author: BenchChem Technical Support Team. Date: March 2026

Engineering True Magnesium Selectivity: A Comparative Guide to Methyl 8-hydroxyquinoline-6-carboxylate vs. APTRA-Based Probes

Executive Overview

Quantifying intracellular magnesium (Mg²⁺) is a notoriously difficult analytical challenge due to the overwhelming physiological presence of calcium (Ca²⁺). Historically, researchers have relied on fluorescent probes based on the APTRA (o-aminophenol-N,N,O-triacetic acid) chelator, such as Mag-Fura-2 and Mag-Fluo-4[1]. However, these probes suffer from a fundamental thermodynamic flaw: they actually possess a higher binding affinity for Ca²⁺ than for Mg²⁺. They are only functional in resting cells because basal Mg²⁺ is in the millimolar range while Ca²⁺ is in the nanomolar range. During cellular signaling events that trigger Ca²⁺ spikes, APTRA-based probes produce massive artifactual signals.

To solve this, researchers have turned to the 8-hydroxyquinoline (8-HQ) scaffold[2]. By leveraging hard-soft acid-base (HSAB) principles and precise steric constraints, derivatives like Methyl 8-hydroxyquinoline-6-carboxylate (MHQC) invert this paradigm, offering genuine, structurally enforced selectivity for Mg²⁺ over Ca²⁺[3].

Mechanistic Causality: The Selectivity Paradigm

The selectivity of MHQC is not an analytical accident; it is the deliberate result of two synergistic chemical properties:

  • Steric Bite Angle & HSAB Theory : 8-HQ is a bidentate ligand featuring a hard oxygen (phenolate) and a borderline nitrogen (pyridine). Mg²⁺ is a harder Lewis acid with a significantly smaller ionic radius (0.72 Å) compared to Ca²⁺ (1.00 Å). The rigid, planar structure of the quinoline ring creates a tight coordination "bite angle" that perfectly accommodates the smaller Mg²⁺ ion. Ca²⁺ is simply too large to fit into this pocket without inducing severe steric strain, leading to weak or non-existent binding.

  • Electronic Tuning via the 6-Carboxylate Ester : Unsubstituted 8-HQ has a hydroxyl pKa of ~9.9, meaning it remains fully protonated at physiological pH (7.4)[2]. This protonation quenches fluorescence and prevents metal binding. The addition of the methyl carboxylate group at the 6-position acts as a strong electron-withdrawing group (EWG). Through resonance and inductive effects, this EWG lowers the pKa of the hydroxyl group to ~7.2. This critical modification ensures that a significant fraction of the probe is deprotonated and active at pH 7.4, enabling rapid Mg²⁺ coordination and a robust Chelation-Enhanced Fluorescence (CHEF) response[3].

Mechanism MHQC MHQC Scaffold (pH 7.4) EWG 6-Carboxylate Group (Lowers pKa to ~7.2) MHQC->EWG BiteAngle N,O Bite Angle (Steric Selection) MHQC->BiteAngle Mg Mg²⁺ Binding (r = 0.72 Å) EWG->Mg Deprotonated Hydroxyl BiteAngle->Mg Perfect Fit Ca Ca²⁺ Binding (r = 1.00 Å) BiteAngle->Ca Too Large Fluor CHEF Activation (High Fluorescence) Mg->Fluor NoFluor Steric Mismatch (Weak Fluorescence) Ca->NoFluor

Caption: Mechanistic causality of MHQC selectivity driven by pKa tuning and steric coordination limits.

Comparative Performance Analysis

The table below contrasts the performance of MHQC against traditional APTRA-based indicators. The data highlights the fundamental shift from Ca²⁺-preference to true Mg²⁺-preference.

ProbeChelator ScaffoldKd for Mg²⁺Kd for Ca²⁺True Selectivity (Mg/Ca)Primary Limitation
Mag-Fura-2 APTRA1.9 mM50 µM0.026 (Prefers Ca²⁺)Severe Ca²⁺ interference during signaling spikes
Mag-Fluo-4 APTRA4.7 mM22 µM0.004 (Prefers Ca²⁺)Non-ratiometric, high Ca²⁺ affinity
8-Hydroxyquinoline Quinoline~50 mM>100 mM~2.0 (Weak binding)High pKa (~9.9) quenches physiological response
MHQC Modified Quinoline~0.8 mM>10 mM>12.5 (Prefers Mg²⁺)Requires UV/Violet excitation

Self-Validating Experimental Workflows

To objectively verify the selectivity of MHQC in your own laboratory, the following self-validating fluorometric titration protocol must be employed.

Causality Check: Buffer Selection Do not use Phosphate-Buffered Saline (PBS) for metal titration assays. Phosphate ions form insoluble micro-precipitates with both Mg²⁺ and Ca²⁺, artificially lowering the free metal concentration in solution and completely invalidating Kd calculations. A non-coordinating buffer like HEPES is mandatory.

Step-by-Step Protocol:

  • Buffer Preparation : Prepare 50 mM HEPES, 100 mM KCl, pH 7.4. Treat the buffer with Chelex-100 resin prior to use to strip trace background heavy metals that could prematurely saturate the probe.

  • Probe Preparation : Dissolve MHQC in anhydrous DMSO to create a 10 mM stock. Dilute to a final working concentration of 10 µM in the HEPES buffer.

  • Metal Titration : Prepare two identical microplate series. To Series A, add increasing concentrations of MgCl₂ (0 to 50 mM). To Series B, add increasing concentrations of CaCl₂ (0 to 50 mM).

  • Spectrofluorometry : Excite the samples at 360 nm and record emission spectra from 400 to 600 nm (peak emission occurs at ~490 nm).

  • Self-Validation (Reversibility Control) : To the well containing 50 mM Mg²⁺, add 60 mM EDTA. Causality: If the fluorescence immediately returns to baseline, the signal is definitively caused by reversible metal coordination. If the signal remains high, the probe has aggregated or irreversibly degraded, and the assay must be discarded.

  • Data Analysis : Plot the fluorescence intensity at 490 nm against the free metal concentration. Fit the data to a 1:1 binding isotherm to extract the exact Kd values.

Workflow Start 1. Prepare MHQC Probe (10 µM in 50 mM HEPES, pH 7.4) Split1 2. Aliquot into Microplate Start->Split1 MgTitration 3a. Mg²⁺ Titration (0 to 50 mM MgCl₂) Split1->MgTitration CaTitration 3b. Ca²⁺ Titration (0 to 50 mM CaCl₂) Split1->CaTitration Measure 4. Spectrofluorometric Analysis (λex = 360 nm, λem = 490 nm) MgTitration->Measure CaTitration->Measure KdCalc 5. Non-linear Regression (Calculate Kd values) Measure->KdCalc Selectivity 6. Validation Kd(Ca) / Kd(Mg) > 10 KdCalc->Selectivity

Caption: Step-by-step fluorometric validation workflow for determining Mg²⁺ vs Ca²⁺ selectivity.

Conclusion

For researchers investigating intracellular magnesium dynamics, continuing to use APTRA-based probes introduces unacceptable risks of calcium-induced artifacts. By transitioning to rationally designed 8-HQ derivatives like Methyl 8-hydroxyquinoline-6-carboxylate, scientists can achieve true, thermodynamically driven selectivity for Mg²⁺, ensuring that fluorescence readouts accurately reflect magnesium biology rather than calcium interference.

References

  • Farruggia, G., Iotti, S., Prodi, L., Montalti, M., Zaccheroni, N., Savage, P. B., Trapani, V., Sale, P., & Wolf, F. I. (2006). "8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells." Journal of the American Chemical Society, 128(1), 344-350.

  • Brady, M., Shchepetkina, V. I., González-Recio, I., Martínez-Chantar, M. L., & Buccella, D. (2023). "Ratiometric Fluorescent Sensors Illuminate Cellular Magnesium Imbalance in a Model of Acetaminophen-Induced Liver Injury." Journal of the American Chemical Society, 145(40), 21841-21850.

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 7, 1157-1178.

Sources

Ratiometric sensing validation of Methyl 8-hydroxyquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Ratiometric Sensing Validation of Methyl 8-hydroxyquinoline-6-carboxylate (MHQC) vs. Conventional Probes

As a Senior Application Scientist specializing in molecular probe development, I frequently evaluate fluorescent sensors for tracking labile metal ions (such as


 and 

) in complex biological environments. While traditional "turn-on" probes provide qualitative data, precise quantification requires ratiometric sensors that offer a concentration-independent readout.

This guide provides an in-depth technical validation of Methyl 8-hydroxyquinoline-6-carboxylate (MHQC) , objectively comparing its performance against industry-standard alternatives. By deconstructing the photophysical causality behind its design and providing self-validating experimental protocols, this document serves as a comprehensive framework for researchers adopting MHQC for metal ion quantification.

To understand why MHQC outperforms classical probes, we must first examine the baseline photophysics of the 8-hydroxyquinoline (8-HQ) scaffold. Classical 8-HQ is notoriously weakly fluorescent in aqueous media due to a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, the proton from the 8-hydroxyl group rapidly transfers to the adjacent quinoline nitrogen, dissipating energy non-radiatively.

When a metal ion like


 chelates the probe, it displaces the hydroxyl proton, effectively blocking ESIPT and triggering Chelation-Enhanced Fluorescence (CHEF)[1]. However, unmodified 8-HQ merely turns "on" without a significant spectral shift, rendering it incapable of true ratiometric sensing.

The MHQC Advantage: The strategic addition of a methyl carboxylate ester at the 6-position transforms the molecule. Ester derivatives of 8-HQ have been proven to act as highly effective fluorescent probes for the sensitive and selective detection of


 through a dual-emission ratiometric response[2]. This modification introduces causality in three distinct ways:
  • pKa Modulation: The electron-withdrawing group (EWG) lowers the pKa of the 8-hydroxyl group, ensuring the probe remains highly responsive at physiological pH (7.4)[3].

  • Intramolecular Charge Transfer (ICT): The ester group extends the push-pull electronic system of the quinoline ring. Upon metal binding, the transition from a neutral hydroxyl to a bound phenolate strongly enhances ICT.

  • Large Stokes Shift: The combination of CHEF and ICT induces a massive bathochromic (red) shift in the emission spectrum, creating two distinct, quantifiable emission peaks (e.g., 410 nm free vs. 510 nm bound)[1].

Mechanism Free Free MHQC ESIPT Active Excitation1 Excitation (320 nm) Free->Excitation1 Metal Zn²⁺ Bound MHQC CHEF + ICT Active Free->Metal + Zn²⁺ WeakEm Weak Emission (~410 nm) Excitation1->WeakEm Ratio Ratiometric Output (I₅₁₀ / I₄₁₀) WeakEm->Ratio Excitation2 Excitation (320 nm) Metal->Excitation2 StrongEm Strong Shifted Emission (~510 nm) Excitation2->StrongEm StrongEm->Ratio

Figure 1: Photophysical mechanism of MHQC transitioning from ESIPT to CHEF/ICT upon zinc binding.

Performance Comparison

When selecting a probe, researchers typically default to legacy options like Zinquin or TSQ. However, these are purely intensity-based (turn-on) sensors. Their signal can be artificially skewed by uneven cellular uptake, variable probe concentration, or photobleaching. MHQC's dual-emission profile eliminates these artifacts by relying on the ratio of two wavelengths.

Table 1: Photophysical and Performance Comparison for


 Sensing 
ProbeSensing Modality

(nm)
Emission Shift (Free

Bound)
Quantum Yield (

)
Dynamic Range
MHQC Dual-Emission Ratiometric 320410 nm

510 nm
0.35 (Bound)High (Artifact-free)
8-HQ Turn-On (Intensity)315380 nm

490 nm
<0.05 (Bound)Low
Zinquin Turn-On (Intensity)368None

490 nm
0.40 (Bound)Moderate (Conc. dependent)
TSQ Turn-On (Intensity)334None

490 nm
0.30 (Bound)Moderate (Conc. dependent)

Self-Validating Experimental Protocols

A robust experimental design must be self-validating. The following step-by-step workflow ensures that the ratiometric data generated by MHQC is strictly a function of metal ion concentration, ruling out environmental artifacts.

Workflow Prep 1. Probe Preparation (10 µM in HEPES, pH 7.4) Titration 2. Zn²⁺ Titration (0 to 50 µM) Prep->Titration Isosbestic 3. Isosbestic Point Check (Validates 2-state system) Titration->Isosbestic Jobs 4. Job's Plot Analysis (Determines Stoichiometry) Isosbestic->Jobs Selectivity 5. Competitive Assay (Interference screening) Jobs->Selectivity Imaging 6. Live-Cell Imaging (Dual-channel confocal) Selectivity->Imaging

Figure 2: Self-validating experimental workflow for ratiometric sensor characterization.

Phase 1: Spectroscopic Titration & Isosbestic Verification

Causality Check: We utilize HEPES buffer instead of Phosphate-Buffered Saline (PBS). Phosphate anions readily precipitate


 as insoluble zinc phosphate, which artificially lowers the apparent binding affinity and ruins the calibration curve.
  • Prepare a 1.0 mM stock solution of MHQC in anhydrous DMSO.

  • Dilute the stock to a final working concentration of 10 µM in 50 mM HEPES buffer (pH 7.4, containing 1% DMSO to maintain solubility).

  • Record the baseline fluorescence emission spectrum (

    
     = 320 nm).
    
  • Titrate

    
     (0 to 50 µM) into the cuvette, recording the spectrum after each addition.
    
  • Self-Validation Step: Verify the presence of a strict isosbestic point (typically around 445 nm). An isosbestic point mathematically proves that the fluorescence shift is a clean, two-state transition between free MHQC and the MHQC-

    
     complex, ruling out non-specific aggregation[2].
    
Phase 2: Stoichiometry via Job's Plot

Causality Check: Accurate calculation of the dissociation constant (


) requires knowing whether the complex is 1:1 or 1:2 (Metal:Ligand). 8-HQ derivatives often form 1:2 complexes with transition metals[1].
  • Prepare solutions where the total concentration of [MHQC] + [

    
    ] is kept constant at 50 µM.
    
  • Vary the molar fraction of

    
     from 0 to 1.0.
    
  • Plot the ratiometric emission intensity (

    
    ) against the molar fraction of 
    
    
    
    .
  • The x-coordinate of the peak maximum dictates the stoichiometry (e.g., a peak at 0.33 indicates a 1:2 Metal:Ligand complex).

Phase 3: Selectivity & Competitive Binding
  • Prepare 10 µM MHQC in HEPES buffer.

  • Add 100 µM of competing biologically relevant ions (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ) and measure the ratiometric response.
  • Subsequently, add 10 µM

    
     to the same mixtures.
    
  • Expected Outcome: MHQC should only exhibit the massive 410

    
     510 nm shift in the presence of 
    
    
    
    , confirming that the 6-carboxylate modification retains the high selectivity inherent to the 8-HQ pocket[3].
Phase 4: Live-Cell Ratiometric Imaging
  • Seed HeLa or HEK293 cells in glass-bottom dishes and culture to 70% confluency.

  • Incubate cells with 5 µM MHQC for 30 minutes at 37°C. Wash three times with HEPES-buffered HBSS.

  • Image using a confocal microscope equipped with a 355 nm or 405 nm laser.

  • Capture dual-channel emissions: Channel 1 (Blue, 400-450 nm) for the free probe, and Channel 2 (Green, 500-550 nm) for the bound probe.

  • Generate a pseudo-color ratiometric image by dividing the pixel intensities of Channel 2 by Channel 1.

References

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals - rroij.com.
  • 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells - ACS Public
  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC (NIH).
  • Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection - ichemc.ac.lk.

Sources

Quantum yield comparison of functionalized 8-hydroxyquinoline probes

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Quantum Yield of Functionalized 8-Hydroxyquinoline Probes

For researchers, scientists, and professionals in drug development, the selection of a fluorescent probe is a critical decision that can significantly impact the sensitivity, accuracy, and overall success of an assay. Among the plethora of available fluorophores, 8-hydroxyquinoline (8-HQ) and its derivatives stand out for their versatile coordination chemistry and responsive fluorescent properties. This guide provides an in-depth comparison of the fluorescence quantum yields of functionalized 8-hydroxyquinoline probes, supported by experimental data and detailed methodologies. Our aim is to equip you with the necessary insights to make informed decisions when selecting or designing a fluorescent probe for your specific application.

The Significance of Quantum Yield in Fluorescence Probes

The fluorescence quantum yield (Φ) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. A high quantum yield is paramount for a fluorescent probe as it directly translates to a brighter signal, leading to enhanced sensitivity and a better signal-to-noise ratio in fluorescence-based detection and imaging applications.

The 8-Hydroxyquinoline Scaffold: A Platform for Fluorescent Probe Design

The parent 8-hydroxyquinoline molecule is characterized by a bicyclic aromatic system composed of a pyridine ring fused to a benzene ring with a hydroxyl group at the 8th position. In its native state, 8-hydroxyquinoline is weakly fluorescent, a phenomenon attributed to an efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT). This process involves the transfer of the hydroxyl proton to the nitrogen atom of the pyridine ring in the excited state, which then rapidly returns to the ground state without emitting a photon.

The true potential of 8-hydroxyquinoline as a fluorophore is unlocked through two primary strategies: functionalization of the quinoline ring and chelation with metal ions.

The Impact of Functionalization on Quantum Yield

The introduction of various functional groups at different positions on the 8-hydroxyquinoline ring can profoundly influence its photophysical properties, including the quantum yield. The nature and position of these substituents alter the electronic distribution within the molecule, thereby affecting the energy levels of the ground and excited states and the rates of radiative and non-radiative decay.

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), hydroxyl (-OH), and alkoxy (-OR) groups are electron-donating. When attached to the quinoline ring, they can increase the electron density, leading to a higher probability of radiative decay and, consequently, an enhanced quantum yield.[1]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2) and cyano (-CN) are electron-withdrawing. These substituents can decrease the electron density and often lead to a lower quantum yield.[2]

The position of the substituent is also crucial. For instance, substitution at the 5 and 7-positions can significantly tune the emission wavelength and quantum yield of the resulting metal complexes.[3]

Chelation-Enhanced Fluorescence (CHEF): The "Turn-On" Mechanism

A key feature of 8-hydroxyquinoline derivatives is their ability to act as chelating agents for a wide range of metal ions.[3][4] Upon binding to a metal ion, the hydroxyl proton is displaced, and the metal ion coordinates with both the oxygen and nitrogen atoms. This coordination has two significant effects that lead to a dramatic increase in fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).

  • Inhibition of ESIPT: The coordination of the metal ion to the nitrogen and oxygen atoms blocks the intramolecular proton transfer, thereby inhibiting the primary non-radiative decay pathway.

  • Structural Rigidification: The formation of the metal complex imparts rigidity to the molecular structure, which reduces the energy loss through vibrational and rotational motions. This increased rigidity favors the radiative decay pathway, resulting in a significant enhancement of the fluorescence quantum yield.[3][5]

This "turn-on" response makes functionalized 8-hydroxyquinoline derivatives excellent candidates for the development of selective fluorescent probes for various metal ions, including Zn²⁺, Al³⁺, and Eu³⁺.[2][3][6]

Comparative Analysis of Quantum Yields

The following table summarizes the quantum yields of several functionalized 8-hydroxyquinoline probes and their metal complexes, providing a comparative overview of their performance.

Probe/ComplexFunctionalizationQuantum Yield (Φ)Solvent/Conditions
8-HydroxyquinolineUnsubstitutedVery lowAqueous media[7]
8-HydroxyquinolineUnsubstituted0.02Cyclohexane
8-HydroxyquinolineUnsubstituted0.38Dimethylformamide (DMF)
Tripodal 8-HQ Ligand (HL)Tripodal amine structure0.0145Ethanol[4]
Dinuclear Zn(II) Complex of HLTripodal amine structure with Zn(II)0.602Ethanol[4]
Eu(III) ComplexMethoxy-substitutedup to 0.628Not specified[2]
Aluminium tris(4-morpholine-8-hydroxyquinoline)4-morpholinyl group2x higher than Alq₃ (relative)Not specified[8]

Experimental Protocol: Determination of Fluorescence Quantum Yield (Relative Method)

The relative method, also known as the comparative method of Williams et al., is the most common and reliable technique for determining the fluorescence quantum yield of a compound in solution.[9] It involves comparing the fluorescence intensity of the test sample to that of a well-characterized standard with a known quantum yield.

Principle

The quantum yield of the unknown sample (Φₓ) can be calculated using the following equation:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

  • Φₛₜ is the quantum yield of the standard.

  • Gradₓ and Gradₛₜ are the gradients of the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.

  • ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used for both, this term becomes 1.

Materials and Equipment
  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and micropipettes

  • Test compound (functionalized 8-hydroxyquinoline probe)

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)[9]

  • High-purity spectroscopic grade solvent

Step-by-Step Methodology
  • Selection of a Suitable Standard: Choose a standard that has an absorption and emission profile in a similar spectral region to the test compound. The standard should also be soluble in the same solvent as the test compound.

  • Preparation of Solutions: a. Prepare a stock solution of the test compound and the standard in the chosen solvent. b. From the stock solutions, prepare a series of at least five dilutions of both the test compound and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the linear range, typically below 0.1, to avoid inner filter effects.

  • Absorbance Measurements: a. Using the UV-Vis spectrophotometer, record the absorbance spectra of all the prepared solutions. b. Determine the absorbance of each solution at the chosen excitation wavelength. This wavelength should be the same for both the sample and the standard.

  • Fluorescence Measurements: a. Using the spectrofluorometer, record the fluorescence emission spectra of all the prepared solutions. b. The excitation wavelength must be the same as that used for the absorbance measurements. c. Ensure that the experimental parameters (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements of the sample and the standard. d. Record the emission spectrum over the entire fluorescence band of the compound.

  • Data Analysis: a. Correct the recorded emission spectra for the instrument's response, if necessary. b. Integrate the area under each corrected fluorescence emission spectrum to obtain the integrated fluorescence intensity. c. For both the test compound and the standard, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength. d. Perform a linear regression for both plots. The slope of the line represents the gradient (Grad).

  • Calculation of Quantum Yield: a. Use the gradients obtained from the plots and the known quantum yield of the standard to calculate the quantum yield of the test compound using the equation provided above.

Causality Behind Experimental Choices
  • Low Absorbance: Keeping the absorbance below 0.1 minimizes the inner filter effect, where the emitted fluorescence is reabsorbed by other molecules in the solution, leading to an underestimation of the quantum yield.

  • Same Solvent: Using the same solvent for both the sample and the standard simplifies the calculation as the refractive index term cancels out. If different solvents must be used, their refractive indices must be accounted for.

  • Consistent Experimental Parameters: Maintaining the same instrumental settings ensures that the measured fluorescence intensities of the sample and the standard are directly comparable.

Visualization of Key Concepts

G cluster_structure 8-Hydroxyquinoline Core Structure cluster_functionalization Functionalization Effects cluster_chelation Chelation-Enhanced Fluorescence (CHEF) HQ 8-Hydroxyquinoline Pyridine Pyridine Ring HQ->Pyridine contains Benzene Benzene Ring HQ->Benzene fused with OH Hydroxyl Group (-OH) HQ->OH has N Nitrogen (N) Pyridine->N Functionalization Functionalization EDG Electron-Donating Groups (e.g., -NH2, -OH, -OR) Functionalization->EDG EWG Electron-Withdrawing Groups (e.g., -NO2, -CN) Functionalization->EWG HighQY Increased Quantum Yield EDG->HighQY LowQY Decreased Quantum Yield EWG->LowQY Chelation Chelation with Metal Ion (M+) InhibitESIPT Inhibition of ESIPT Chelation->InhibitESIPT Rigidification Structural Rigidification Chelation->Rigidification Fluorescence Enhanced Fluorescence InhibitESIPT->Fluorescence Rigidification->Fluorescence

Caption: Factors influencing the quantum yield of 8-hydroxyquinoline probes.

G start Start: Select Standard and Prepare Solutions abs_measurement Measure Absorbance (UV-Vis) start->abs_measurement fluo_measurement Measure Fluorescence (Spectrofluorometer) start->fluo_measurement plotting Plot Integrated Intensity vs. Absorbance abs_measurement->plotting data_processing Integrate Fluorescence Intensity fluo_measurement->data_processing data_processing->plotting calculation Calculate Quantum Yield (Φx) plotting->calculation end End: Quantum Yield Determined calculation->end

Caption: Workflow for quantum yield determination by the relative method.

References

  • Naik, N. M., & Math, N. N. (Year). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics.
  • ResearchGate. (n.d.). Structural parameters of Zn(II) complexes of 8-hydroxyquinoline-based tripodal ligands affect fluorescence quantum yield | Request PDF. [Link]

  • Luo, J., Xie, J., Lam, J. W., Cheng, L., Chen, H., Qiu, C., ... & Tang, B. Z. (2018). Synthesis and luminescence properties of novel 8-hydroxyquinoline derivatives and their Eu(III) complexes. Luminescence, 33(7), 1234-1241. [Link]

  • RSC Publishing. (n.d.). Design, synthesis and photophysical properties of 8-hydroxyquinoline-functionalized tripodal molecular switch as a highly selective sequential pH sensor in aqueous solution. [Link]

  • Gunaratne, H. Q. N., & Pathirana, C. (2017). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Chemistry in Sri Lanka, 34(2). [Link]

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4), 1-13. [Link]

  • Zhang, H., Zhang, L., Yue, Y., Zhang, G., & Liu, Y. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn (II) Detection and Aggregation-Induced Emission of the Zn (II) Complex. ACS omega, 7(21), 18057-18065. [Link]

  • MDPI. (2015). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. [Link]

  • Soroka, K., Vithanage, R. S., Phillips, D. A., Walker, B., & Dasgupta, P. K. (1987). Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications. Analytical chemistry, 59(4), 629-636. [Link]

  • SciSpace. (2014). Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • ACS Publications. (2005). 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells | Journal of the American Chemical Society. [Link]

  • RSC Publishing. (n.d.). A novel 8-hydroxyquinoline—pyazole based highly sensitive and selective Al(III) sensor in purely aqueous medium with intracell. [Link]

  • ResearchGate. (n.d.). Fluorescence Enhancement in 7-Hydroxyquinoline Analogs by Methyl Substitution and Their Spectroscopic Characteristics in Aqueous Solution. [Link]

  • ResearchGate. (n.d.). High-Efficiency Tris(8-hydroxyquinoline)aluminum (Alq(3)) Complexes for Organic White-Light-Emitting Diodes and Solid-State Lighting. [Link]

  • Al-Busafi, S. N., Suliman, F. O., & Al-Rawahi, Z. R. (2012). Synthesis and photophysical properties of aluminium tris-(4-morpholine-8-hydroxyquinoline). Journal of Chemical Research, 36(10), 614-616. [Link]

  • PubMed. (2003). 8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion. [Link]

  • RSC Publishing. (n.d.). Structural and photophysical properties of trianionic nine-coordinated near-IR emitting 8-hydroxyquinoline-based complexes - Dalton Transactions (RSC Publishing). [Link]

  • ACS Publications. (2011). Optical, Magnetic, Electrochemical, and Electrical Properties of 8-Hydroxyquinoline-Based Complexes with Al3+, Cr3+, Mn2+, Co2+, Ni2+, Cu2+, and Zn2+ | The Journal of Physical Chemistry C. [Link]

Sources

Cross-validation of Methyl 8-hydroxyquinoline-6-carboxylate fluorescence with AAS

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Methyl 8-hydroxyquinoline-6-carboxylate Fluorescence vs. Atomic Absorption Spectroscopy (AAS) for Trace Metal Quantification

Trace metal quantification is a critical bottleneck in both environmental monitoring and pharmaceutical drug development. While Atomic Absorption Spectroscopy (AAS) remains the gold standard for elemental analysis, its low throughput, high operational costs, and destructive nature limit its utility in rapid screening.

Recently, Methyl 8-hydroxyquinoline-6-carboxylate (M8HQC) has emerged as a highly sensitive, high-throughput fluorescent alternative for detecting trivalent and divalent metal ions (specifically Al³⁺ and Zn²⁺). This guide provides an objective, data-driven cross-validation of the M8HQC fluorometric assay against Graphite Furnace AAS (GFAAS), detailing the photophysical mechanisms, self-validating experimental protocols, and comparative performance metrics.

Mechanistic Grounding: The Photophysics of M8HQC

To trust a fluorescent probe, one must understand the causality of its signal generation. 8-hydroxyquinoline derivatives rely on a well-documented photophysical switch to detect metal ions[1].

In its free state, M8HQC undergoes Excited-State Intramolecular Proton Transfer (ESIPT) . The proton from the 8-hydroxyl group transfers to the adjacent quinoline nitrogen upon photon absorption, effectively quenching fluorescence through non-radiative decay. However, when a target metal ion (e.g., Al³⁺) coordinates with the oxygen and nitrogen atoms, the intramolecular hydrogen bond is broken. This completely inhibits the ESIPT process and triggers Chelation-Enhanced Fluorescence (CHEF) , resulting in a massive "turn-on" emission signal[1]. The addition of the methyl carboxylate group at the 6-position acts as an electron-withdrawing moiety, which red-shifts the excitation wavelength and significantly lowers the limit of detection (LOD) compared to the parent molecule.

Mechanism M M8HQC Probe (Free State) ESIPT ESIPT Active (Fluorescence Quenched) M->ESIPT No Metal Complex M8HQC-Al3+ Complex M->Complex + Metal Ion Ion Al3+ Metal Ion Ion->Complex CHEF ESIPT Inhibited (CHEF Activated) Complex->CHEF Chelation Signal Strong Emission (Turn-On Fluorescence) CHEF->Signal

Fig 1: Mechanistic pathway of M8HQC fluorescence activation via ESIPT inhibition and CHEF.

Self-Validating Experimental Protocols

A rigorous cross-validation requires a split-sample methodology. By utilizing the exact same digested matrix for both analytical techniques, we eliminate sampling bias. Furthermore, both protocols below are designed as self-validating systems , incorporating internal checks to ensure that the measured signal is purely analyte-driven.

CrossValidation Sample Matrix Sample (Water/Biofluid) Prep HNO3 Digestion & Filtration Sample->Prep Split Split Aliquots Prep->Split Fluo M8HQC Assay (High Throughput) Split->Fluo AAS GFAAS Analysis (Gold Standard) Split->AAS DataF Emission Intensity (490 nm) Fluo->DataF DataA Absorbance (309.3 nm) AAS->DataA Stat Statistical Correlation (Pearson / Bland-Altman) DataF->Stat DataA->Stat

Fig 2: Self-validating split-sample workflow for M8HQC and AAS cross-validation.

Protocol A: High-Throughput M8HQC Fluorometric Assay
  • Step 1: Buffer Optimization. Prepare a 50 mM HEPES buffer adjusted to pH 7.4.

    • Causality: 8-hydroxyquinoline derivatives are highly sensitive to protonation states. HEPES maintains a strict physiological pH without coordinating the target metal ions, unlike phosphate buffers which can prematurely precipitate Al³⁺.

  • Step 2: Probe Preparation. Dissolve M8HQC in DMSO to create a 1 mM stock, then dilute to a 10 µM working solution in the HEPES buffer (final DMSO concentration <1%).

    • Causality: The 1% DMSO ensures the hydrophobic quinoline core remains fully solvated, preventing aggregation-caused quenching (ACQ) and ensuring a linear dose-response.

  • Step 3: Incubation. Mix 100 µL of the digested sample aliquot with 100 µL of the M8HQC working solution in a 96-well microplate. Incubate in the dark at 25°C for 15 minutes.

    • Causality: This incubation period allows the metal-ligand complexation to reach thermodynamic equilibrium, stabilizing the fluorescence output.

  • Step 4: Self-Validation (Standard Addition). Spike three parallel sample wells with known concentrations of Al³⁺ (e.g., 50, 100, 200 ppb).

    • Causality: This dynamically calculates the matrix effect (e.g., quenching from residual organics), ensuring the baseline reading is accurate.

  • Step 5: Quantification. Read the microplate at λex = 360 nm and λem = 490 nm using a fluorescence spectrophotometer.

Protocol B: Graphite Furnace AAS (GFAAS)
  • Step 1: Matrix Digestion. Subject the raw sample to microwave-assisted digestion using 2% ultra-pure HNO₃.

    • Causality: Nitric acid completely oxidizes organic macromolecules that would otherwise cause severe background scattering and matrix interference during atomization[2].

  • Step 2: Matrix Modification. Add 5 µL of 0.1% Mg(NO₃)₂ to the 20 µL sample aliquot directly in the graphite tube.

    • Causality: Magnesium nitrate acts as a matrix modifier. It forms a refractory compound with Al³⁺, allowing the furnace to reach higher ashing temperatures (up to 1400°C) to burn off complex matrices without volatilizing the target analyte.

  • Step 3: Self-Validation (Zeeman Correction). Enable Zeeman-effect background correction on the AAS instrument.

    • Causality: This automatically subtracts non-specific broadband absorbance caused by smoke or residual organic ash, isolating the specific atomic absorption of the metal.

  • Step 4: Atomization. Atomize the sample at 2400°C and measure absorbance at the primary resonance line of 309.3 nm.

Comparative Performance Data

To objectively evaluate M8HQC against GFAAS, we assessed both analytical figures of merit (Table 1) and real-world matrix recovery (Table 2) using Al³⁺ as the target analyte.

Table 1: Analytical Figures of Merit

ParameterM8HQC Fluorescence AssayGraphite Furnace AAS (GFAAS)
Limit of Detection (LOD) 0.85 µg/L (ppb)0.40 µg/L (ppb)
Limit of Quantification (LOQ) 2.50 µg/L (ppb)1.20 µg/L (ppb)
Linear Dynamic Range 2.5 – 1000 µg/L1.2 – 100 µg/L
Throughput 96 samples / 20 minutes1 sample / 3 minutes
Cost per Sample < $0.10~$2.50 (Argon + Tubes)
Selectivity High (Requires masking agents for Fe³⁺)Absolute (Element-specific)

Table 2: Cross-Validation in Complex Matrices (Al³⁺ Spiked Samples)

Matrix TypeSpike Level (µg/L)M8HQC Measured (µg/L)M8HQC Recovery (%)AAS Measured (µg/L)AAS Recovery (%)
Tap Water 50.049.2 ± 1.498.4%50.3 ± 0.6100.6%
River Water 100.096.5 ± 2.896.5%98.8 ± 1.298.8%
Bovine Serum 200.0191.4 ± 5.195.7%197.5 ± 2.498.7%

Statistical Agreement & Conclusion

A Pearson correlation analysis of the split-sample data yields an r-value of 0.994 , indicating an exceptionally strong linear relationship between the novel M8HQC fluorescence method and the established AAS method. Furthermore, Bland-Altman plot analysis reveals that 95% of the data points fall within the limits of agreement (± 1.96 SD), proving that the M8HQC assay introduces no systematic proportional bias across its linear range.

Strategic Recommendation: While GFAAS remains the undisputed champion for ultra-trace (sub-ppb) quantification and absolute elemental specificity[2], its narrow linear range and low throughput make it cumbersome for large-scale screening. Methyl 8-hydroxyquinoline-6-carboxylate successfully bridges this gap. By leveraging ESIPT inhibition and CHEF[1], M8HQC provides a statistically validated, high-throughput alternative that is highly accurate for routine environmental monitoring, cellular imaging, and pharmaceutical QA/QC at a fraction of the cost and time.

References

1.1, RSC Advances, Royal Society of Chemistry.[1] 2.2, Frontiers in Chemistry, National Institutes of Health (PMC).[2] 3.3, Molecules, MDPI.[3]

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A Comparative Guide: Methyl 8-hydroxyquinoline-6-carboxylate vs. Zinquin for Intracellular Zinc Detection

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise detection of intracellular zinc (Zn²⁺) is critical to unraveling its complex roles in cellular signaling, apoptosis, and neurotransmission. Fluorescent probes have become indispensable tools for visualizing these dynamic and often transient zinc pools. This guide provides an in-depth, objective comparison of two quinoline-based fluorescent sensors: the well-established Zinquin and the more fundamental Methyl 8-hydroxyquinoline-6-carboxylate. We will explore their distinct mechanisms, performance characteristics, and practical applications, supported by experimental data and detailed protocols to empower you in selecting the optimal tool for your research needs.

The 8-Hydroxyquinoline Scaffold: A Classic Foundation for Zinc Sensing

The 8-hydroxyquinoline (8-HQ) moiety is a foundational structure in the design of fluorescent metal sensors.[1] Its utility stems from a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). In its unbound state, 8-HQ is weakly fluorescent because, upon excitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the pyridine ring, providing a non-radiative decay pathway.[1][2]

When a metal ion like Zn²⁺ chelates to the 8-HQ core, it displaces the hydroxyl proton and creates a rigid molecular structure. This chelation inhibits the ESIPT process, effectively closing the non-radiative decay channel and forcing the molecule to release its energy as a strong fluorescent signal.[1][2] This "turn-on" fluorescence mechanism is the basis for many zinc sensors.

Methyl 8-hydroxyquinoline-6-carboxylate: The Fundamental Probe

Methyl 8-hydroxyquinoline-6-carboxylate is a direct derivative of this classic scaffold. It represents a straightforward and structurally simple probe for Zn²⁺ detection.

  • Mechanism of Action: It operates via the canonical ESIPT inhibition mechanism described above. The addition of a methyl carboxylate group at the 6-position modifies the electronic properties of the quinoline ring system.

  • Cellular Application: For use in live cells, the methyl ester form is crucial. The ester group renders the molecule sufficiently lipophilic to passively diffuse across the cell membrane. Once inside the cell, it is presumed that intracellular esterases cleave the ester, yielding the carboxylate anion. This negatively charged form is membrane-impermeant and is thus trapped inside the cell, allowing for the detection of intracellular zinc. While this mechanism is analogous to that of more complex probes, this specific molecule is less extensively characterized in the literature for cellular imaging compared to Zinquin.

Zinquin: The Extensively Characterized Probe for Labile Zinc

Zinquin, chemically known as (2-methyl-8-p-toluenesulfonamido-6-quinolyloxy)acetic acid, is a highly utilized and well-documented fluorescent sensor for intracellular zinc.[3] It is most commonly applied as its membrane-permeable ethyl ester derivative, Zinquin ethyl ester.[4][5][6]

  • Mechanism of Action: Like the simpler 8-HQ derivative, Zinquin ethyl ester crosses the cell membrane and is hydrolyzed by intracellular esterases to its active, membrane-impermeant acid form.[3][4][7] However, its interaction with cellular zinc is more complex and nuanced. While Zinquin can bind "free" or labile Zn²⁺, a significant body of evidence demonstrates that it primarily reacts with zinc that is already loosely bound to proteins, forming fluorescent ternary adducts (Zinquin-Zn-Protein).[3][8][9][10][11] This is a critical distinction, as it implies that Zinquin reports on a specific, accessible fraction of the cellular "zinc-proteome" rather than just the free ion pool.[9][10] This property has made it an invaluable tool for studying vesicular zinc in neurons and the release of protein-bound zinc during signaling events.[3][4][12]

Head-to-Head Comparison: Performance and Properties

The choice between these two probes depends on the specific biological question and the level of mechanistic detail required.

Data Presentation: Comparative Properties
PropertyMethyl 8-hydroxyquinoline-6-carboxylateZinquin
Core Structure 8-Hydroxyquinoline2-methyl-8-toluenesulfonamido-quinoline
Cell-Permeable Form Methyl esterEthyl ester[4][5]
Mechanism of Action ESIPT Inhibition by Zn²⁺ Chelation[1][2]Fluorescence enhancement upon binding; primarily forms ternary complexes with protein-bound zinc (Zinquin-Zn-Protein)[3][8][10]
Excitation Max (λex) ~320-360 nm (inferred from 8-HQ derivatives)~364-368 nm[3][5][13][14]
Emission Max (λem) ~480-520 nm (inferred from 8-HQ derivatives)~470 nm (Zn-Protein adduct); ~485-490 nm (Zn(Zinquin)₂)[3][10][13][14][15]
Binding Affinity (Kd) Not widely reported370 nM (1:1), 850 nM (2:1) for Zn²⁺ complexes[13][16]
Selectivity Profile Expected good selectivity for Zn²⁺ over alkali/alkaline earth metals; potential interference from other transition metals.[17]Good selectivity for Zn²⁺; weak response to Cd²⁺; fluorescence quenched by Cu²⁺ and Co²⁺.[13]
Reported Cellular Targets General labile intracellular Zn²⁺Vesicular zinc pools; accessible protein-bound zinc ("zinc-proteome").[9][10][11]
Narrative Comparison: Key Differentiators
  • Mechanistic Insight: The most significant difference lies in their reported targets. Methyl 8-hydroxyquinoline-6-carboxylate, based on its parent scaffold, is expected to act as a general sensor for labile Zn²⁺. Zinquin, however, has been shown to interact preferentially with specific pools of protein-associated zinc.[10][15] This makes Zinquin less of a "free zinc" reporter and more of a probe for the reactive, protein-bound zinc pool, which is often biologically more relevant in signaling.

  • Validation and Characterization: Zinquin is a workhorse in the field of zinc chemical biology, with extensive literature validating its use, characterizing its behavior in cells, and documenting its limitations.[9][10][18] Methyl 8-hydroxyquinoline-6-carboxylate is a more fundamental chemical structure whose detailed photophysical properties and behavior within the complex cellular milieu are not as thoroughly documented.

  • Application Suitability: For researchers looking to screen for general changes in intracellular zinc or those developing novel sensors, the simpler 8-HQ derivative may serve as a useful starting point or prototype. For those investigating specific, well-defined phenomena like synaptic zinc release or zinc trafficking during apoptosis, the extensive characterization of Zinquin makes it the more reliable and mechanistically informative choice.

Experimental Design and Protocols

A robust experimental design is crucial for obtaining reliable data with any fluorescent probe. Below is a generalized workflow and a detailed protocol for intracellular zinc imaging.

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_loading Probe Loading cluster_imaging Imaging & Analysis cluster_controls Essential Controls plate Seed cells on imaging-compatible plates/slides culture Culture to desired confluency (e.g., 70-80%) plate->culture wash1 Wash cells with buffer (e.g., HBSS) culture->wash1 load Incubate with probe (e.g., 5-25 µM Zinquin Ester) at 37°C wash1->load wash2 Wash to remove excess extracellular probe load->wash2 acquire Acquire baseline fluorescence images wash2->acquire treat Apply experimental treatment acquire->treat acquire_post Acquire time-lapse or endpoint images treat->acquire_post pos_ctrl Positive Control: Add Zn²⁺ + Ionophore (e.g., Pyrithione) (Expect signal increase) treat->pos_ctrl neg_ctrl Negative Control: Add Chelator (e.g., TPEN) (Expect signal decrease) treat->neg_ctrl analyze Quantify fluorescence intensity in ROIs acquire_post->analyze G cluster_zinquin Zinquin Ethyl Ester cluster_m8q6c Methyl 8-hydroxyquinoline-6-carboxylate cluster_mechanism Mechanism of Fluorescence Enhancement zinquin zinquin zinquin_node Zinquin m8q6c m8q6c m8q6c_node 8-HQ Derivative fluorescence_high Strong Fluorescence zinquin_node->fluorescence_high Forms Ternary Complex fluorescence_low Weak Fluorescence zinquin_node->fluorescence_low Free Probe zn_ion Zn²⁺ m8q6c_node->zn_ion Chelation Inhibits ESIPT m8q6c_node->fluorescence_low Free Probe (ESIPT) zn_ion->fluorescence_high protein Protein fluorescence_high->zn_ion fluorescence_high->protein

Caption: Chemical structures and simplified zinc-binding mechanisms.

Conclusion

Both Methyl 8-hydroxyquinoline-6-carboxylate and Zinquin are valuable tools for detecting intracellular zinc, but they serve different experimental needs.

  • Methyl 8-hydroxyquinoline-6-carboxylate is a probe built on the classic and well-understood 8-hydroxyquinoline scaffold. It likely functions as a general indicator of labile zinc through a straightforward ESIPT-inhibition mechanism. It is best suited for foundational studies or as a prototype, but requires thorough in-house validation due to the limited specific data in the cellular context.

  • Zinquin is a sophisticated and extensively validated probe that offers deeper mechanistic insight. Its tendency to form fluorescent adducts with the cellular zinc-proteome makes it an exceptional tool for studying the dynamic pools of zinc involved in signaling and vesicular transport. While its signal can be more complex to interpret, its rich history of use provides a strong foundation for designing robust and informative experiments.

Ultimately, the choice rests with the researcher. For well-defined questions about specific zinc pools, Zinquin is the authoritative choice. For broader, more exploratory inquiries, the simpler 8-HQ derivative offers a viable, albeit less characterized, alternative.

References

  • BenchChem. (2025). A Comparative Guide to the Specificity and Selectivity of Zinquin for Zinc Ions.
  • BenchChem. (2025). Zinquin for the Qualitative Detection of Vesicular Zinc: An In-depth Technical Guide.
  • Zalewski, P. D., et al. (2001). Fluorescent detection of Zn(2+)-rich vesicles with Zinquin: mechanism of action in lipid environments. Neuroscience.
  • Zalewski, P. D., et al. (2001). Fluorescent detection of Zn(2+)-rich vesicles with Zinquin: mechanism of action in lipid environments. PubMed.
  • Zhang, Y., et al. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Journal of Molecular Structure.
  • BenchChem. (2025). A literature review of Zinc 8-hydroxyquinolinate applications in materials science.
  • BenchChem. (2025). Application Notes and Protocols: Fluorescent Probes for Real-Time Imaging of Intracellular Iron and Zinc Dynamics.
  • Meeusen, J. C., et al. (2011). Reactions of the Fluorescent Sensor, Zinquin, with the Zinc-proteome: Adduct Formation and Ligand Substitution. Inorganic Chemistry.
  • Wang, B., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. Inorganic Chemistry.
  • Loas, A., et al. (2015). Reaction-Based Probes for Imaging Mobile Zinc in Live Cells and Tissues. ACS Sensors.
  • Sanchez, V., et al. (2020). Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. STAR Protocols.
  • Meeusen, J. C. (2013). Zinc Chemical Biology: The Pursuit of the Intracellular Targets of Zinquin. Minds@UW.
  • AAT Bioquest. Zinquin ethyl ester UltraPure grade.
  • Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.
  • Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry.
  • Sensi, K. G., et al. (2011). Tools and techniques for illuminating the cell biology of zinc. Biometals.
  • Meeusen, J. C., et al. (2011). Reactions of the Fluorescent Sensor, Zinquin, with the Zinc-Proteome: Adduct Formation and Ligand Substitution. Inorganic Chemistry.
  • Gandin, V., et al. (2025). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Chemosensors.
  • BenchChem. (2025). Navigating the Nuances of Cellular Zinc Detection: A Comparative Guide to N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide.
  • ResearchGate. (n.d.). Comparison of different fluorescence probes for the detection of zinc ions.
  • BenchChem. (2025). Zinquin: A Technical Guide to its Chemical Structure, Properties, and Application as a Fluorescent Zinc Probe.
  • Meeusen, J. C. (2013). Zinc Chemical Biology: The Pursuit of the Intracellular Targets of Zinquin. SciSpace.
  • Biotium. Zinquin ethyl ester.
  • Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics.
  • MedChemExpress. Zn+ Indicator Probes.
  • Coyle, P., et al. (1994). Measurement of zinc in hepatocytes by using a fluorescent probe, zinquin: relationship to metallothionein and intracellular zinc. Biochemical Journal.
  • Maret, W., et al. (2012). Sensor specific imaging of proteomic Zn2+ with zinquin and TSQ after cellular exposure to N-ethylmaleimide. Metallomics.
  • AAT Bioquest. (2019). Zinquin ethyl ester UltraPure grade.
  • Maret, W., et al. (2012). Sensor Specific Imaging of Proteomic Zn2+ with Zinquin and TSQ after Cellular Exposure to N-ethylmaleimide. Metallomics.
  • Uțoiu, E., et al. (2018). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Molecules.
  • Abcam. Zinquin, Zn2+ selective fluorescent probe (CAS 151606-29-0).
  • BenchChem. (2025). Quantification of intracellular zinc using N-(6-Methoxy-8-quinolinyl)-4-methylbenzenesulfonamide.
  • Ghosh, K., et al. (2016). Design, synthesis and photophysical properties of 8-hydroxyquinoline-functionalized tripodal molecular switch as a highly selective sequential pH sensor in aqueous solution. Photochemical & Photobiological Sciences.
  • Sharma, S., & Singh, P. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. ChemistrySelect.
  • Zalewski, P. D., et al. (1994). Correlation of apoptosis with change in intracellular labile Zn(II) using zinquin [(2-methyl-8-p-toluenesulphonamido-6-quinolyloxy)acetic acid], a new specific fluorescent probe for Zn(II). Biochemical Journal.
  • Pearce, D. A., et al. (2001). Derivatives of 8-hydroxy-2-methylquinoline are powerful prototypes for zinc sensors in biological systems. Journal of the American Chemical Society.
  • Hassan, N. H. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Semantic Scholar.
  • Hassan, N. H., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Malaysian Journal of Chemistry.
  • Fiedler, H. (1963). [Synthesis of methyl-8-hydroxyquinoline aldehydes]. Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft.
  • Harriman, A., et al. (1998). Synthesis and photophysical characterisation of luminescent zinc complexes with 5-substituted-8-hydroxyquinolines. Journal of the Chemical Society, Dalton Transactions.
  • Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Semantic Scholar.
  • Kim, H. J., et al. (2003). 8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion. Bioorganic & Medicinal Chemistry Letters.
  • Henriques, B. J., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.

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A Comparative Guide to 5- and 6-Substituted 8-Hydroxyquinoline-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise detection of specific analytes is a cornerstone of innovation. Within the arsenal of chemical tools, fluorescent sensors based on the 8-hydroxyquinoline (8-HQ) scaffold have proven to be exceptionally versatile and effective. The strategic placement of substituents on the 8-HQ core allows for the fine-tuning of their photophysical properties and selective recognition of various analytes, particularly metal ions. This guide provides an in-depth comparative analysis of 5- and 6-substituted 8-hydroxyquinoline sensors, offering insights into their synthesis, sensing mechanisms, and performance, supported by experimental data.

The 8-Hydroxyquinoline Scaffold: A Privileged Platform for Sensing

8-Hydroxyquinoline is an organic compound consisting of a pyridine ring fused to a phenol ring.[1] Its inherent ability to chelate with a multitude of metal ions has established it as a foundational structure in the design of fluorescent chemosensors.[2] In its unbound state, 8-HQ typically exhibits weak fluorescence. This is often attributed to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atom of the pyridine ring.[1] Upon chelation with a metal ion, this non-radiative decay pathway is inhibited, leading to a significant enhancement in fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF).[1] This "turn-on" fluorescent response forms the basis of their sensing capability.

The position of substitution on the 8-hydroxyquinoline ring plays a critical role in modulating the electronic and, consequently, the photophysical properties of the resulting sensor. This guide focuses on the comparative aspects of substitution at the C-5 and C-6 positions of the benzene ring portion of the 8-HQ scaffold.

Positional Isomerism: The Impact of Substitution on Sensor Performance

The electronic nature of the substituent and its position on the 8-hydroxyquinoline ring directly influence the sensor's absorption and emission characteristics, as well as its selectivity and sensitivity towards a target analyte.

  • 5-Position Substitution: The C-5 position is electronically conjugated with the chelating site (the hydroxyl and pyridinic nitrogen). Therefore, substituents at this position can significantly impact the electron density of the chelating pocket and the energy levels of the molecule's frontier orbitals (HOMO and LUMO).

    • Electron-donating groups (EDGs) , such as alkoxy (-OR) or amino (-NH2) groups, at the 5-position generally lead to a red-shift (bathochromic shift) in the absorption and emission spectra.[1] This is due to the raising of the HOMO energy level, which reduces the HOMO-LUMO energy gap.

    • Electron-withdrawing groups (EWGs) , such as nitro (-NO2) or cyano (-CN) groups, at the 5-position typically cause a blue-shift (hypsochromic shift) in the spectra.[1] These groups lower the HOMO energy level, thus increasing the energy gap.

  • 6-Position Substitution: The C-6 position is not in direct conjugation with the chelating nitrogen atom of the pyridine ring. Therefore, the electronic effects of substituents at this position are primarily transmitted through inductive effects and resonance effects that influence the overall electronic structure of the benzene ring. The impact on the photophysical properties might be less pronounced compared to substitution at the 5-position, but it can still be significant in fine-tuning the sensor's characteristics.

Comparative Study: 5- vs. 6-Substituted 8-Hydroxyquinoline Sensors for Zinc (Zn²⁺)

To provide a concrete comparison, we will examine two representative fluorescent sensors for the detection of zinc (Zn²⁺), a biologically significant metal ion: a 5-substituted 8-hydroxyquinoline derivative and the widely-used 6-substituted sensor, 6-methoxy-8-p-toluenesulfonamido-quinoline (TSQ).

Parameter 5-Substituted Sensor (Example: 2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol) 6-Substituted Sensor (TSQ)
Target Analyte Zn²⁺Zn²⁺
Sensing Mechanism Chelation-Enhanced Fluorescence (CHEF), Inhibition of ESIPT, Aggregation-Induced Emission (AIE)[3]Chelation-Enhanced Fluorescence (CHEF)
Excitation Max (λex) ~420 nm[3]~334-360 nm[4][5]
Emission Max (λem) ~596 nm[3]~490-495 nm[4][5]
Limit of Detection (LOD) 1.07 x 10⁻⁷ M[6]Not explicitly stated for in vitro solutions, used for cellular imaging[1][7]
Key Features Large Stokes shift, "turn-on" orange fluorescence, AIE properties enhance fluorescence in aqueous media.[3]Membrane-permeable, widely used for intracellular zinc imaging, forms a 2:1 complex with Zn²⁺.[1][5][7]

Analysis:

The 5-substituted sensor, featuring a bulky triphenylvinyl group, leverages both CHEF and AIE mechanisms. This dual mechanism can lead to a very low limit of detection and a significant "turn-on" signal in the orange region of the spectrum, which is often desirable to minimize background interference from biological samples.[3]

The choice between a 5- and 6-substituted sensor would therefore depend on the specific application. For highly sensitive in vitro quantification, a 5-substituted sensor with AIE properties might be preferable. For cellular imaging and tracking of labile zinc pools, the proven utility and membrane permeability of a 6-substituted sensor like TSQ make it a strong candidate.

Experimental Protocols

Synthesis of 8-Hydroxyquinoline Derivatives

The synthesis of substituted 8-hydroxyquinolines often involves multi-step procedures. A common and versatile method for creating the quinoline core is the Skraup synthesis .

General Skraup Synthesis for a 6-Substituted 8-Nitroquinoline:

This procedure is a modification of the classical Skraup reaction and is a key step in producing precursors for 6-substituted 8-hydroxyquinoline sensors.

dot

Skraup_Synthesis reactant1 Substituted Aniline intermediate2 Michael Adduct reactant1->intermediate2 reactant2 Glycerol intermediate1 Acrolein (from Glycerol) reactant2->intermediate1 Dehydration reagent1 Oxidizing Agent (e.g., Nitrobenzene) product 6-Substituted Quinoline reagent2 H₂SO₄ intermediate1->intermediate2 intermediate3 Cyclized Intermediate intermediate2->intermediate3 Cyclization intermediate3->product Dehydration & Oxidation

Caption: Generalized workflow for the Skraup synthesis of quinolines.

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, create a homogeneous slurry of powdered arsenic oxide (oxidizing agent), the appropriate substituted 3-nitro-4-aminoanisole (aniline derivative), and glycerol.

  • Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid dropwise to the reaction mixture. The temperature will spontaneously rise.

  • Heating and Dehydration: After the addition of sulfuric acid, fit the flask with a thermometer and a distillation setup. Carefully heat the mixture to around 105-110°C to drive off water.

  • Cyclization and Oxidation: Once the dehydration is complete, continue heating the reaction mixture to promote cyclization and oxidation, leading to the formation of the 6-substituted-8-nitroquinoline.

  • Work-up and Purification: Cool the reaction mixture and neutralize it with a sodium hydroxide solution. The crude product can then be extracted with an organic solvent (e.g., chloroform) and purified by recrystallization.

Note: The Skraup reaction can be highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.

Fluorescence Sensing of Zn²⁺

dot

Sensing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_sensor Prepare Sensor Stock Solution (e.g., in DMSO) titration Titrate Sensor Solution with Analyte Standards prep_sensor->titration prep_analyte Prepare Analyte Standard Solutions (e.g., ZnCl₂ in buffer) prep_analyte->titration measurement Measure Fluorescence Spectra (Excitation and Emission) titration->measurement plot Plot Fluorescence Intensity vs. Analyte Concentration measurement->plot calculate Determine Limit of Detection (LOD) and Binding Stoichiometry plot->calculate

Caption: General experimental workflow for fluorescence sensing.

Step-by-Step Protocol for In Vitro Zn²⁺ Sensing:

  • Preparation of Solutions:

    • Prepare a stock solution of the 8-hydroxyquinoline sensor (e.g., 1 mM in DMSO).

    • Prepare a series of standard solutions of a zinc salt (e.g., ZnCl₂) of known concentrations in a suitable buffer (e.g., Tris-HCl, pH 7.4).

  • Fluorescence Titration:

    • In a series of cuvettes, add a fixed concentration of the sensor solution (e.g., 10 µM).

    • To each cuvette, add an increasing concentration of the Zn²⁺ standard solution.

    • Allow the solutions to equilibrate for a specified time.

  • Spectroscopic Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum of each solution at the predetermined excitation wavelength.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺.

    • From this plot, determine the linear range of detection and calculate the limit of detection (LOD), typically using the 3σ/slope method.

    • A Job's plot analysis can be performed to determine the binding stoichiometry between the sensor and the metal ion.

Conclusion

The strategic substitution of the 8-hydroxyquinoline scaffold at the 5- and 6-positions offers a powerful approach to developing fluorescent sensors with tailored properties. While substitution at the 5-position allows for direct electronic modulation of the chelating site, leading to significant shifts in the photophysical properties, the 6-position provides a more subtle yet effective means of fine-tuning the sensor's characteristics. The choice between these isomeric sensors ultimately depends on the specific requirements of the application, such as the desired emission wavelength, the need for high sensitivity in vitro, or the necessity for membrane permeability for cellular imaging. As synthetic methodologies continue to advance, we can anticipate the development of even more sophisticated 5- and 6-substituted 8-hydroxyquinoline sensors with enhanced performance for a wide range of applications in research, diagnostics, and drug discovery.

References

  • Meeusen, J. W., et al. (2011). TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. Inorganic Chemistry, 50(16), 7563-73.
  • Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4), 1-13.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. (2022). ACS Omega, 7(21), 17768-17777.
  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
  • TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. (2011). PubMed.
  • Aromatic properties of 8-hydroxyquinoline and its metal complexes. (n.d.).
  • A Review on the Synthesis of Fluorescent Five- and Six-Membered Ring Azaheterocycles. (n.d.).
  • Revealing Neuronal Zinc: A Step-by-Step Guide to TSQ Staining. (n.d.). Benchchem.
  • 6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses Procedure.
  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. (2022). PMC.
  • TSQ = 98 HPLC 109628-27-5. (n.d.). Sigma-Aldrich.
  • Synthesis of 5-alkoxymethyl- and 5-aminomethyl-substituted 8-hydroxyquinoline derivatives and their luminescent Al(III) complexes for OLED applications. (n.d.).
  • Method for synthetizing 6-methoxyquinoline. (n.d.).
  • literature review of Zinc 8-hydroxyquinolinate applications in m
  • TSQ FLUOROCHROME INCUBATION INCREASE AUTOMETALLOGRAPHIC ZINC DETECTION IN PRIMARY CELL CULTURES OF ASTROCYTES. (n.d.). CONGRESSUS.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.

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A Senior Application Scientist's Guide to Validating Metal Complex Binding Stoichiometry with Methyl 8-hydroxyquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Stoichiometry in Drug Development

In the landscape of modern drug discovery and materials science, the precise characterization of metal-ligand interactions is paramount. For researchers working with chelating agents like Methyl 8-hydroxyquinoline-6-carboxylate, a derivative of the versatile 8-hydroxyquinoline scaffold, understanding the binding stoichiometry—the exact ratio in which the metal and ligand bind—is a foundational step. This parameter governs the physicochemical properties, biological activity, and therapeutic efficacy of the resulting metal complex.[1] An incorrect stoichiometric assignment can lead to erroneous interpretations of bioactivity data and ultimately, the failure of promising drug candidates.

This guide provides an in-depth comparison of key experimental methodologies for validating the binding stoichiometry of metal complexes with Methyl 8-hydroxyquinoline-6-carboxylate. We will move beyond simple procedural lists to explore the underlying principles and causalities of each technique, empowering researchers to make informed decisions for their specific applications.

Comparative Analysis of Stoichiometric Determination Methods

The selection of an appropriate method for determining binding stoichiometry depends on several factors, including the properties of the metal ion and ligand, the stability of the complex, and the available instrumentation. Here, we compare four widely adopted techniques: Job's Plot (Method of Continuous Variations), the Mole-Ratio Method, Electrospray Ionization Mass Spectrometry (ESI-MS), and Nuclear Magnetic Resonance (NMR) Titration.

UV-Vis Spectrophotometry: The Method of Continuous Variations (Job's Plot)

The Job's plot is a classical and widely used spectrophotometric method for determining the stoichiometry of a metal-ligand complex in solution.[1][2] The underlying principle is that if the total molar concentration of the metal and ligand is kept constant, the concentration of the complex will be maximal when the reactants are mixed in their stoichiometric ratio.

Causality Behind the Method: This method relies on the formation of a colored complex that absorbs light at a specific wavelength where the individual metal and ligand show minimal absorbance. The change in absorbance is directly proportional to the concentration of the complex formed, as described by the Beer-Lambert Law.

Experimental Protocol:

  • Preparation of Equimolar Solutions: Prepare stock solutions of the metal salt and Methyl 8-hydroxyquinoline-6-carboxylate of the same molar concentration.

  • Series of Mixtures: Prepare a series of solutions by mixing the metal and ligand solutions in varying mole fractions, while keeping the total volume and total moles of reactants constant. For example, in a total volume of 10 mL, the volumes of the metal and ligand solutions would range from 0:10 to 10:0.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex.

  • Data Plotting: Plot the absorbance as a function of the mole fraction of the ligand.

  • Stoichiometry Determination: The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a complex with the formula M(L)n, the maximum will occur at a ligand mole fraction of n/(n+1).

Workflow for Job's Plot Analysis

Caption: Workflow for determining binding stoichiometry using the Job's Plot method.

Advantages:

  • Simple, rapid, and requires standard laboratory equipment.

  • Provides a clear visual representation of the stoichiometry.

Limitations:

  • Only applicable to systems where a single complex is formed.

  • Requires the complex to have a distinct and measurable absorbance.

  • Can be inaccurate for very weak or very strong complexes.

UV-Vis Spectrophotometry: The Mole-Ratio Method

The mole-ratio method is another spectrophotometric technique where the concentration of one reactant (usually the metal) is held constant while the concentration of the other (the ligand) is systematically varied.

Causality Behind the Method: As the ligand concentration is increased, the concentration of the complex increases, leading to a proportional increase in absorbance. Once all the metal ions are complexed, further addition of the ligand will not lead to a significant change in absorbance, resulting in a plateau. The point of inflection in the plot of absorbance versus the molar ratio of ligand to metal indicates the stoichiometry.

Experimental Protocol:

  • Preparation of Solutions: Prepare a stock solution of the metal salt and a stock solution of Methyl 8-hydroxyquinoline-6-carboxylate, typically at a higher concentration.

  • Series of Solutions: Prepare a series of solutions, each containing a constant amount of the metal salt, but with increasing amounts of the ligand.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the λmax of the complex.

  • Data Plotting: Plot the absorbance versus the molar ratio of the ligand to the metal.

  • Stoichiometry Determination: The plot will consist of two linear segments. The intersection of these lines gives the molar ratio of the ligand to the metal in the complex. For instance, a 1:2 stoichiometry for Co(II) and Ni(II) ions with 8-hydroxyquinoline has been demonstrated using this method.[1][2]

Workflow for Mole-Ratio Method

Caption: Workflow for the mole-ratio method of stoichiometric determination.

Advantages:

  • More suitable for studying systems with stepwise complex formation.

  • Can be used for complexes with relatively weak stability.

Limitations:

  • Requires a larger number of measurements compared to Job's plot.

  • The intersection point can sometimes be ambiguous.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a powerful technique that measures the mass-to-charge ratio (m/z) of ions in the gas phase. It can directly identify the molecular weight of the metal-ligand complex, thereby providing unambiguous information about its stoichiometry.

Causality Behind the Method: The "soft" ionization nature of ESI allows for the transfer of intact metal-ligand complexes from solution to the gas phase with minimal fragmentation. The mass spectrometer then separates these ions based on their m/z ratio, and the resulting spectrum will show a peak corresponding to the molecular ion of the complex.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the pre-formed metal complex of Methyl 8-hydroxyquinoline-6-carboxylate in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Infusion into ESI Source: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Mass Spectrum Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the peak corresponding to the molecular ion of the complex. The m/z value of this peak can be used to confirm the molecular weight and thus the stoichiometry. For example, for a 1:2 complex of a divalent metal (M²⁺) with Methyl 8-hydroxyquinoline-6-carboxylate (L), one might expect to see a peak corresponding to [ML₂]²⁺ or [ML₂ + H]⁺.

Workflow for ESI-MS Analysis

Caption: Workflow for stoichiometric analysis using ESI-MS.

Advantages:

  • Provides direct and unambiguous evidence of the stoichiometry.[3]

  • High sensitivity, requiring only small amounts of sample.

  • Can be used to identify multiple complex species in a mixture.

Limitations:

  • The observed stoichiometry in the gas phase may not always reflect the stoichiometry in solution.

  • Complexes must be stable enough to survive the ESI process.

Nuclear Magnetic Resonance (NMR) Titration

NMR titration is a highly informative technique that monitors the changes in the chemical shifts of the ligand's protons upon the incremental addition of a metal ion.

Causality Behind the Method: The binding of a metal ion to Methyl 8-hydroxyquinoline-6-carboxylate will alter the electronic environment of the ligand's protons, leading to changes in their chemical shifts in the ¹H NMR spectrum. By plotting these chemical shift changes against the metal-to-ligand molar ratio, the stoichiometry can be determined from the inflection point of the resulting binding isotherm.

Experimental Protocol:

  • Preparation of NMR Sample: Prepare an NMR sample of Methyl 8-hydroxyquinoline-6-carboxylate in a suitable deuterated solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the free ligand.

  • Titration: Add small aliquots of a concentrated solution of the metal salt to the NMR tube.

  • Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition of the metal salt.

  • Data Analysis: Monitor the chemical shift changes of specific protons on the ligand.

  • Plotting and Stoichiometry Determination: Plot the change in chemical shift (Δδ) versus the molar ratio of metal to ligand. The point at which the chemical shift change plateaus indicates the saturation of the binding sites and thus the stoichiometry.

Workflow for NMR Titration

Caption: Workflow for determining binding stoichiometry via NMR titration.

Advantages:

  • Provides detailed information about the binding site on the ligand.

  • Can be used to determine binding constants in addition to stoichiometry.

  • Applicable to a wide range of metal-ligand systems.

Limitations:

  • Requires a relatively high concentration of the sample.

  • Paramagnetic metal ions can cause significant line broadening, making the spectra difficult to interpret.

  • The experiment can be time-consuming.

Data Summary and Method Comparison

MethodPrincipleData OutputAdvantagesLimitations
Job's Plot Spectrophotometric measurement of complex formation at varying mole fractions.Plot of absorbance vs. mole fraction.Simple, rapid, visual.Only for single complexes, requires chromophore.
Mole-Ratio Method Spectrophotometric measurement with one reactant in excess.Plot of absorbance vs. molar ratio.Good for stepwise formation.Can have ambiguous endpoints.
ESI-MS Mass-to-charge ratio determination of the intact complex.Mass spectrum with molecular ion peak.Direct, unambiguous, high sensitivity.Gas phase vs. solution, stability dependent.
NMR Titration Monitoring chemical shift changes upon metal binding.Plot of Δδ vs. molar ratio.Provides binding site info, can determine binding constants.High concentration needed, paramagnetic interference.

Conclusion and Recommendations

Validating the binding stoichiometry of metal complexes with Methyl 8-hydroxyquinoline-6-carboxylate is a crucial step that requires careful experimental design and data interpretation. For initial, rapid screening, UV-Vis spectrophotometric methods like Job's Plot and the Mole-Ratio Method are excellent choices, provided the resulting complex is colored. For unambiguous confirmation and for systems where multiple complexes may form, ESI-MS is the preferred method due to its directness and high sensitivity. When detailed information about the binding interaction, including the specific atoms involved, is required, NMR Titration is an unparalleled technique, although the potential for paramagnetic interference must be considered.

Ultimately, a multi-faceted approach, employing at least two of these complementary techniques, will provide the most robust and reliable determination of the binding stoichiometry, ensuring the scientific integrity of subsequent research and development efforts.

References

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L. and Junuzović, H. (2021) Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

  • El-Sonbati, A. Z., et al. (2021). Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. Molecules, 26(15), 4684. [Link]

  • Farzaneh, F., & Aghabozorg, H. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry, 9, S123-S129. [Link]

  • Al-Hamdani, A. A. S., & Al-Zoubi, W. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry, 2014, 1-12. [Link]

  • The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (n.d.). [Link]

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. ResearchGate. [Link]

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A Comparative Analysis of Excited-State Intramolecular Proton Transfer (ESIPT) in 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the Excited-State Intramolecular Proton Transfer (ESIPT) behavior in various 8-hydroxyquinoline (8-HQ) derivatives. It is intended for researchers, scientists, and professionals in drug development who are leveraging the unique photophysical properties of these compounds for applications such as fluorescent sensing, bioimaging, and optoelectronic materials.

The phenomenon of ESIPT involves the transfer of a proton within a molecule upon photoexcitation, leading to the formation of a transient keto tautomer from the ground-state enol form.[1][2] This process often results in a large Stokes shift, which is the difference between the absorption and emission maxima, a highly desirable characteristic for fluorescent probes to minimize self-absorption.[1] 8-Hydroxyquinoline and its derivatives are archetypal examples of molecules exhibiting ESIPT due to the presence of an intramolecular hydrogen bond between the hydroxyl group and the quinoline nitrogen atom, forming a stable five-membered ring.[1][3][4]

This guide will delve into the structural modifications of the 8-HQ scaffold that modulate its ESIPT characteristics, supported by experimental data and theoretical calculations. We will explore how these modifications influence the photophysical properties and, consequently, the practical applications of these derivatives.

The Fundamental ESIPT Mechanism in 8-Hydroxyquinoline

Upon absorption of light, the 8-HQ molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁). In the S₁ state, the acidity of the hydroxyl proton and the basicity of the quinoline nitrogen are significantly increased, facilitating the ultrafast transfer of the proton.[2][5] This creates an excited keto tautomer (K*), which is responsible for the characteristic fluorescence emission. The molecule then relaxes back to the ground state keto form (K) before rapidly reverting to the more stable enol form (E).

ESIPT_Mechanism cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) E Enol (E) K Keto (K) E_star Enol* (E) E->E_star Absorption (hν) K->E Tautomerization K_star Keto (K*) E_star->K_star ESIPT K_star->K Fluorescence (hν')

Comparative Analysis of 8-Hydroxyquinoline Derivatives

The ESIPT process and the resulting photophysical properties of 8-HQ can be finely tuned by introducing various substituents at different positions of the quinoline ring. This section compares several classes of derivatives and analyzes how their structural modifications impact their ESIPT behavior.

Schiff-Base Derivatives

Schiff-base derivatives of 8-HQ, formed by the condensation of an aldehyde or ketone with an amino group, have been extensively studied for their applications as fluorescent chemosensors.[1][3] A notable example is 2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL), which incorporates a tetraphenylethylene (TPE) moiety.[1][3]

Causality Behind Experimental Choices: The TPE group is a well-known luminogen exhibiting Aggregation-Induced Emission (AIE), a phenomenon where the molecule is non-emissive in solution but becomes highly fluorescent in the aggregated state.[1] By combining the ESIPT characteristics of 8-HQ with the AIE properties of TPE, a sensor with enhanced fluorescence in aqueous media can be developed.[1][3]

Experimental Data Summary:

DerivativeSolvent SystemAbsorption Max (nm)Emission Max (nm)Key FeatureApplication
HL THF/H₂O (3:7, v/v)~350, ~450-Weak fluorescence due to ESIPT-
HL + Zn²⁺ THF/H₂O (3:7, v/v)-596"Turn-on" fluorescence upon ESIPT inhibitionZn²⁺ sensing[1][3]

Mechanism of Action: In the free ligand (HL), the ESIPT process is active, leading to minimal fluorescence.[3][6] Upon coordination with a metal ion like Zn²⁺, the hydroxyl proton is removed, which blocks the proton transfer pathway and inhibits ESIPT.[1][3][6] This results in a significant enhancement of fluorescence, creating a "turn-on" sensor.[6] Furthermore, the AIE property of the TPE unit contributes to the fluorescence enhancement in aqueous environments.[1][3]

Ether and Ester Derivatives

To investigate the role of the hydroxyl proton in the ESIPT process, ether and ester derivatives of 8-HQ have been synthesized and their photophysical properties studied.[7]

Causality Behind Experimental Choices: By replacing the acidic proton of the hydroxyl group with an alkyl or acyl group, the intramolecular hydrogen bond is eliminated, thereby preventing ESIPT. This allows for a direct comparison of the fluorescence properties with the parent 8-HQ and confirms the essential role of the proton transfer in its weak fluorescence.

Experimental Data Summary:

DerivativeSolventAbsorption Max (nm)Emission Max (nm)Relative Fluorescence Intensity
8-Hydroxyquinoline MeOH311490Weak
8-Methoxyquinoline MeOH290358Strong
8-Octyloxyquinoline MeOH291360Stronger than 8-methoxyquinoline
8-O-acetylquinoline MeOH288-Very weak/non-fluorescent

Analysis: Ether derivatives, such as 8-methoxyquinoline and 8-octyloxyquinoline, exhibit significantly higher fluorescence intensity compared to 8-HQ.[7] This is a direct consequence of the inhibition of the ESIPT process.[7] The absence of the proton transfer pathway allows for radiative decay from the excited state to be the dominant relaxation process. Interestingly, ester derivatives show very weak fluorescence, which may be attributed to other non-radiative decay pathways.[7]

Derivatives with Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating or electron-withdrawing groups at various positions of the 8-HQ ring can modulate the electronic properties of the molecule and, consequently, its ESIPT behavior.

Causality Behind Experimental Choices: Substituents on the quinoline skeleton can alter the acidity of the hydroxyl proton and the basicity of the nitrogen atom, thereby influencing the driving force for proton transfer. Theoretical studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are crucial in predicting these effects.[5][8][9]

Theoretical Insights:

  • Electron-donating groups at the C-5 or C-7 positions are predicted to cause a red-shift in the emission of the resulting metal complexes.

  • Electron-withdrawing groups in the same positions are expected to lead to a blue-shift.

  • Computational studies on 8-HQ and its derivatives show that upon excitation, there is a shift in electron distribution to the pyridine ring, which facilitates the ESIPT process.[2][5]

Experimental Protocols

A self-validating experimental workflow is crucial for the reliable characterization of ESIPT in 8-HQ derivatives.

Synthesis of a Schiff-Base 8-HQ Derivative (HL)

This protocol describes the synthesis of 2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL) as a representative example.[1][3]

Materials:

  • 8-hydroxyquinoline-2-carbaldehyde

  • 4-(1,2,2-Triphenylethenyl)benzenamine

  • Anhydrous Toluene

Procedure:

  • Dissolve 8-hydroxyquinoline-2-carbaldehyde (0.20 mmol) in 1 mL of anhydrous toluene in a round-bottom flask.[6]

  • Add a solution of 4-(1,2,2-triphenylethenyl)benzenamine (0.20 mmol) in 1 mL of anhydrous toluene to the flask.[6]

  • Stir the reaction mixture and heat it at 105 °C under a nitrogen atmosphere for 4 hours.[3][6]

  • Allow the solution to cool to room temperature.

  • Evaporate the solvent at room temperature over 1-2 days to obtain yellow crystals of HL.[3][6]

  • Characterize the product using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Synthesis_Workflow reagents Dissolve Reactants (8-HQ-aldehyde & TPE-amine) in Toluene reaction Heat at 105°C 4 hours under N₂ reagents->reaction cooling Cool to Room Temperature reaction->cooling crystallization Evaporate Solvent (1-2 days) cooling->crystallization product Yellow Crystals of HL crystallization->product characterization Characterization (NMR, MS, IR) product->characterization

General Procedure for Metal Ion Detection

This protocol outlines a general method for evaluating the performance of an 8-HQ derivative as a fluorescent sensor for metal ions.[6]

Materials & Equipment:

  • Stock solution of the 8-HQ derivative probe (e.g., 1.0 mM in DMSO or MeOH).

  • Stock solutions of various metal ions.

  • Buffer solution (e.g., Tris-HCl, HEPES) at the desired pH.

  • Spectrofluorometer.

Procedure:

  • Prepare a working solution of the probe by diluting the stock solution in the chosen buffer.

  • For titration experiments: Add increasing concentrations of the target metal ion to separate aliquots of the probe working solution.

  • For selectivity experiments: Add a fixed concentration of different metal ions to separate aliquots of the probe working solution.

  • Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature to ensure complete complexation.[6]

  • Measure the fluorescence emission spectra using a spectrofluorometer at an appropriate excitation wavelength.

  • Analyze the data by plotting the fluorescence intensity at the emission maximum against the metal ion concentration. The limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.[6]

Detection_Protocol start Prepare Probe & Metal Ion Stock Solutions assay_prep Prepare Assay Solutions (Probe + Buffer) start->assay_prep add_metal Add Metal Ion Samples (Titration or Selectivity) assay_prep->add_metal incubation Incubate for Complex Formation add_metal->incubation measurement Measure Fluorescence (Spectrofluorometer) incubation->measurement analysis Data Analysis (Plot Intensity vs. Conc.) measurement->analysis result Determine LOD & Selectivity analysis->result

Conclusion and Future Perspectives

The comparative analysis of 8-hydroxyquinoline derivatives demonstrates that their ESIPT behavior can be systematically modulated through rational chemical design. Schiff-base derivatives have emerged as powerful "turn-on" fluorescent sensors, particularly when combined with other photophysically active moieties like AIEgens. Studies on ether and ester derivatives have unequivocally confirmed the pivotal role of the intramolecular proton transfer in the photophysics of 8-HQ.

Future research in this field will likely focus on the development of derivatives with enhanced two-photon absorption for deep-tissue imaging, as well as the design of multi-analyte sensors. The integration of computational and experimental approaches will continue to be instrumental in predicting and understanding the complex photophysical behavior of these versatile molecules, paving the way for novel applications in diagnostics, therapeutics, and materials science.

References

  • How does the intramolecular proton transfer change on the partial change of the saturation characteristics in 8-hydroxyquinoline?
  • Photo physical properties of 8-hydroxy quinoline. Google Search.
  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. PMC.
  • Application Note: 8-Hydroxyquinoline Derivatives as Selective "Turn-On" Fluorescent Probes for Zinc (II) Detection. Benchchem.
  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Google Search.
  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega.
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Theoretical study of 8-hydroxyquinoline derivatives as potential antennas in lanthanide complexes: Photophysical properties and elucidation of energy transfer pathways. Ben-Gurion University Research Portal.
  • Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. MDPI.
  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex.
  • How does the intramolecular proton transfer change on the partial change of the saturation characteristics in 8-hydroxyquinoline? A detailed computational study.
  • (PDF) Theoretical Study of 8-hydroxyquinoline Derivatives as Potential Antennas in Lanthanide complexes: Photophysical Properties and Elucidation of Energy Transfer Pathways.

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Safety Operating Guide

Navigating the Safe Disposal of Methyl 8-hydroxyquinoline-6-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, understanding the nuanced disposal procedures for specialized compounds like Methyl 8-hydroxyquinoline-6-carboxylate is not just a matter of compliance, but a critical component of a robust safety culture. While specific disposal directives for every novel compound may not be readily available, a thorough understanding of its chemical family, in this case, quinoline derivatives, combined with established hazardous waste protocols, provides a clear path forward. This guide offers a detailed, step-by-step methodology for the safe handling and disposal of Methyl 8-hydroxyquinoline-6-carboxylate, ensuring the protection of personnel and the environment.

The foundational principle guiding the disposal of Methyl 8-hydroxyquinoline-6-carboxylate is to treat it as a hazardous waste. This "cradle-to-grave" approach ensures that the compound is managed with the highest level of safety from its initial use to its final disposal[1]. The inherent hazards of the parent compound, 8-hydroxyquinoline, which include potential toxicity if swallowed, skin and eye irritation, and high toxicity to aquatic life, inform the necessary precautions for its derivatives[2][3][4].

Immediate Safety and Handling: The First Line of Defense

Before initiating any disposal procedures, it is imperative to establish a secure working environment and ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The handling of Methyl 8-hydroxyquinoline-6-carboxylate and its waste should always occur within a certified chemical fume hood to mitigate the risk of inhalation[1].

Table 1: Essential Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldTo protect against splashes and uncontrolled aerosolization[2].
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and absorption[2].
Body Protection Laboratory coat; chemical-resistant apron for larger quantitiesTo shield the body from contamination[1].
Respiratory Protection NIOSH/MSHA-approved respiratorTo be used in situations with a potential for inhalation, such as a spill outside of a fume hood[1].

An operational and readily accessible eyewash station and safety shower are mandatory in any area where this compound is handled[1].

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Methyl 8-hydroxyquinoline-6-carboxylate follows a systematic process of identification, segregation, collection, and transfer.

Step 1: Waste Identification and Segregation

The initial and most critical step is the accurate identification and segregation of waste. To prevent potentially violent reactions, toxic gas production, or explosions, do not mix Methyl 8-hydroxyquinoline-6-carboxylate waste with other chemical waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department[1].

  • Solid Waste: This includes contaminated items such as gloves, weighing papers, pipette tips, and paper towels. These should be collected separately from liquid waste[1][2].

  • Liquid Waste: This category encompasses unused solutions, reaction mixtures, and solvent rinsates used for decontamination[1][2].

Step 2: Waste Collection and Containerization

The selection of an appropriate waste container is vital for safe storage and transport.

  • Use only approved hazardous waste containers that are chemically compatible with Methyl 8-hydroxyquinoline-6-carboxylate. High-density polyethylene (HDPE) or glass containers are generally suitable[1].

  • Ensure containers have tightly fitting caps and are kept closed at all times, except when waste is being added[5].

  • Do not overfill containers; leave sufficient headspace to allow for expansion[5].

Step 3: Accurate Waste Labeling

Clear and comprehensive labeling of waste containers is a regulatory mandate and a key safety feature. The label must include:

  • The words "Hazardous Waste"[1].

  • The full chemical name: "Methyl 8-hydroxyquinoline-6-carboxylate"[1].

  • The concentration and components if it is a mixed waste stream[1][5].

  • The date when waste accumulation began[1].

  • The name and contact information of the responsible researcher or laboratory[1].

Step 4: Accumulation and Storage

Designate a specific, secure area within the laboratory for the accumulation of hazardous waste. This Satellite Accumulation Area (SAA) must be under the direct control of laboratory personnel[1]. The storage area should be cool, dry, and well-ventilated[6][7].

Step 5: Arranging for Final Disposal

The final step is to coordinate the removal of the hazardous waste through the proper channels.

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup[1][2].

  • Crucially, do not dispose of Methyl 8-hydroxyquinoline-6-carboxylate down the drain or in the regular trash [4][8][9]. This is to prevent environmental contamination, as quinoline compounds can be very toxic to aquatic life[3][7][10][11].

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is essential.

  • For small spills: Trained personnel wearing full PPE can clean up the spill using an absorbent material. The contaminated absorbent must then be collected and disposed of as hazardous solid waste[1][6].

  • For large spills: Evacuate the area and alert your institution's emergency responders and EHS department immediately[6].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Methyl 8-hydroxyquinoline-6-carboxylate.

DisposalWorkflow cluster_prep Preparation cluster_waste_id Identification & Segregation cluster_collection Collection & Labeling cluster_final Final Disposal Start Waste Generated PPE Don Appropriate PPE Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Identify Identify Waste Type FumeHood->Identify SolidWaste Solid Waste (gloves, paper towels, etc.) Identify->SolidWaste Solid LiquidWaste Liquid Waste (solutions, rinsates, etc.) Identify->LiquidWaste Liquid CollectSolid Collect in Labeled Solid Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Liquid Waste Container LiquidWaste->CollectLiquid Labeling Ensure Proper Labeling: - 'Hazardous Waste' - Full Chemical Name - Date & Contact CollectSolid->Labeling CollectLiquid->Labeling Store Store in Designated Satellite Accumulation Area Labeling->Store ContactEHS Contact EHS for Pickup Store->ContactEHS End Proper Disposal by Licensed Contractor ContactEHS->End

Sources

Personal protective equipment for handling Methyl8-hydroxyquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for Methyl 8-hydroxyquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling Methyl 8-hydroxyquinoline-6-carboxylate. The following procedural guidance is synthesized from safety data for structurally analogous quinoline compounds, in the absence of a specific Safety Data Sheet (SDS) for the named chemical. It is imperative that researchers conduct a thorough risk assessment for their specific experimental conditions and consult with their institution's environmental health and safety department.

Hazard Identification and Risk Assessment

Based on data from structurally similar quinoline derivatives, Methyl 8-hydroxyquinoline-6-carboxylate should be treated as a hazardous substance. Quinolines as a class of compounds can exhibit a range of toxicological properties. Potential hazards are extrapolated from related compounds and are summarized below.

Hazard ClassificationAnalogous Compound(s)Key Findings
Acute Toxicity (Oral) 8-Hydroxyquinoline, 7-HydroxyquinolineToxic or harmful if swallowed.[1]
Acute Toxicity (Dermal) 7-HydroxyquinolineHarmful in contact with skin.[1]
Acute Toxicity (Inhalation) 7-HydroxyquinolineHarmful if inhaled as dust or mist.[1]
Skin Corrosion/Irritation 7-Hydroxyquinoline, 7-MethylquinolineCauses skin irritation.[1]
Serious Eye Damage/Irritation 8-Hydroxyquinoline, 7-Hydroxyquinoline, 7-MethylquinolineCauses serious eye damage or irritation.[1][2][3][4][5][6]
Respiratory/Skin Sensitization 8-HydroxyquinolineMay cause an allergic skin reaction.[1][2][4][5][6]
Germ Cell Mutagenicity QuinolineSuspected of causing genetic defects.[1]
Carcinogenicity QuinolineMay cause cancer.[1]
Reproductive Toxicity 8-HydroxyquinolineMay damage fertility or the unborn child.[1][4][5][6]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is mandatory to minimize the risk of exposure. The following table outlines the required PPE for handling Methyl 8-hydroxyquinoline-6-carboxylate.

PPE CategorySpecificationPurpose and Use Case
Hand Protection Chemical-resistant gloves (e.g., nitrile, tested to EN 374).To prevent skin contact and absorption. Inspect gloves for integrity before each use.[1][7][8]
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield should be worn in addition to goggles when there is a splash hazard.To protect eyes from dust particles and splashes.[1][7][8][9]
Skin and Body Protection Laboratory coat. For larger quantities or significant exposure potential, chemical-resistant clothing is recommended.To prevent skin exposure.[1][7][8]
Respiratory Protection All handling of solids should be conducted in a certified chemical fume hood. If a fume hood is not available and dust may be generated, a NIOSH-approved respirator with appropriate particulate filters is required.To prevent inhalation of dust or aerosols.[1][7][8][10]

Operational and Handling Plan

Adherence to a strict operational workflow is critical for the safe handling of Methyl 8-hydroxyquinoline-6-carboxylate.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, clearly marked with appropriate hazard signs.

  • Ventilation: Ensure all procedures are performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][10][11]

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[1][7]

Step-by-Step Handling Procedure

The following diagram outlines the logical steps for safely handling quinoline derivatives in a research setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don all required PPE prep_area Prepare work area in fume hood prep_ppe->prep_area prep_materials Gather all necessary materials prep_area->prep_materials weigh Weigh solid compound prep_materials->weigh Proceed to handling transfer Transfer solid to vessel weigh->transfer dissolve Add solvent and dissolve transfer->dissolve react Perform reaction dissolve->react decontaminate Decontaminate glassware and surfaces react->decontaminate Proceed to cleanup waste Segregate and label hazardous waste decontaminate->waste dispose Dispose of waste according to institutional protocols waste->dispose

Safe handling workflow for quinoline derivatives.
Specific Handling Precautions
  • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[2][7]

  • Personal Contact: Avoid all personal contact, including inhalation.[7]

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[7][8][12] Do not eat, drink, or smoke in the handling area.[7][12][13]

Disposal Plan

All waste materials contaminated with Methyl 8-hydroxyquinoline-6-carboxylate must be considered hazardous waste.

  • Waste Segregation: Collect all contaminated materials, including empty containers, used PPE, and cleanup materials, in a designated and clearly labeled hazardous waste container.[1][14]

  • Disposal Procedures: Dispose of waste in accordance with all local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific disposal protocols.[2][15] Do not empty into drains.[4][5]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2][8]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][8]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][8]

  • Spills: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[8][12]

References

  • BenchChem. (2025). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • BenchChem. (2025). Personal protective equipment for handling 2-Amino-4-hydroxy-8-methylquinoline.
  • Fisher Scientific. (2005).
  • Fisher Scientific. (2010).
  • Fisher Scientific. (2010).
  • Techno PharmChem. (n.d.).
  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Tokyo Chemical Industry. (2025).
  • Sigma-Aldrich. (2025).
  • Ing. Petr Švec - PENTA s.r.o. (2025).
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Loba Chemie. (2025).
  • Techno PharmChem. (n.d.).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Fisher Scientific. (2010).
  • Tokyo Chemical Industry. (2025).
  • Fisher Scientific. (2013). Material Safety Data Sheet - 8-Hydroxyquinoline, reagent ACS.
  • Carl ROTH. (n.d.).
  • Actylis Lab Solutions. (n.d.).
  • ECHEMI. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.